2,6-Bis(diphenylphosphino)pyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDYUGALDQNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348321 | |
| Record name | 2,6-Bis(diphenylphosphino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64741-27-1 | |
| Record name | 2,6-Bis(diphenylphosphino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 2,6-Bis(diphenylphosphino)pyridine used for
An In-depth Technical Guide to 2,6-Bis(diphenylphosphino)pyridine: A Cornerstone Ligand in Homogeneous Catalysis
Authored by a Senior Application Scientist
In the landscape of modern synthetic chemistry, the quest for efficiency, selectivity, and sustainability has led to the development of sophisticated molecular tools. Among these, pincer ligands have emerged as a dominant class, prized for their ability to impart exceptional stability and reactivity to metal centers.[1][2] This guide focuses on a foundational member of this family: this compound, often abbreviated as a PNP-type ligand. Its deceptively simple architecture—a rigid pyridine core flanked by two diphenylphosphino arms—belies a rich and complex coordination chemistry that has been harnessed for a vast array of catalytic transformations.[3]
This document provides researchers, chemists, and drug development professionals with a comprehensive overview of this pivotal ligand. We will move beyond a simple catalog of reactions to explore the causal relationships between its structure, its electronic properties, and its profound impact on the catalytic activity of its metal complexes. From the fundamentals of its synthesis to its role in constructing complex pharmaceutical intermediates, this guide illuminates why this compound remains an indispensable tool in the chemist's arsenal.
Core Attributes and Synthesis
This compound is a tridentate chelating agent that binds to a metal in a meridional fashion, occupying three adjacent coplanar sites.[2][3] This rigid coordination geometry is a hallmark of pincer complexes, conferring high thermal stability and creating a well-defined environment for catalysis to occur.[2][4]
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 64741-27-1 | [5][6][7] |
| Molecular Formula | C₂₉H₂₃NP₂ | [6][7] |
| Molecular Weight | 447.46 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 124 - 125 °C | [6] |
| Solubility | Soluble in many organic solvents (THF, Dichloromethane, Toluene) | |
| IUPAC Name | (6-diphenylphosphanyl-2-pyridinyl)-diphenylphosphane | [6][7] |
Synthesis Protocol: A Palladium-Catalyzed Approach
The synthesis of this compound is readily achievable in a standard laboratory setting. A common and effective method involves the palladium-catalyzed cross-coupling of a dihalogenated pyridine with diphenylphosphine.[8][9] This approach offers high yields and purity.
Reaction: 2,6-Dibromopyridine + 2 HPPh₂ → this compound + 2 HBr
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq) and a palladium catalyst, such as Palladium(II) acetate (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Anhydrous toluene is added via cannula, followed by diphenylphosphine (2.1 eq).
-
Base Addition: A base, such as cesium carbonate (2.5 eq), is added to the flask under a positive flow of inert gas.
-
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure white solid product.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
The Heart of Reactivity: Coordination Chemistry and Redox Non-Innocence
The utility of this compound stems from its unique interaction with transition metals. The three donor atoms (P, N, P) create a rigid coordination plane that influences the geometry and electronic properties of the metal center, which is foundational to its catalytic prowess.[4][10]
A Pincer's Grip: Stabilizing Reactive Intermediates
The strong chelate effect of the PNP ligand provides exceptional stability to the resulting metal complex.[8] This robustness is critical in homogeneous catalysis, where catalysts must survive harsh reaction conditions and numerous turnovers without decomposition. The planar rigidity of the ligand also ensures that the substrate has a predictable and controlled approach to the metal's open coordination sites.[3]
Redox-Active Ligand Behavior: More Than a Spectator
A pivotal concept for understanding modern pincer chemistry is that of the "non-innocent" or "redox-active" ligand.[11][12] Unlike classical "spectator" ligands that simply provide a stable coordination environment, a redox-active ligand can actively participate in the catalytic cycle by storing and releasing electrons.[13][14][15]
The pyridine ring in the this compound framework is redox-active. It can accept electrons from the metal center or other reagents, effectively acting as an electron reservoir.[16] This has profound implications:
-
Accessing Novel Reactivity: It allows the metal center to formally cycle through oxidation states that would otherwise be inaccessible or unstable.
-
Lowering Activation Barriers: By involving the ligand in redox events, the energy required for key steps like oxidative addition or reductive elimination can be significantly lowered.
-
Enabling First-Row Metal Catalysis: This property is particularly crucial for catalysis with earth-abundant 3d metals (Fe, Co, Ni), which often favor single-electron transfer pathways.[3][8]
Caption: Metal-centered vs. Ligand-centered redox activity.
Core Applications in Homogeneous Catalysis
Complexes of this compound are workhorses in catalysis, demonstrating high efficacy in a range of fundamental organic transformations crucial for academic research and industrial synthesis, including drug development.
Carbon-Carbon and Carbon-Nitrogen Bond Formation: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing molecular complexity.[17][18] The this compound ligand has been shown to form highly active and stable palladium catalysts for reactions like the Suzuki-Miyaura, Heck, and C-N (Buchwald-Hartwig) couplings.[2][19][20]
Mechanism Insight: In a typical Suzuki-Miyaura coupling, the PNP-Pd complex facilitates the key steps of oxidative addition of an aryl halide to a Pd(0) species, transmetalation with a boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The ligand's rigidity and defined bite angle are crucial for promoting the reductive elimination step, which is often rate-limiting.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki-Miyaura Coupling
-
Catalyst Pre-formation/In-situ Generation: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.5 mol%), this compound (1.1 mol%), aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture) is added.
-
Reaction: The vial is sealed and removed from the glovebox. The mixture is heated to 80-100 °C with stirring for 4-12 hours.
-
Analysis and Workup: After cooling, an aliquot is taken for GC-MS or LC-MS analysis to determine conversion. The reaction is then quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried over MgSO₄, filtered, and concentrated.
-
Purification: The product is purified via flash column chromatography.
Performance Data in C-N Coupling Reactions [19]
| Aryl Halide | Amine | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | 1.0 | 100 | 24 | 95 |
| 4-Bromoanisole | Piperidine | 0.1 | 80 | 6 | 98 |
| 2-Chloropyridine | Morpholine | 2.0 | 120 | 18 | 92 |
Hydrogenation and Dehydrogenation
PNP complexes of ruthenium and iron are highly effective catalysts for the hydrogenation of polar functional groups like ketones, esters, and imines.[3][4][21] A key feature of many of these catalysts is the principle of metal-ligand cooperation (MLC) . In these systems, the ligand is not passive but actively participates in the bond activation of H₂. For example, a dearomatized form of the pincer ligand can accept a proton while the metal binds the hydride, facilitating heterolytic cleavage of H₂.[1][14]
This cooperative mechanism is also central to acceptorless dehydrogenation reactions, a highly atom-economical process that generates H₂ gas as the only byproduct. PNP-ruthenium complexes have shown excellent activity in the dehydrogenation of glycerol to produce lactic acid and hydrogen, a promising route for valorizing biomass.[22]
Representative Protocol: Ketone Hydrogenation
-
Setup: A high-pressure autoclave is charged with the ketone substrate (1.0 eq), a PNP-Iron or -Ruthenium catalyst (0.1-1.0 mol%), and a base (e.g., KOtBu, 5 mol%) in an appropriate solvent (e.g., THF or 2-propanol).
-
Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (10-50 atm H₂).
-
Reaction: The reaction is heated to the target temperature (e.g., 60-100 °C) and stirred for the required time.
-
Workup: After cooling and careful venting, the reaction mixture is concentrated, and the resulting alcohol product is purified by standard laboratory techniques.
Conclusion and Future Outlook
This compound is far more than a simple structural scaffold. Its unique combination of steric rigidity, electronic tunability, and redox-active character has established it as a privileged ligand in homogeneous catalysis.[3][4][13] The principles learned from studying its metal complexes have paved the way for rational catalyst design, enabling the development of highly efficient systems for bond formation and redox chemistry.
For professionals in drug development, the catalysts derived from this ligand provide reliable and scalable methods for constructing the complex carbon and heteroatom frameworks that define modern pharmaceuticals.[17][18]
The future of PNP ligand chemistry remains bright. Research is actively focused on:
-
Replacing Precious Metals: Designing PNP complexes of earth-abundant metals like iron, cobalt, and manganese to perform transformations traditionally reliant on palladium, rhodium, or ruthenium.[3][8]
-
Asymmetric Catalysis: Developing chiral versions of the PNP ligand to control enantioselectivity in key reactions.[4]
-
New Frontiers: Applying the principles of redox-activity and metal-ligand cooperation to tackle challenging new transformations, such as C-H activation and dinitrogen fixation.
The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of new, powerful catalytic systems that push the boundaries of chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00262A [pubs.rsc.org]
- 4. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 64741-27-1 [m.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C29H23NP2 | CID 635040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. Redox non-innocent bis(2,6-diimine-pyridine) ligand–iron complexes as anolytes for flow battery applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex [mdpi.com]
Synthesis of 2,6-Bis(diphenylphosphino)pyridine ligand
An In-Depth Technical Guide to the Synthesis of 2,6-Bis(diphenylphosphino)pyridine
Abstract
This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, a pincer-type ligand of significant interest in coordination chemistry and homogeneous catalysis. We will delve into the strategic synthesis of the key 2,6-dihalopyridine precursor, followed by a detailed examination of the crucial nucleophilic aromatic substitution reaction with a diphenylphosphide source. The document elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and outlines the necessary purification and characterization techniques. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a robust and reliable method for preparing this versatile ligand.
Introduction: The Significance of this compound
This compound, often abbreviated as (Ph₂P)₂py, is a tridentate "pincer" ligand. Its structure, featuring a central pyridine ring flanked by two diphenylphosphino arms, allows it to bind to a metal center in a rigid, meridional fashion. This coordination geometry imparts exceptional stability to the resulting metal complexes and allows for fine-tuning of the metal's electronic and steric properties.
These characteristics have made (Ph₂P)₂py and its derivatives highly effective in a wide array of catalytic applications. Palladium complexes incorporating this ligand have demonstrated high performance in C-N coupling reactions[1]. Furthermore, ruthenium and iridium complexes are notable for their efficiency in dehydrogenation reactions, such as the conversion of glycerol to valuable chemical feedstocks like lactate[2]. The ligand's ability to stabilize various metal centers, including copper, silver, and platinum, underscores its versatility and importance in inorganic and organometallic chemistry[3][4][5]. A reliable and scalable synthesis is therefore paramount for advancing research in these fields.
Core Synthetic Strategy: A Two-Stage Approach
The most prevalent and reliable synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of an activated pyridine precursor, typically 2,6-dichloropyridine. The second, and key, stage is the double nucleophilic aromatic substitution (SₙAr) of the dihalide with a diphenylphosphide anion.
Stage 1: Synthesis of the 2,6-Dichloropyridine Precursor
The accessibility of 2,6-dichloropyridine is crucial for the overall efficiency of the ligand synthesis. While several methods exist, the direct chlorination of pyridine is a common industrial approach. This reaction can be performed via a high-temperature thermal process or a photochemical reaction, often yielding a mixture of 2-chloropyridine and the desired 2,6-dichloropyridine[6][7].
Further chlorination of 2-chloropyridine can also be employed to increase the yield of the dichloro-substituted product[7][8].
Experimental Protocol: Synthesis of 2,6-Dichloropyridine
-
Objective: To synthesize 2,6-dichloropyridine from 2-chloropyridine.
-
Methodology: This protocol is based on a high-temperature, catalyst-free liquid-phase chlorination[7].
-
Charge a high-pressure reactor with 2-chloropyridine.
-
Heat the reactor to a temperature range of 195 °C to 200 °C.
-
Introduce chlorine gas into the reactor at a controlled rate under elevated pressure.
-
Monitor the reaction's progress via gas chromatography, analyzing for the consumption of 2-chloropyridine and the formation of 2,6-dichloropyridine.
-
Continue the reaction until the desired conversion is achieved.
-
Upon completion, cool the reactor and carefully vent any excess chlorine gas.
-
The crude product mixture can be purified by distillation, often in the presence of water and sulfuric acid, to separate 2,6-dichloropyridine from unreacted starting material and other chlorinated byproducts[7].
-
Stage 2: The Key Phosphination Step via Nucleophilic Aromatic Substitution
This stage constitutes the core of the ligand synthesis, where the C-P bonds are formed. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 and C6 positions towards nucleophilic attack, facilitating the displacement of the chloride leaving groups by a potent nucleophile. The nucleophile of choice is the diphenylphosphide anion (Ph₂P⁻), typically generated in situ.
There are two primary methods for generating the diphenylphosphide anion:
-
From Diphenylphosphine (Ph₂PH): Deprotonation of diphenylphosphine with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This is a clean and efficient method.
-
From Chlorodiphenylphosphine (Ph₂PCl): Reductive cleavage of the P-Cl bond using a reducing agent like lithium or sodium metal.
The reaction with n-BuLi is often preferred for laboratory-scale synthesis due to the ease of handling the reagents. The resulting lithium diphenylphosphide (Ph₂PLi) is a powerful nucleophile that readily displaces both chlorine atoms on the pyridine ring.
Caption: Overall synthetic workflow for this compound.
-
Objective: To synthesize this compound from 2,6-dichloropyridine and diphenylphosphine.
-
Causality: This protocol requires strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen atmosphere) because organolithium reagents (n-BuLi) and phosphide anions (Ph₂PLi) are extremely reactive towards water and oxygen. Tetrahydrofuran (THF) is used as the solvent as it is aprotic and effectively solvates the lithium cations. The reaction is initiated at low temperature (-78 °C) to control the exothermic deprotonation of diphenylphosphine and to ensure selective reaction.
Methodology:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve diphenylphosphine (2.05 equivalents) in freshly distilled, anhydrous THF.
-
Anion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.05 equivalents, typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. A color change to deep red/orange indicates the formation of the lithium diphenylphosphide anion (Ph₂PLi). Stir the solution at this temperature for 30 minutes.
-
Substrate Addition: Prepare a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the cold Ph₂PLi solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding degassed water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted Ph₂PLi and n-BuLi.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic phase. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product obtained is typically an off-white or pale yellow solid. Purification is essential to remove any monosubstituted product (2-chloro-6-(diphenylphosphino)pyridine) and triphenylphosphine oxide (a common impurity from oxidation of phosphine species).
-
Purification: The most effective method for purification is recrystallization. A common solvent system is hot ethanol or a mixture of dichloromethane/hexane. The product will crystallize upon cooling, leaving impurities in the mother liquor.
-
Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Description |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₉H₂₃NP₂[9][10] |
| Molecular Weight | 447.46 g/mol [10] |
| Melting Point | ~172 °C[3] |
| ¹H NMR | The spectrum will show complex multiplets in the aromatic region (~7.0-8.6 ppm) corresponding to the phenyl and pyridine protons[3][11][12]. |
| ³¹P{¹H} NMR | The proton-decoupled ³¹P NMR spectrum is the most diagnostic tool. It should exhibit a single sharp resonance, typically around δ = -3 to -5 ppm (in CDCl₃ or DMSO-d₆), confirming the symmetric nature of the molecule[3][13]. |
| Mass Spectrometry | ESI-MS or FAB-MS will show the molecular ion peak [M+H]⁺ at m/z ≈ 448. |
Conclusion
The synthesis of this compound is a well-established and reliable process that hinges on the successful phosphination of a 2,6-dihalopyridine precursor. The key transformation, a double nucleophilic aromatic substitution with lithium diphenylphosphide, is highly efficient but requires careful control of reaction conditions, particularly the exclusion of air and moisture. The straightforward purification and clear spectroscopic signatures of the final product make this synthesis accessible and verifiable. The protocol detailed herein provides a robust foundation for researchers to produce this powerful pincer ligand, enabling further exploration of its vast potential in catalysis and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Spectroscopic study on 2, 6-bis (diphenylphosphino) pyridine Ag(I) complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 9. This compound | C29H23NP2 | CID 635040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
The Pincer Ligand Framework: A Deep Dive into the Structure and Bonding of 2,6-Bis(diphenylphosphino)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Bis(diphenylphosphino)pyridine (DPPPy), a prominent member of the PNP pincer ligand family, stands as a cornerstone in modern coordination chemistry and homogeneous catalysis. Its unique tridentate architecture, featuring a central pyridine ring flanked by two diphenylphosphino arms, imparts exceptional stability and reactivity to its metal complexes. This guide provides a comprehensive technical overview of the synthesis, molecular structure, electronic properties, and bonding characteristics of DPPPy. We will explore the nuanced interplay of σ-donation and π-backbonding, the structural parameters governing its coordination behavior, and its application in catalysis, offering a foundational understanding for professionals in chemical research and development.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the reaction of a dihalopyridine with a diphenylphosphine precursor. A common and effective method involves the nucleophilic substitution of 2,6-difluoropyridine with sodium diphenylphosphide.
Experimental Protocol: Synthesis of this compound[1]
-
Preparation of Sodium Diphenylphosphide: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and an ammonia inlet, liquid ammonia (approx. 400 mL) is condensed at -78 °C. Sodium metal (8.2 g, 0.357 mol) is added in small pieces, followed by the portion-wise addition of triphenylphosphine (46.3 g, 0.177 mol) over 1.5 hours with vigorous stirring. The reaction is allowed to proceed for an additional hour.
-
Quenching and Formation of Diphenylphosphine: Ammonium chloride (9.5 g, 0.177 mol) is carefully added in small portions to the reaction mixture to quench the excess sodium and form diphenylphosphine in situ.
-
Nucleophilic Substitution: After 1.5 hours, a solution of 2,6-difluoropyridine (7.8 mL, 86 mmol) in anhydrous tetrahydrofuran (THF) is added dropwise over 1 hour. The reaction is stirred for another hour.
-
Workup and Isolation: Toluene (150 mL) is added, and the ammonia is allowed to evaporate overnight at room temperature. The remaining mixture is refluxed, followed by filtration to remove inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/toluene, to afford this compound as a white solid.
Characterization Data:
-
Appearance: White crystalline solid.
-
Melting Point: 124-125 °C.[1]
-
³¹P NMR (CDCl₃): A singlet is typically observed in the range of -3 to -5 ppm, indicative of the two equivalent phosphorus atoms.
-
¹H and ¹³C NMR: The spectra exhibit complex multiplets in the aromatic region corresponding to the phenyl and pyridyl protons and carbons.
The synthesis workflow is depicted in the following diagram:
Molecular Structure and Bonding
The defining characteristic of DPPPy is its rigid, planar pyridine backbone, which holds the two bulky diphenylphosphino groups in a pre-organized geometry ideal for tridentate coordination to a metal center.
Solid-State Structure from X-ray Crystallography
Single-crystal X-ray diffraction studies provide the most precise information on the molecular geometry of DPPPy. The crystallographic data for DPPPy can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 198667.[2]
| Parameter | Average Value (Å) | Description |
| Bond Lengths | ||
| P–C(pyridine) | ~1.84 | The length of the covalent bond between phosphorus and the pyridine ring. |
| P–C(phenyl) | ~1.83 | The average length of the covalent bonds to the phenyl ring carbons. |
| C–N (in pyridine) | ~1.34 | The average carbon-nitrogen bond length within the pyridine ring. |
| C–C (in pyridine) | ~1.39 | The average carbon-carbon bond length within the pyridine ring. |
| Bond Angles | (°) | |
| C(py)–P–C(py) | N/A | Not applicable as each phosphorus is bonded to only one pyridine carbon. |
| C(py)–P–C(ph) | ~101-105 | The angles around the phosphorus atom. |
| C(ph)–P–C(ph) | ~102-106 | The angles between the phenyl groups attached to the phosphorus. |
| N–C–P | ~116 | The angle within the chelate ring upon coordination. |
Note: The values presented are typical and may vary slightly depending on the specific crystal packing and refinement.
The geometry around the phosphorus atoms is pyramidal, as expected for a trivalent phosphine. The lone pair of electrons on each phosphorus atom is sterically active and crucial for its donor properties.
Electronic Properties and Bonding
The bonding in DPPPy and its metal complexes is a synergistic interplay of σ-donation and π-acceptance, which dictates the stability and reactivity of the resulting coordination compounds.
-
σ-Donation: The pyridine nitrogen and the two phosphorus atoms possess lone pairs of electrons that can be donated to vacant orbitals on a metal center, forming strong σ-bonds. The nitrogen atom acts as a neutral L-type ligand, while the phosphine groups are also L-type donors.
-
π-Acceptance: The phosphorus atoms can accept electron density from filled d-orbitals of the metal into their vacant σ* orbitals of the P-C bonds. This phenomenon, known as π-backbonding, strengthens the metal-ligand bond and influences the electronic properties of the metal center. The extent of π-acceptance can be tuned by modifying the substituents on the phosphorus atoms.
-
The Chelate and Pincer Effect: When DPPPy coordinates to a metal center in a tridentate fashion, it forms two five-membered chelate rings. This chelation leads to a significant increase in thermodynamic stability compared to the coordination of three separate monodentate ligands (the chelate effect). The rigid geometry of the ligand enforces a meridional coordination mode, leading to the formation of a "pincer" complex. This pincer effect provides high thermal stability and kinetic inertness to the metal complexes.
The coordination of DPPPy to a generic metal center (M) can be visualized as follows:
References
The Pivotal Role of Pyridyl Phosphine Ligands in Modern Coordination Chemistry: A Technical Guide
Abstract
Pyridyl phosphine ligands have emerged as a versatile and highly tunable class of ligands in coordination chemistry. Their unique hybrid structure, featuring both a "soft" phosphorus donor and a "hard" nitrogen donor from the pyridine ring, allows for a rich and diverse coordination behavior with a wide array of transition metals. This guide provides an in-depth exploration of the coordination chemistry of pyridyl phosphine ligands, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for these ligands, their varied coordination modes, the nuanced interplay of their steric and electronic properties, and their transformative applications in catalysis and materials science. This document is designed to be a practical resource, offering not just theoretical understanding but also actionable experimental protocols and insights into the causality behind methodological choices.
Introduction: The Unique Appeal of Pyridyl Phosphines
The remarkable success of homogeneous catalysis is intrinsically linked to the rational design of ancillary ligands that modulate the properties of a metal center.[1] Phosphine ligands, in particular, have a long and storied history in organometallic chemistry, offering a means to fine-tune catalytic activity through systematic variation of their steric and electronic profiles.[2][3] Pyridyl phosphines represent a significant evolution in ligand design, incorporating a pyridine moiety that introduces an additional coordination site with distinct electronic characteristics.[4][5] This dual-donor capability opens up a vast landscape of coordination possibilities, from simple monodentate P-coordination to chelating P,N-binding and bridging modes that can link multiple metal centers.[6] The interplay between the σ-donating phosphorus and the π-accepting pyridine ring allows for precise control over the electron density at the metal, which is a critical factor in catalytic performance.[7] Furthermore, the pyridine nitrogen can participate in secondary interactions, influencing catalyst solubility and stability.[8] This guide will navigate the fundamental principles and practical applications of these fascinating ligands.
Synthetic Strategies for Pyridyl Phosphine Ligands
The synthesis of pyridyl phosphine ligands is a well-established field, with several reliable methods available to the synthetic chemist. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the phosphorus atom.
Grignard and Organolithium Routes
A common and versatile approach involves the reaction of a halo-substituted pyridine with a phosphine-containing nucleophile, or vice versa. For instance, the reaction of a lithiated pyridine with a chlorophosphine is a widely used method.
Experimental Protocol: Synthesis of 2-(Diphenylphosphino)pyridine
This protocol describes a representative synthesis of a fundamental pyridyl phosphine ligand.
-
Preparation of 2-lithiopyridine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromopyridine (1.58 g, 10 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of n-butyllithium: Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) to the cooled solution over 20 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Reaction with chlorodiphenylphosphine: To the freshly prepared 2-lithiopyridine solution, add chlorodiphenylphosphine (2.21 g, 10 mmol) dropwise via the dropping funnel. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system like ethanol.
Causality in Experimental Choices: The use of low temperatures (-78 °C) is crucial to prevent side reactions, such as the decomposition of the highly reactive 2-lithiopyridine intermediate. Anhydrous conditions are paramount as organolithium reagents are extremely sensitive to moisture. The slow addition of reagents helps to control the exothermicity of the reaction.
Other Synthetic Methodologies
Alternative synthetic routes include nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions, which offer pathways to more complex and sterically demanding pyridyl phosphine ligands.[9][10] For instance, the reaction of a lithiated phosphine with a fluoropyridine can be an effective strategy. The choice of methodology allows for the synthesis of a diverse library of ligands with tailored properties.[11]
Coordination Modes and Structural Diversity
The coordination behavior of pyridyl phosphine ligands is remarkably versatile, leading to a wide range of complex geometries and nuclearities.[6][12] The preferred coordination mode is influenced by several factors, including the nature of the metal center, the steric bulk of the ligand, the reaction conditions, and the presence of other coordinating species.
Monodentate P-Coordination
In many cases, particularly with sterically hindered pyridyl phosphines or in the presence of strongly coordinating solvents, the ligand binds to the metal center solely through the phosphorus atom.[13] This mode is common for metals that form strong bonds with soft phosphine donors.
Chelating P,N-Coordination
The ability of pyridyl phosphines to form a chelate ring with a metal center is a key feature that contributes to the stability of the resulting complexes.[14] The formation of a four- or five-membered chelate ring can significantly impact the catalytic activity by creating a more rigid and defined coordination sphere around the metal.[6]
Bridging Coordination
Pyridyl phosphine ligands can act as bridging ligands, connecting two or more metal centers.[15] This can occur through a P,N-bridging mode, where the phosphorus and nitrogen atoms coordinate to different metals, or through a µ-P bridging fashion.[16] This bridging capability has been exploited in the construction of polynuclear complexes and metal-organic frameworks (MOFs).[2]
Diagram: Coordination Modes of Pyridyl Phosphine Ligands
Caption: Common coordination modes of pyridyl phosphine ligands.
Steric and Electronic Properties: A Balancing Act
The catalytic efficacy of a metal complex is profoundly influenced by the steric and electronic properties of its ligands.[17][18] Pyridyl phosphines offer a unique platform for tuning these parameters independently to a certain extent.
Electronic Effects
The electronic nature of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency in a nickel-carbonyl complex.[7] The pyridine moiety in pyridyl phosphines generally acts as an electron-withdrawing group, which can influence the electron density on the phosphorus atom and, consequently, the metal center. Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing substituents, provide a straightforward means to modulate the electronic properties of the ligand.[18]
Steric Effects
The steric bulk of a phosphine ligand is typically described by the Tolman cone angle (θ).[8] This parameter has a significant impact on the coordination number of the metal, the stability of the complex, and the selectivity of catalytic reactions.[3] For pyridyl phosphines, steric hindrance can be adjusted by introducing bulky substituents on the phenyl rings attached to the phosphorus atom or on the pyridine ring itself.[13]
Table 1: Comparison of Steric and Electronic Parameters for Selected Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| PPh₃ | 145 | 2068.9 |
| P(p-tolyl)₃ | 145 | 2066.7 |
| P(o-tolyl)₃ | 194 | 2066.3 |
| 4-Pyridyldiphenylphosphine (4-PPh₂Py) | ~145-150 (estimated) | ~2070 (estimated) |
| P(t-Bu)₃ | 182 | 2056.1 |
Note: Estimated values for 4-PPh₂Py are based on comparisons with structurally similar ligands.[7][8]
Applications in Homogeneous Catalysis
The unique properties of pyridyl phosphine ligands have led to their widespread application in a variety of catalytic transformations, from fundamental organic reactions to the synthesis of complex pharmaceutical intermediates.[19]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis.[20][21] Pyridyl phosphine ligands have proven to be highly effective in these transformations, often exhibiting superior performance compared to traditional phosphine ligands.[22][23] The presence of the pyridine nitrogen can facilitate catalyst activation and stabilization, leading to higher yields and turnover numbers.[24]
Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Asymmetric Catalysis
The development of chiral pyridyl phosphine ligands has been a major breakthrough in asymmetric catalysis.[25][26] These ligands, often possessing atropisomerism or a chiral backbone, can induce high levels of enantioselectivity in a variety of reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions.[27][28][29] The P-Phos family of ligands, for example, has demonstrated exceptional performance in the asymmetric hydrogenation of various substrates.[25]
Hydrogenation and Dehydrogenation Reactions
Rhodium and ruthenium complexes of pyridyl phosphine ligands are highly active catalysts for the hydrogenation of olefins, aldehydes, and imines.[13] The ability to tune the ligand properties allows for the optimization of catalyst activity and selectivity. Furthermore, pincer-type pyridyl phosphine ligands have shown great promise in acceptorless dehydrogenation reactions, which are of significant interest for hydrogen storage and production.[30]
Role in Materials Science and Beyond
The coordination chemistry of pyridyl phosphine ligands extends beyond catalysis. Their ability to form well-defined supramolecular structures has led to their use in the construction of metal-organic frameworks (MOFs) and coordination polymers.[2] These materials have potential applications in gas storage, separation, and sensing. Additionally, metal complexes of pyridyl phosphines have been investigated for their interesting photophysical and biological properties.[5][15]
Spectroscopic Characterization
The characterization of pyridyl phosphine ligands and their metal complexes relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an indispensable tool for studying phosphine ligands and their complexes. The chemical shift (δ) and coupling constants (J) provide valuable information about the coordination environment of the phosphorus atom. ¹H and ¹³C NMR are used to elucidate the overall structure of the ligand and complex.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying metal carbonyl complexes, where the C-O stretching frequency can be used to probe the electronic properties of the phosphine ligand.[31]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, allowing for the precise determination of bond lengths, bond angles, and coordination geometries.[6][32]
Conclusion and Future Outlook
The coordination chemistry of pyridyl phosphine ligands is a vibrant and rapidly evolving field. Their modular nature, coupled with their rich and tunable coordination behavior, has established them as a privileged class of ligands in homogeneous catalysis and materials science. Future research in this area will likely focus on the development of new and more sophisticated ligand architectures for challenging catalytic transformations, the exploration of their potential in sustainable chemistry, and the design of novel functional materials with tailored properties. The foundational principles and practical insights provided in this guide are intended to empower researchers to contribute to these exciting future developments.
References
- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6-Bis(diphenylphosphino)pyridine: Synthesis, Characterization, and Applications in Catalysis
This guide provides a comprehensive technical overview of 2,6-Bis(diphenylphosphino)pyridine, a prominent tridentate P,N,P-pincer ligand. Intended for researchers, chemists, and professionals in drug development and materials science, this document details its core identifiers, synthesis protocols, spectroscopic characterization, coordination chemistry, and significant applications in homogeneous catalysis.
Core Identifiers and Physicochemical Properties
This compound, often abbreviated as (Ph₂P)₂Py, is a white to off-white solid at room temperature. Its rigid pyridine backbone and two flanking diphenylphosphino groups create a well-defined coordination pocket, making it a highly effective ligand for a variety of transition metals.
A summary of its key identifiers and properties is presented in Table 1.
Table 1: Core Identifiers and Properties of this compound
| Identifier | Value | Reference(s) |
| CAS Number | 64741-27-1 | [1] |
| IUPAC Name | (6-diphenylphosphanyl-2-pyridinyl)-diphenylphosphane | |
| Molecular Formula | C₂₉H₂₃NP₂ | [2] |
| Molecular Weight | 447.46 g/mol | [2] |
| PubChem CID | 635040 | |
| Appearance | White to off-white solid | |
| Storage | Store under inert atmosphere (e.g., Argon, Nitrogen) at 2-8°C |
Safety Profile: This compound is classified with the GHS07 pictogram and the signal word "Warning". It is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification
The synthesis of this compound typically involves the nucleophilic substitution of a suitable pyridine precursor with a diphenylphosphide source. While several variations exist, a common and effective route relies on the reaction of 2,6-bis(bromomethyl)pyridine with diphenylphosphine, often using a borane-protected intermediate to prevent unwanted oxidation of the phosphine moieties.[3]
The overall synthetic workflow can be visualized as a two-step process from a common precursor, 2,6-pyridinedimethanol.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies.[3]
Materials:
-
2,6-Bis(bromomethyl)pyridine
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, anhydrous solvents (e.g., Hexane, Dichloromethane)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Lithium Diphenylphosphide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, add diphenylphosphine (2.0 equivalents) dissolved in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise via the dropping funnel over 30 minutes. A color change to deep red/orange indicates the formation of the lithium diphenylphosphide anion.
-
Allow the solution to stir at 0°C for an additional 30 minutes.
-
-
Nucleophilic Substitution:
-
In a separate flame-dried flask, dissolve 2,6-bis(bromomethyl)pyridine (1.0 equivalent) in anhydrous THF.
-
Cool the previously prepared lithium diphenylphosphide solution to -78°C using a dry ice/acetone bath.
-
Slowly add the solution of 2,6-bis(bromomethyl)pyridine to the lithium diphenylphosphide solution dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a solvent system such as dichloromethane/hexane to afford this compound as a white crystalline solid.
-
Rationale and Insights: The use of a strong, non-nucleophilic base like n-BuLi is critical for the complete deprotonation of diphenylphosphine, which is essential for the subsequent SN2 reaction. Performing the reaction at low temperatures (-78°C) helps to control the reactivity and minimize side reactions. All steps must be conducted under strictly anhydrous and anaerobic conditions, as both the phosphide anion and the final phosphine product are sensitive to air and moisture.
Spectroscopic Characterization
Unambiguous characterization of the ligand is paramount before its use in sensitive catalytic applications. NMR spectroscopy is the primary tool for this purpose.
Table 2: Typical NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Features | Reference(s) |
| ³¹P{¹H} | CDCl₃ | ~ -3.0 | Sharp singlet, indicating symmetrical phosphorus environments. | [2] |
| ¹H | CDCl₃ | 7.50 - 7.20 | Multiplet, aromatic protons (20H, P-Ph) | [2] |
| 7.15 - 7.05 | Multiplet, pyridine protons (3H) | [2] | ||
| ¹³C{¹H} | CDCl₃ | 162 - 160 | Pyridine C2, C6 (doublet due to P-C coupling) | |
| 138 - 128 | Aromatic carbons | |||
| 125 - 123 | Pyridine C3, C4, C5 |
Expert Interpretation:
-
³¹P NMR: The most diagnostic technique for this molecule. A single, sharp resonance confirms the chemical equivalence of the two phosphorus atoms and indicates the absence of significant oxidation (phosphine oxide would appear at ~+30 ppm).
-
¹H NMR: The integration of the aromatic region should correspond to 23 protons (20 from the four phenyl rings and 3 from the central pyridine ring).
-
¹³C NMR: The signals for the pyridine carbons directly bonded to the phosphorus atoms (C2 and C6) will appear as doublets due to one-bond C-P coupling, providing further structural confirmation.
Coordination Chemistry and Structural Aspects
As a classic "pincer" ligand, this compound typically coordinates to a metal center in a tridentate, meridional fashion, utilizing the two soft phosphorus donors and the central, harder nitrogen donor. This coordination mode enforces a specific geometry on the metal center, which is fundamental to its catalytic activity. The ligand can also adopt a bridging mode, linking two metal centers.[4]
Figure 2: Common coordination modes of this compound.
The chelate bite angle (P-M-P) and the planarity imposed by the ligand are key determinants of the stability and reactivity of its metal complexes. X-ray crystallography of its palladium(II) and platinum(II) complexes confirms a square planar geometry around the metal center, with the P, N, and P atoms occupying three coordination sites.[4] This rigid coordination is crucial for creating a stable, yet reactive, catalytic species.
Applications in Homogeneous Catalysis
The primary application of this compound is as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its ability to form stable, well-defined palladium complexes makes it particularly effective for challenging transformations, such as the activation of less reactive aryl chlorides.[5][6]
Palladium-Catalyzed Heck Reaction
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is a cornerstone of modern organic synthesis. The palladium/2,6-bis(diphenylphosphino)pyridine system has proven to be a highly efficient catalyst for this transformation.[5]
Catalytic Cycle: The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The pincer ligand stabilizes the palladium center throughout this process.
Figure 3: Simplified catalytic cycle for the Mizoroki-Heck reaction. L₂ represents the bidentate coordination from the (Ph₂P)₂Py ligand.
Self-Validating Protocol: Heck Coupling of an Aryl Chloride
This protocol describes a robust procedure for the coupling of a less reactive aryl chloride with styrene, demonstrating the efficacy of the catalytic system.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
This compound (1.5 mol%)
-
4-Chloroacetophenone (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Catalyst Pre-formation/Reaction Setup:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1 mol%), this compound (1.5 mol%), NaOtBu (1.4 equiv), and TBAB (1.0 equiv).
-
Add 4-chloroacetophenone (1.0 equiv) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
-
Reaction Execution:
-
Add anhydrous DMF (5 mL) and styrene (1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120°C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (3 x volumes) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trans-stilbene derivative.
-
Causality and Trustworthiness: The use of a slight excess of the ligand relative to the palladium precursor ensures the formation of the desired catalytically active complex. NaOtBu acts as the stoichiometric base required to regenerate the Pd(0) catalyst in the final step of the cycle.[7] TBAB serves as a phase-transfer catalyst and can also help stabilize the palladium nanoparticles that may form, preventing catalyst decomposition and leading to higher yields, especially with challenging substrates like aryl chlorides.[5] The high reaction temperature is necessary to facilitate the oxidative addition of the strong C-Cl bond to the palladium(0) center.
Conclusion
This compound stands as a powerful and versatile P,N,P-pincer ligand in the field of organometallic chemistry and homogeneous catalysis. Its well-defined structure, robust coordination to transition metals, and the stability it imparts on catalytic intermediates make it a ligand of choice for demanding cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this ligand to solve complex synthetic challenges in academic and industrial settings.
References
The Fulcrum of Reactivity: An In-depth Technical Guide to Tridentate Pincer Ligands
Abstract
Tridentate pincer ligands have emerged as a dominant class of ancillary ligands in organometallic chemistry and catalysis. Their unique combination of thermal stability, kinetic robustness, and profound electronic and steric tunability has positioned them as indispensable tools for researchers, scientists, and drug development professionals.[1][2] This guide provides an in-depth exploration of the fundamental principles of tridentate pincer ligands, moving from their core structural attributes to the nuanced strategies for their synthesis and their diverse applications in catalysis, with a forward look toward their potential in medicinal chemistry. The content herein is designed to equip the reader with not only a comprehensive understanding of the subject but also the practical insights required to effectively harness the power of pincer chemistry.
Introduction: The Pincer Paradigm
At its core, a tridentate pincer ligand is a chelating agent that binds to a metal center at three points in a meridional fashion, creating a distinctive, claw-like coordination geometry.[3][4] This arrangement, typically forming two five- or six-membered metallacycles, imparts exceptional thermal stability and rigidity to the resulting metal complex.[1][5] This structural rigidity is a cornerstone of pincer chemistry; it effectively suppresses common deactivation pathways such as cyclometallation, a process that often plagues less constrained catalytic systems.[2] The result is a highly robust and well-defined coordination sphere around the metal center, which allows for precise control over its reactivity.
The true power of pincer ligands, however, lies in their remarkable tunability. By systematically modifying the donor atoms, the central backbone, and the steric bulk of the substituents, one can finely adjust the electronic and steric environment at the metal center.[2] This ability to tailor the ligand architecture allows for the optimization of catalytic activity and selectivity for a vast array of chemical transformations.
Classification and Nomenclature: A Common Language
The versatility of pincer ligands has led to a diverse family of structures. The nomenclature typically follows an "ECE'" or "EC'E" format, where E and E' represent the flanking donor atoms and C (or N, etc.) represents the central, often anionic, donor atom. The most common classes include:
-
PCP: Featuring two phosphine donors flanking a central carbon atom.[2]
-
NCN: Incorporating two nitrogen-based donors (e.g., amines, pyridines) around a central carbon.
-
SCS: Utilizing two thioether donors.
-
Mixed-Donor Systems: Asymmetrical ligands such as PCN, PNN, and PCS are also widely employed to create more nuanced electronic environments.
The nature of the donor atoms and the central backbone significantly influences the electronic properties of the metal center, a crucial factor in catalysis.
The Art of Synthesis: Crafting the Pincer Framework
The synthesis of pincer ligands and their corresponding metal complexes is a well-established field, with several reliable strategies at the disposal of the synthetic chemist. The choice of method often depends on the desired ligand architecture and the nature of the metal precursor.
Representative Synthesis of a PCP Pincer Ligand and its Palladium Complex
The following protocol outlines a general and effective method for the synthesis of a common PCP pincer ligand and its subsequent metallation with palladium.
Experimental Protocol: Synthesis of an Asymmetric PCP Pincer Ligand and its Pd(II) Complex [6][7]
-
Step 1: Synthesis of the Ligand Precursor. The synthesis begins with the selective functionalization of a suitable aromatic backbone. For instance, a three-step synthesis can be employed to generate an asymmetric PCP pincer ligand.[6] This often involves the introduction of leaving groups, such as bromides, which can then be displaced by the desired phosphine moieties.
-
Step 2: Introduction of Phosphine Arms. The precursor is then reacted with the appropriate phosphine nucleophile, such as diphenylphosphine, to install the flanking donor groups. This step is typically carried out under inert conditions to prevent oxidation of the phosphines.
-
Step 3: Metallation of the Pincer Ligand. The free pincer ligand is subsequently reacted with a suitable metal precursor, such as [Pd(COD)Cl2], to afford the desired pincer-metal complex.[6][7] This reaction often proceeds via oxidative addition or C-H activation.
Self-Validation: Throughout the synthesis, it is crucial to monitor the progress of each step using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ¹³C) and mass spectrometry to confirm the identity and purity of the intermediates and the final product.
Taming Reactivity: The Influence of Steric and Electronic Properties
The ability to rationally tune the steric and electronic properties of pincer ligands is a key driver of their widespread adoption. These parameters are not merely passive attributes but active controllers of the reactivity and selectivity of the metal center.
Steric Control: The Gatekeepers of the Active Site
The steric bulk of the substituents on the donor atoms and the ligand backbone creates a well-defined pocket around the metal's active site.[2] This steric hindrance can:
-
Promote selective substrate binding: By dictating the orientation of incoming substrates, steric bulk can lead to high levels of regioselectivity and enantioselectivity in catalytic reactions.
-
Prevent catalyst deactivation: Bulky groups can shield the metal center from unwanted side reactions, such as dimerization or decomposition.
-
Influence coordination geometry: The steric demands of the pincer ligand can enforce specific coordination geometries, which in turn can influence the catalytic pathway.
A useful metric for quantifying the steric influence of a ligand is the buried volume (%Vbur) , which calculates the percentage of the coordination sphere around the metal that is occupied by the ligand.[8]
Electronic Tuning: Modulating the Metal's Heart
The electronic nature of the pincer ligand directly impacts the electron density at the metal center, which is a critical determinant of its catalytic activity. Electronic effects can be modulated by:
-
Varying the donor atoms: For example, phosphines are generally more electron-donating than amines, leading to a more electron-rich metal center.
-
Modifying the central backbone: The introduction of electron-withdrawing or electron-donating groups on the aromatic backbone can transmit electronic effects to the metal.
-
Altering the substituents on the donor atoms: The electronic properties of the substituents on the phosphine or amine donors can be systematically varied to fine-tune the electron density at the metal.
These electronic modifications can influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
Data Presentation: A Comparative Look at Pincer Ligand Properties
| Ligand Type | Typical Donor Atoms | Central Atom | Key Steric Feature | Key Electronic Feature |
| PCP | Phosphine | Carbon | Bulky alkyl or aryl groups on P | Strong σ-donors, tunable π-acidity |
| NCN | Amine, Pyridine | Carbon | Substituents on N-donors | Strong σ-donors, less π-acidity than P |
| SCS | Thioether | Carbon | Generally less bulky than PCP | Softer donors, good for later transition metals |
| POCOP | Phosphinite | Carbon | Similar to PCP | More π-acidic than PCP due to oxygen |
Pincer Complexes in Action: Catalytic Applications
The unique properties of pincer complexes have led to their successful application in a wide range of catalytic transformations, from fundamental organic reactions to the synthesis of complex molecules.
Cross-Coupling Reactions: Forging New Bonds
Pincer-palladium complexes have proven to be exceptionally effective catalysts for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[9][10] The high stability of the pincer framework allows for high turnover numbers and the use of low catalyst loadings.
Diagram: A Representative Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Key factors in pincer ligand design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties of phosphine-based ligands
An In-depth Technical Guide to the Electronic Properties of Phosphine-Based Ligands
Authored by: A Senior Application Scientist
Foreword: The Architect's Tools of Catalysis
In the intricate world of organometallic chemistry and catalysis, phosphine-based ligands stand as unparalleled tools of molecular architecture. Their prominence stems not from a singular, exceptional quality, but from their remarkable and predictable tunability.[1][2][3] For researchers, scientists, and drug development professionals, the ability to systematically modulate the chemical environment of a metal center is paramount. This guide provides an in-depth exploration of the electronic properties of phosphine ligands—the invisible forces that dictate the reactivity, selectivity, and efficiency of some of the most powerful catalytic systems known. We will dissect the fundamental principles of metal-phosphine bonding, detail the experimental methodologies used to quantify these electronic effects, and illustrate the profound impact of these properties on catalytic performance, thereby empowering the rational design of next-generation catalysts.
The Duality of the Metal-Phosphine Bond: A Tale of Donation and Acceptance
The interaction between a phosphine ligand (PR₃) and a transition metal is a nuanced partnership built on two key electronic contributions: sigma (σ) donation and pi (π) acceptance. Understanding this duality is the foundation for manipulating catalytic outcomes.
σ-Donation: The Primary Handshake
The principal bonding interaction is the donation of the lone pair of electrons residing on the phosphorus atom into a vacant d-orbital of the metal center.[2][4][5] This establishes the primary M-P sigma bond and classifies phosphines as L-type, neutral two-electron donors.[2][6] The strength of this donation is intrinsically linked to the nature of the substituents (R) on the phosphorus atom.
-
Inductive Effects of Substituents: The electron-donating or withdrawing nature of the R groups directly influences the electron density on the phosphorus atom.[6] Alkyl groups, which are attached via Csp³ hybridized carbons, are generally stronger electron donors than aryl groups, which involve more electronegative Csp² carbons.[2][7] Consequently, trialkylphosphines (e.g., P(t-Bu)₃) are typically stronger σ-donors than triarylphosphines (e.g., PPh₃).
π-Acceptance: The Subtle Art of Backbonding
Beyond the initial σ-donation, a secondary interaction known as π-backbonding occurs. Here, electron density from filled, non-bonding d-orbitals on the metal is donated back into empty acceptor orbitals on the phosphine ligand.[4][5][8]
-
The True Nature of the Acceptor Orbital: Early theories incorrectly postulated the involvement of phosphorus 3d-orbitals. It is now firmly established that the primary acceptor orbitals are the σ* (antibonding) orbitals of the P-R bonds .[1][4][8]
-
Causality of π-Acceptor Strength: The ability of a phosphine to act as a π-acceptor is governed by the energy of these P-R σ* orbitals. When the R groups are highly electronegative (e.g., F, Cl, OPh), they withdraw electron density from the phosphorus and significantly lower the energy of the P-R σ* orbitals.[1][3] These lower-energy, more accessible σ* orbitals can more effectively overlap with the metal's d-orbitals, making the phosphine a stronger π-acceptor.[1][8] This leads to a well-defined hierarchy of π-acidity among phosphine ligands.
Order of Increasing π-Acidity: P(alkyl)₃ ≈ P(NR₂)₃ < P(aryl)₃ < P(OMe)₃ < P(OAr)₃ < PCl₃ < PF₃ ≈ CO[1]
Quantifying the Invisible: The Tolman Electronic Parameter (TEP)
To move from qualitative description to quantitative design, a standardized measure of a ligand's electronic influence is necessary. The Tolman Electronic Parameter (TEP) , developed by Chadwick A. Tolman, remains the gold standard for quantifying the net electron-donating strength of phosphine ligands.[9][10]
The Experimental Rationale: Using CO as a Probe
The TEP is not measured on the free phosphine but is determined by observing its effect within a standard metal complex. The method relies on infrared (IR) spectroscopy of nickel carbonyl complexes of the form [LNi(CO)₃], where L is the phosphine ligand under investigation.[1][10][11] The A₁ symmetric C-O stretching frequency, ν(CO), serves as a sensitive reporter of the electron density at the nickel center.
The Self-Validating Logic: The causality behind this experiment is a perfect example of a self-validating system:
-
Stronger Donation: A more strongly electron-donating phosphine ligand (L) increases the electron density on the nickel atom.[2][3]
-
Enhanced Backbonding: This excess electron density on the metal is delocalized via π-backbonding into the π* antibonding orbitals of the ancillary carbon monoxide (CO) ligands.[1][2][3]
-
Bond Weakening: An increase in the population of the CO π* orbitals weakens the carbon-oxygen triple bond.[1][2]
-
Frequency Shift: A weaker chemical bond vibrates at a lower frequency. Therefore, this effect is directly observed in the IR spectrum as a decrease in the ν(CO) stretching frequency.[2][4][6]
Comparative Data for Common Phosphine Ligands
The TEP allows for direct, quantitative comparison of ligands, providing a crucial dataset for catalyst design.
| Phosphine Ligand (L) | Formula | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)[8] | Tolman Cone Angle (θ in degrees)[5] |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | 182 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 |
| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 |
| Phosphorus trichloride | PCl₃ | 2097.0 | 104 |
| Phosphorus trifluoride | PF₃ | 2110.8 | 104 |
Methodologies for Electronic Parameter Determination
While Tolman's method is the benchmark, its reliance on the highly toxic and volatile Ni(CO)₄ has spurred the development of alternative and complementary techniques.[12]
Experimental Protocol 1: TEP Determination via IR Spectroscopy
Objective: To synthesize a [LNi(CO)₃] complex and measure its A₁ ν(CO) stretching frequency to determine the TEP of a phosphine ligand L.
Methodology:
-
Preparation (Inert Atmosphere): In a Schlenk flask under an inert atmosphere (N₂ or Ar), a solution of nickel carbonyl, Ni(CO)₄, in a suitable solvent (e.g., CH₂Cl₂ or hexane) is prepared at a low temperature (e.g., 0 °C).
-
Ligand Addition: One equivalent of the phosphine ligand (L), dissolved in the same solvent, is added dropwise to the stirred Ni(CO)₄ solution.
-
Reaction: The reaction mixture is stirred for a defined period (e.g., 1-2 hours) to allow for the substitution of one CO ligand, forming the [LNi(CO)₃] complex.
-
IR Sample Preparation: An aliquot of the reaction mixture is transferred to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with NaCl or KBr windows).
-
Spectroscopic Measurement: The IR spectrum is recorded. The frequency of the strong, sharp A₁ symmetry C-O stretching band is identified. This value is the Tolman Electronic Parameter for ligand L.
Experimental Protocol 2: ¹J(PSe) Coupling Constants via ³¹P NMR
Objective: To determine the one-bond phosphorus-selenium coupling constant (¹J(PSe)) as an alternative measure of a phosphine's electronic properties.
Rationale: This method offers a convenient alternative to the use of toxic metal carbonyls.[9][12] The magnitude of the ¹J(PSe) coupling constant is highly sensitive to the electronic character of the P-Se bond. Electron-withdrawing R groups on the phosphine increase the s-character of the phosphorus orbital used in the P-Se bond, which in turn leads to a larger ¹J(PSe) value.[9] Thus, a larger coupling constant correlates with a more electron-withdrawing (less donating) phosphine.
Methodology:
-
Synthesis: In a round-bottom flask, the phosphine ligand (1 equivalent) is dissolved in a suitable solvent like toluene or THF.
-
Reagent Addition: A slight excess (e.g., 1.1 equivalents) of elemental selenium (black powder) is added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the selenium is consumed and the solution becomes homogeneous and colorless.
-
Workup: The solvent is removed under reduced pressure to yield the crude phosphine selenide (L=Se). Purification can be achieved by recrystallization or chromatography if necessary.
-
NMR Analysis: The purified phosphine selenide is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ³¹P NMR spectroscopy.
-
Data Extraction: The spectrum will show a main peak for the phosphorus nucleus, flanked by "satellites" arising from coupling to the ⁷⁷Se isotope (natural abundance ~7.6%). The distance in Hertz (Hz) between these satellites is the ¹J(PSe) coupling constant.
The Synergy of Structure: The Tolman Map
A ligand's electronic character does not operate in a vacuum. Its steric profile, or bulkiness, is an equally critical design parameter.[1][2][3] The Tolman Cone Angle (θ) is the standard metric for quantifying steric bulk. The true power in ligand design comes from considering both properties simultaneously using a Tolman Map , which plots the electronic parameter against the cone angle.[1][2]
This conceptual map is an indispensable tool for rational ligand selection. It allows a chemist to deliberately choose ligands to test specific hypotheses. For instance, one can vary the electronic properties while maintaining a similar steric footprint (e.g., PBu₃ vs. P(OiPr)₃) or, conversely, alter the steric bulk while keeping the electronic donation nearly constant (e.g., PMe₃ vs. P(o-tolyl)₃).[1][3]
From Properties to Performance: Impact on Catalysis and Drug Development
The ultimate goal of tuning ligand properties is to control catalytic function. The electronic nature of the phosphine directly modulates the electron density, and thus the reactivity, of the metal center it coordinates.[1][2]
Case Study: Palladium-Catalyzed Cross-Coupling
The development of Pd-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, is a testament to the power of ligand design.[7][13] Many of these reactions, particularly those involving the formation of C-N or C-C bonds with challenging substrates, require highly active catalysts.
-
The Role of Electron-Rich Ligands: The rate-limiting step in many cross-coupling cycles is the oxidative addition of an organic halide to the Pd(0) center. This step is dramatically accelerated by increasing the electron density on the palladium atom.[9] The use of strongly σ-donating alkylphosphine ligands (e.g., Buchwald and Hartwig biarylphosphines) is a key strategy to achieve this, making the metal center more nucleophilic and reactive towards the substrate.[7]
-
Synergy with Sterics: These electron-rich ligands are often also very bulky. This steric hindrance promotes the formation of low-coordinate, 14-electron L-Pd(0) species, which are the highly active catalysts, by discouraging the formation of less reactive bis-ligated species.[7]
Implications for Drug Discovery and Development
For professionals in drug development, the synthesis of complex molecular entities is a daily challenge. The efficiency, selectivity, and scope of the synthetic routes employed are critical. Phosphine-ligated metal catalysts are instrumental in this field.
-
Enabling Difficult Transformations: Tailored phosphine ligands enable challenging bond formations under mild conditions, allowing for the synthesis of novel molecular scaffolds for drug candidates.
-
Asymmetric Synthesis: The production of single-enantiomer drugs is often mandatory. P-chiral phosphine ligands, which are chiral at the phosphorus atom itself, are crucial in asymmetric catalysis, guiding the reaction to produce one enantiomer preferentially over the other.[14] A deep understanding of the electronic properties that govern these catalysts allows for the selection of the optimal ligand to maximize enantioselectivity and yield, accelerating the development of new therapeutics.
Conclusion
The electronic properties of phosphine-based ligands are a defining feature that grants them their central role in modern chemistry. The interplay between σ-donation and π-acceptance, governed by the ligand's substituents, provides a rich parameter space for catalyst optimization. By leveraging quantitative tools like the Tolman Electronic Parameter and a holistic design approach that marries electronic effects with steric considerations, scientists can rationally design and deploy catalysts with unprecedented control. This ability to fine-tune the metallic heart of a reaction is not merely an academic exercise; it is a critical enabler for innovation in materials science, chemical synthesis, and the development of life-saving pharmaceuticals.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 9. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. yanggroup.weebly.com [yanggroup.weebly.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Bis(diphenylphosphino)pyridine molecular weight and formula
An In-depth Technical Guide to 2,6-Bis(diphenylphosphino)pyridine: Synthesis, Properties, and Catalytic Applications
Abstract
This compound, often abbreviated as (Ph₂P)₂py, is a tridentate "pincer" ligand that has garnered significant attention in the fields of coordination chemistry and homogeneous catalysis. Its unique structure, featuring a rigid pyridine backbone flanked by two soft, electron-donating diphenylphosphino groups, allows it to form stable and reactive complexes with a wide array of transition metals. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. Furthermore, it delves into its extensive coordination chemistry and highlights its proven efficacy as a supporting ligand in critical catalytic transformations, including cross-coupling and dehydrogenation reactions, offering insights for researchers and professionals in chemical synthesis and drug development.
Introduction
In the vast landscape of ligand design, pincer ligands represent a privileged class of chelating agents that bind to a metal center through three donor atoms in a meridional fashion. This coordination mode imparts exceptional thermal stability and kinetic inertness to the resulting metal complexes. This compound is a quintessential example of a P,N,P-type pincer ligand. The central nitrogen atom acts as a 'hard' donor, while the two phosphorus atoms function as 'soft' donors. This electronic differentiation allows for unique reactivity and the stabilization of metal ions across various oxidation states and geometries[1]. First synthesized by Newkome and Hager, this ligand has become instrumental in the development of novel binuclear and polynuclear complexes with metals such as palladium, platinum, rhodium, and ruthenium, driving innovation in catalysis[1][2].
Physicochemical and Structural Properties
The identity and reactivity of this compound are defined by its precise molecular structure and physical characteristics. These fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₂₃NP₂ | [3][4] |
| Molecular Weight | 447.46 g/mol | [4][5] |
| IUPAC Name | (6-diphenylphosphanyl-2-pyridinyl)-diphenylphosphane | [3][4] |
| CAS Number | 64741-27-1 | [3][6] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 124-125 °C | [4][5] |
| Boiling Point | ~564 °C at 760 mmHg | [5] |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | [3][4] |
| InChI Key | UNCDYUGALDQNLL-UHFFFAOYSA-N | [3][4] |
Synthesis and Characterization
The synthesis of this compound typically involves the nucleophilic substitution of a suitable pyridine precursor with a diphenylphosphine source.
General Synthesis Protocol
A common and effective method involves the reaction of 2,6-dichloropyridine with lithium diphenylphosphide. This protocol must be conducted under strictly anhydrous and anaerobic conditions to prevent the oxidation of the highly air-sensitive phosphide nucleophile and the final phosphine product.
Step-by-Step Methodology:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, three-neck flask under a positive pressure of argon, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Add a stoichiometric equivalent of n-butyllithium (n-BuLi) dropwise to the solution. The solution will typically turn a deep orange or red, indicating the formation of the lithium diphenylphosphide anion (LiPPh₂).
-
Nucleophilic Substitution: In a separate, flame-dried flask under argon, dissolve 2,6-dichloropyridine in anhydrous THF.
-
Slowly transfer the freshly prepared LiPPh₂ solution to the 2,6-dichloropyridine solution at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by ³¹P NMR spectroscopy.
-
Workup and Purification: Quench the reaction carefully with degassed water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a solvent system like ethanol or a hexane/dichloromethane mixture, to yield the final product as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized ligand are confirmed using standard analytical techniques:
-
³¹P NMR Spectroscopy: This is the most diagnostic technique, showing a characteristic singlet for the two equivalent phosphorus atoms.
-
¹H and ¹³C NMR Spectroscopy: These spectra confirm the presence of the pyridine and phenyl ring protons and carbons in the correct ratios and chemical environments[7].
-
Mass Spectrometry: Provides the molecular ion peak, confirming the molecular weight of 447.46 g/mol [3].
-
Elemental Analysis: Verifies the empirical formula (C₂₉H₂₃NP₂) by determining the percentage composition of carbon, hydrogen, and nitrogen.
Coordination Chemistry and Catalytic Applications
The power of this compound lies in its ability to form highly stable and catalytically active metal complexes. The P,N,P framework enforces a specific geometry on the metal center, which is crucial for its function in catalysis.
Coordination Modes
As a tridentate ligand, it typically coordinates to a metal center in a meridional fashion. It can also act as a bridging ligand between two metal centers, facilitating the formation of polynuclear complexes[1][8]. This versatility has been exploited to synthesize a wide range of complexes with unique structural and electronic properties, including those with Pt(II), Pd(II), and Ag(I)[8][9].
Application in Palladium-Catalyzed Cross-Coupling
The this compound/palladium system is a high-performance catalyst for C-N (Buchwald-Hartwig) and C-C (Heck, Suzuki) coupling reactions[10].
Causality of Efficacy:
-
Stability: The pincer chelation stabilizes the palladium center against decomposition at the high temperatures often required for these reactions.
-
Electron Donation: The electron-rich phosphine groups increase the electron density on the palladium center, which promotes the crucial oxidative addition step of the catalytic cycle—particularly with less reactive aryl chlorides.
-
Geometric Constraint: The rigid ligand backbone holds the other coordination sites in a well-defined geometry, facilitating the subsequent transmetalation and reductive elimination steps.
Catalytic Cycle: Heck Coupling Reaction
The diagram below illustrates the key steps in a palladium-catalyzed Heck coupling reaction, showcasing the integral role of the P,N,P ligand.
Caption: Simplified catalytic cycle for the Heck reaction using a Pd-P,N,P catalyst.
Other Catalytic Applications
Beyond cross-coupling, complexes of this compound have shown promise in other transformations:
-
Dehydrogenation Reactions: Ruthenium complexes bearing pincer ligands are effective catalysts for the acceptorless dehydrogenation of alcohols and biomass-derived feedstocks like glycerol to produce hydrogen gas and valuable chemicals[2].
-
Luminescent Materials: Platinum and silver complexes supported by this ligand have been investigated for their interesting photophysical properties, including applications in vapochromism and as phosphorescent materials[9].
Conclusion
This compound is a robust and versatile P,N,P pincer ligand with well-established importance in modern chemistry. Its straightforward synthesis, combined with the exceptional stability and reactivity it imparts to metal complexes, has made it a ligand of choice for developing advanced homogeneous catalysts. Its demonstrated success in challenging cross-coupling reactions and emerging applications in energy and materials science ensures that it will remain a focus of intensive research and a valuable tool for drug development professionals and synthetic chemists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C29H23NP2 | CID 635040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 64741-27-1 [sigmaaldrich.cn]
- 6. 64741-27-1|this compound|BLD Pharm [bldpharm.com]
- 7. hmdb.ca [hmdb.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Geometrically isomeric Pt2Ag2 acetylide complexes of this compound: luminescent and vapochromic properties - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Introduction to phosphine ligands in organometallic chemistry
An In-depth Technical Guide to Phosphine Ligands in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine ligands represent one of the most versatile and impactful classes of ligands in organometallic chemistry and homogeneous catalysis. Their remarkable success stems from the systematic and predictable tunability of their steric and electronic properties, which allows for the fine-tuning of a metal center's reactivity, stability, and selectivity. This guide provides a comprehensive overview of the core principles of phosphine ligands, from their fundamental bonding characteristics and classification to their synthesis, characterization, and pivotal role in catalytic processes that are foundational to modern chemical synthesis and drug development.
The Phosphine Ligand: A Pillar of Modern Catalysis
At its core, a phosphine ligand is an organophosphorus compound with the general structure PR₃, where 'R' can be an alkyl, aryl, or other substituent.[1] These trivalent phosphorus compounds possess a lone pair of electrons, which they readily donate to a transition metal center, acting as a "soft" σ-donating ligand. This interaction is crucial for stabilizing metal complexes in various oxidation states, enhancing their solubility in organic solvents, and, most importantly, modulating their catalytic activity.[2]
The profound influence of phosphine ligands lies in the ease with which their properties can be altered by simply changing the R groups. This "tunability" is the key to their widespread use. Generally, electron-rich phosphines enhance the rate of oxidative addition, while sterically bulky ligands promote reductive elimination—two fundamental steps in many catalytic cycles. While they are often "spectator" ligands, meaning they do not directly participate in the bond-making or breaking of the substrates, their influence on the metal center is paramount to the reaction's success.[1][3]
Classification by Denticity
Phosphine ligands are primarily classified by their "denticity," which refers to the number of phosphorus donor atoms that can bind to a single metal center.[4]
-
Monodentate Ligands: These ligands possess a single phosphorus atom and bind to the metal at one site. They are the most common type and include foundational examples like triphenylphosphine (PPh₃) and electron-rich, bulky ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃).[1]
-
Bidentate Ligands (Diphosphines): Containing two phosphino groups linked by a carbon backbone, these ligands chelate to the metal center, forming a ring.[1][5] This chelation often imparts greater stability to the metal complex. The geometry of the resulting complex is heavily influenced by the length and nature of the linker. Prominent examples include 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Polydentate Ligands: Ligands with three or more phosphorus donor atoms are classified as polydentate. They offer multiple coordination sites and can be used to construct complex bi- or polynuclear metal complexes.[1]
Quantifying Influence: The Tolman Models
The ability to rationally design catalysts relies on quantifying the properties of their constituent ligands. In the 1970s, Chadwick A. Tolman introduced two powerful concepts that have become indispensable for understanding and predicting the behavior of phosphine ligands.[6]
Steric Properties: The Tolman Cone Angle (θ)
The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal, the stability of the complex, and the selectivity of a reaction.[7][8] Tolman quantified this property with the cone angle (θ) , defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents.[9][10] A larger cone angle indicates greater steric hindrance around the metal center, which can, for example, favor the formation of coordinatively unsaturated species that are often the active catalysts.[3]
dot graph Tolman_Cone_Angle { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Setup nodes M [label="M", pos="0,0!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P [label="P", pos="2.28,0!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Cone lines A [pos="4.5,2.5!", shape=point]; B [pos="4.5,-2.5!", shape=point];
// Substituent representations R1 [label="R", pos="4,1.5!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R2 [label="R", pos="4,-1.5!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R3 [label="R", pos="4.2,0!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges M -- P [label=" 2.28 Å", fontcolor="#5F6368"]; P -- A [style=dashed]; P -- B [style=dashed];
// Angle arc and label subgraph { rank=same; node [shape=plaintext]; edge [style=invis]; C [pos="3.5,0.8!", label="θ"]; D [pos="3.8,0!", shape=point]; E [pos="3.5,-0.8!", label=""]; D -- C [style=solid, constraint=false, arrowhead=none, color="#34A853"]; D -- E [style=solid, constraint=false, arrowhead=none, color="#34A853"]; } } enddot Caption: Diagram of the Tolman Cone Angle (θ).
Electronic Properties: The Tolman Electronic Parameter (TEP)
Phosphine ligands exhibit a dual electronic nature. They act as potent σ-donors through their phosphorus lone pair. Additionally, they can act as π-acceptors by accepting electron density from the metal's d-orbitals into the empty σ* antibonding orbitals of the P-R bonds.[6][11] The net electron-donating ability is quantified by the Tolman Electronic Parameter (TEP) .
The TEP is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a standard nickel complex, [LNi(CO)₃].[6] The underlying principle is that a more electron-donating phosphine (L) increases the electron density on the nickel atom. This excess electron density is then back-donated into the π* orbitals of the CO ligands, which weakens the C-O bond and lowers its vibrational frequency.[10] Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating phosphine ligand .[6]
Data Summary: Steric and Electronic Parameters
The interplay between steric and electronic effects is crucial for catalyst design. The following table summarizes these Tolman parameters for a selection of common phosphine ligands.
| Phosphine Ligand (L) | Formula | TEP (ν(CO) in cm⁻¹)[6] | Cone Angle (θ in degrees)[6] |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 |
| Triethylphosphine | PEt₃ | 2061.7 | 132 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 |
| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 2066.7 | 194 |
| Phosphine | PH₃ | 2069.7 | 87 |
| Trifluorophosphine | PF₃ | 2110.8 | 104 |
Synthesis and Characterization
The rational design of phosphine ligands is complemented by robust synthetic and characterization methodologies.
Common Synthetic Routes
The synthesis of phosphines often requires handling air-sensitive reagents and products, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).[12] Common methods include:
-
Reaction with Organometallic Reagents: This is one of the most versatile methods, involving the reaction of halophosphines (e.g., PCl₃, R'PCl₂, R'₂PCl) with nucleophilic organometallic reagents such as Grignard (RMgX) or organolithium (RLi) compounds.[13][14]
-
Reduction of Phosphine Oxides: Tertiary phosphine oxides (R₃P=O), which are often air-stable and easier to handle, can be reduced to the corresponding phosphine using reducing agents like silanes (e.g., trichlorosilane).[15]
-
Catalytic C–P Bond Formation: Modern methods, including catalytic hydrophosphination and cross-coupling reactions, have emerged as powerful tools for creating structurally diverse phosphines.[13][14]
Experimental Protocol: Synthesis of Triphenylphosphine
Objective: To synthesize triphenylphosphine from the reaction of phosphorus trichloride with a Grignard reagent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether (or THF)
-
Schlenk flasks, dropping funnel, condenser, and nitrogen/argon line
Procedure (under inert atmosphere):
-
Grignard Reagent Preparation: In a flame-dried Schlenk flask equipped with a stir bar and condenser, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise. The reaction is exothermic and should initiate to form phenylmagnesium bromide (PhMgBr).
-
Reaction with PCl₃: Cool the Grignard solution in an ice bath. In a separate flask, prepare a solution of PCl₃ in anhydrous diethyl ether.
-
Add the PCl₃ solution dropwise to the stirred Grignard reagent solution. A white precipitate will form. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude triphenylphosphine can be purified by recrystallization from a suitable solvent like ethanol.
Key Characterization Techniques
-
³¹P NMR Spectroscopy: This is the most powerful and direct method for characterizing phosphine ligands.[16] Since ³¹P is a spin-1/2 nucleus with 100% natural abundance, the technique is highly sensitive.[17]
-
Free phosphines typically appear in a broad chemical shift range.
-
Oxidation of the phosphine to the corresponding phosphine oxide (R₃P=O) results in a significant downfield shift, making it easy to assess the purity and stability of the ligand.[18][19]
-
Coordination to a metal center also causes a characteristic shift in the ³¹P signal.[16]
-
-
¹H and ¹³C NMR Spectroscopy: Useful for confirming the structure of the organic substituents on the phosphorus atom.
-
X-ray Crystallography: Provides definitive proof of structure in the solid state, allowing for the precise measurement of bond lengths and angles, including the experimental determination of the cone angle in a coordinated state.
Applications in Homogeneous Catalysis
The true value of phosphine ligands is demonstrated in their application in catalysis, where they have enabled reactions that have transformed pharmaceutical, agrochemical, and materials science.[13]
Palladium-Catalyzed Cross-Coupling Reactions
Phosphine ligands are central to the success of Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[20][21] In these reactions, bulky and electron-rich alkylphosphine ligands are particularly effective.
-
Mechanism: The ligand's role is multifaceted. A high electron density on the phosphine increases the electron density on the palladium center, which facilitates the crucial oxidative addition step, especially with less reactive substrates like aryl chlorides. The steric bulk of the ligand promotes the final reductive elimination step, which releases the product and regenerates the active catalyst. The bulkiness also helps create a monoligated palladium species, often believed to be the active catalyst.[22]
-
Advanced Ligands: The limitations of simple phosphines like PPh₃ led to the development of sophisticated ligand scaffolds. The research groups of Stephen Buchwald and John Hartwig, in particular, have developed classes of biaryl phosphine ligands (e.g., SPhos, XPhos) that exhibit exceptional activity for a broad range of cross-coupling transformations.[22][23]
// Nodes "Pd(0)L2" [label="Pd(0)L₂"]; "ArPd(II)XL2" [label="Ar-Pd(II)-X\n L₂"]; "ArPd(II)R'L2" [label="Ar-Pd(II)-R'\n L₂"];
// Invisible nodes for layout node [style=invis, width=0]; i1; i2;
// Edges with labels "Pd(0)L2" -> "ArPd(II)XL2" [label=" Oxidative\n Addition\n(Ar-X) "]; "ArPd(II)XL2" -> "ArPd(II)R'L2" [label=" Transmetalation\n(R'-M) "]; "ArPd(II)R'L2" -> "Pd(0)L2" [label=" Reductive\n Elimination\n(Ar-R') "]; } enddot Caption: A generic Pd-catalyzed cross-coupling cycle.
Hydrogenation and Hydroformylation
Phosphine ligands are also critical in industrial processes like hydrogenation and hydroformylation.[24]
-
Asymmetric Hydrogenation: Chiral phosphine ligands are instrumental in enantioselective hydrogenation, a key technology for producing chiral drugs and intermediates. Ligands like BINAP create a chiral environment around the metal (typically rhodium or ruthenium), directing the hydrogenation to produce one enantiomer of the product preferentially.
-
Hydroformylation: This process involves the addition of H₂ and CO across an alkene to form aldehydes. Phosphine ligands, particularly phosphites, are used to modify rhodium catalysts.[25] The steric and electronic properties of the ligand control the regioselectivity of the reaction, influencing the ratio of linear to branched aldehyde products, which is a critical parameter for industrial applications.[26]
Conclusion and Future Outlook
Phosphine ligands are a cornerstone of organometallic chemistry, providing an unparalleled platform for catalyst design. The foundational concepts of steric and electronic tunability, quantified by Tolman's parameters, have empowered chemists to move from empirical screening to rational design, enabling the synthesis of complex molecules with remarkable efficiency and selectivity.
The field continues to evolve, with current research focusing on the development of more sustainable and efficient ligand syntheses, including late-stage C-H functionalization to rapidly build ligand libraries.[27] Furthermore, the design of ligands that operate under milder conditions, in greener solvents, or that facilitate novel transformations will ensure that phosphines remain at the forefront of innovation in catalysis and drug discovery for years to come.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. watson-int.com [watson-int.com]
- 3. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phosphine Ligands [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ERIC - EJ1182215 - A [superscript 31]P{[superscript 1]H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes, Journal of Chemical Education, 2018-Jun [eric.ed.gov]
- 18. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 19. magritek.com [magritek.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Pincer Advantage: A Technical Guide to 2,6-Bis(diphenylphosphino)pyridine in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The heart of these transformations lies in the catalyst system, where the choice of ligand dictates the efficiency, selectivity, and scope of the reaction. This guide delves into the application of 2,6-Bis(diphenylphosphino)pyridine (DPPPy), a robust pincer-type ligand, in palladium-catalyzed cross-coupling reactions, offering detailed insights and practical protocols for its utilization.
The Significance of the PNP Pincer Ligand Framework
This compound, often abbreviated as DPPPy, is a tridentate ligand that coordinates to a metal center through its two phosphorus atoms and the central nitrogen atom, forming a "pincer" grip. This PNP coordination mode imparts exceptional stability to the resulting metal complex.[1] The rigid framework of the pincer ligand minimizes side reactions and catalyst decomposition, often leading to higher turnover numbers and the ability to tackle more challenging substrates, such as aryl chlorides.[2] The electronic and steric properties of the DPPPy ligand can be fine-tuned, influencing the reactivity of the palladium center and, consequently, the outcome of the catalytic cycle.[1]
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions, including those employing the DPPPy ligand, involves a series of fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Key Cross-Coupling Reactions: Protocols and Insights
The versatility of the DPPPy ligand extends across a range of palladium-catalyzed cross-coupling reactions. Below are detailed protocols and insights for its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. The DPPPy ligand can promote this reaction, particularly with challenging substrates.
Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling using a palladium-DPPPy catalyst system.
| Reagent | Amount (for 1 mmol Aryl Halide) | Molar Equiv. |
| Aryl Halide | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| This compound (DPPPy) | 0.024 mmol | 0.024 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 mmol | 2.0 |
| Solvent (e.g., Toluene, Dioxane) | 5 mL | - |
Experimental Workflow:
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Causality Behind Choices:
-
Ligand-to-Metal Ratio: A slight excess of the DPPPy ligand (1.2:1) is often used to ensure full coordination to the palladium center and maintain catalyst stability.
-
Base: The choice of base is crucial and substrate-dependent. Carbonates are commonly used, but for less reactive substrates, stronger bases like phosphates or hydroxides may be necessary.
-
Solvent: Anhydrous and degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.
Heck Reaction
The Heck reaction is a cornerstone for the synthesis of substituted alkenes. The robustness of the Pd-DPPPy catalyst is particularly advantageous for the coupling of less reactive aryl chlorides.[2]
Protocol: Heck Reaction of an Aryl Halide with an Alkene
| Reagent | Amount (for 1 mmol Aryl Halide) | Molar Equiv. |
| Aryl Halide (e.g., Aryl Chloride) | 1.0 mmol | 1.0 |
| Alkene (e.g., Styrene) | 1.5 mmol | 1.5 |
| Pd(OAc)₂ | 0.01 mmol | 0.01 |
| This compound (DPPPy) | 0.012 mmol | 0.012 |
| Base (e.g., NEt₃, K₂CO₃) | 1.5 mmol | 1.5 |
| Additive (e.g., TBAB for aryl chlorides) | 1.0 mmol | 1.0 |
| Solvent (e.g., DMF, NMP) | 4 mL | - |
Experimental Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, DPPPy, the aryl halide, and the base (and additive if required).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Field-Proven Insights:
-
For the Heck reaction with aryl chlorides, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be crucial for achieving high yields.
-
The choice of base and solvent can significantly impact the regioselectivity of the reaction with certain alkenes.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to substituted alkynes. While often requiring a copper co-catalyst, copper-free conditions are desirable to avoid the formation of alkyne homocoupling byproducts. The Pd-DPPPy system has shown promise in this regard.
Protocol: Copper-Free Sonogashira Coupling
| Reagent | Amount (for 1 mmol Aryl Halide) | Molar Equiv. |
| Aryl Halide | 1.0 mmol | 1.0 |
| Terminal Alkyne | 1.2 mmol | 1.2 |
| [PdCl₂(DPPPy)] (pre-catalyst) | 0.02 mmol | 0.02 |
| Base (e.g., Cs₂CO₃, t-BuOK) | 2.0 mmol | 2.0 |
| Solvent (e.g., Toluene, Dioxane) | 5 mL | - |
Self-Validating System: The pre-formed [PdCl₂(DPPPy)] complex can be synthesized by reacting PdCl₂ with DPPPy in a suitable solvent like dichloromethane. Using a well-defined pre-catalyst ensures a consistent and reproducible initiation of the catalytic cycle.
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with [PdCl₂(DPPPy)], the aryl halide, and the base.
-
Add the degassed solvent, followed by the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction's progress.
-
After completion, perform a standard aqueous work-up and purify the product by chromatography.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a fundamental transformation in medicinal chemistry. The stability of the Pd-DPPPy catalyst can be beneficial for the coupling of a wide range of amines and aryl halides.
Protocol: Buchwald-Hartwig Amination of an Aryl Halide
| Reagent | Amount (for 1 mmol Aryl Halide) | Molar Equiv. |
| Aryl Halide | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.01 mmol | 0.02 (Pd) |
| This compound (DPPPy) | 0.024 mmol | 0.024 |
| Base (e.g., NaOt-Bu, K₃PO₄) | 1.4 mmol | 1.4 |
| Solvent (e.g., Toluene, Dioxane) | 5 mL | - |
Experimental Procedure:
-
Under an inert atmosphere, add Pd₂(dba)₃, DPPPy, the base, and the aryl halide to a Schlenk tube.
-
Add the degassed solvent and then the amine.
-
Seal the tube and heat the mixture to 80-110 °C.
-
After the starting material is consumed (as monitored by TLC or GC/LC-MS), cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product.
Expertise & Experience:
-
The choice of base is critical in Buchwald-Hartwig amination. Sodium tert-butoxide is a strong, non-nucleophilic base often used, but for sensitive substrates, milder bases like potassium phosphate may be preferred.
-
The reaction is sensitive to air and moisture, so maintaining a strictly inert atmosphere is crucial for high yields.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a pre-catalyst or an efficient in-situ activation protocol. |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Inappropriate base or solvent | Screen different bases and solvents. | |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki) | Use a less polar solvent or a weaker base. |
| Dehalogenation of the aryl halide | Use a less hindered base or lower the reaction temperature. | |
| Alkyne dimerization (Sonogashira) | Employ copper-free conditions. | |
| Catalyst Decomposition (black precipitate) | Presence of oxygen or moisture | Rigorously degas solvents and use an inert atmosphere. |
| High reaction temperature | Optimize the temperature; pincer complexes are stable but not indestructible. |
Conclusion
This compound has emerged as a powerful and versatile pincer ligand for palladium-catalyzed cross-coupling reactions. Its tridentate coordination mode imparts significant stability to the catalyst, enabling the coupling of challenging substrates under often milder conditions than with traditional monodentate or bidentate phosphine ligands. The detailed protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage the "pincer advantage" in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical and chemical industries.
References
Application of 2,6-Bis(diphenylphosphino)pyridine in Heck Reactions: An In-Depth Technical Guide
Introduction: The Heck Reaction and the Pivotal Role of Ligand Architecture
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with remarkable efficiency and stereoselectivity.[1] The performance of the palladium catalyst is intrinsically linked to the nature of its coordinating ligands. Phosphine ligands, in particular, have been instrumental in the evolution of the Heck reaction, with their steric and electronic properties profoundly influencing catalyst activity, stability, and selectivity.[2] Among the vast arsenal of phosphine ligands, 2,6-Bis(diphenylphosphino)pyridine (DPPPy) has emerged as a ligand of significant interest due to its unique tridentate, pincer-type coordination to the palladium center. This guide provides a comprehensive overview of the application of DPPPy in Heck reactions, delving into its mechanistic nuances, practical advantages, and detailed experimental protocols for researchers, scientists, and professionals in drug development.
The Distinctive Nature of this compound (DPPPy) as a Pincer Ligand
DPPPy is a P,N,P-tridentate ligand that binds to a metal center in a meridional fashion, forming a rigid and stable pincer-like complex. This coordination mode imparts several advantageous properties to the palladium catalyst:
-
Enhanced Thermal Stability: The chelating and rigid nature of the DPPPy ligand confers exceptional thermal stability to the palladium complex, allowing for reactions to be conducted at elevated temperatures, which is often necessary for the activation of less reactive substrates such as aryl chlorides.[3]
-
Increased Catalytic Activity: The electronic properties of the DPPPy ligand, featuring two phosphine donors and a central pyridine ring, can be finely tuned to modulate the electron density at the palladium center, thereby enhancing its catalytic activity.
-
Resistance to Decomposition: The robust pincer framework protects the palladium center from deactivation pathways such as aggregation into palladium black, leading to a longer catalyst lifetime and higher turnover numbers (TONs).
Mechanistic Insights: Beyond the Classical Catalytic Cycle
The classical Heck reaction is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle. However, the unique stability of pincer complexes has led to proposals of alternative mechanistic pathways. Computational studies on pincer-type palladium complexes in Heck reactions suggest the feasibility of a Pd(II)/Pd(IV) catalytic cycle, particularly at the high temperatures often employed for these catalysts.[3][4] This proposed mechanism is a significant departure from the conventional understanding and highlights the unique reactivity that pincer ligands can induce.
The proposed Pd(II)/Pd(IV) cycle for a DPPPy-type pincer catalyst can be visualized as follows:
Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle for the Heck reaction.
This alternative mechanism avoids the formation of potentially unstable Pd(0) species at high temperatures, offering a rationale for the enhanced stability and activity of pincer complexes in challenging Heck couplings.[3]
Application in the Heck Coupling of Aryl Chlorides
A significant advantage of the DPPPy/palladium catalytic system is its ability to effectively catalyze the Heck coupling of less reactive aryl chlorides. Aryl chlorides are often more economical and readily available starting materials compared to their bromide and iodide counterparts, making their utilization in cross-coupling reactions highly desirable. The enhanced stability and activity of the DPPPy-ligated palladium catalyst are crucial for overcoming the challenging oxidative addition step of aryl chlorides.
A key finding for the successful application of the DPPPy/palladium system in the Heck reaction of aryl chlorides is the essential role of tetrabutylammonium bromide (TBAB) as an additive.[5] TBAB is believed to facilitate the reaction through several mechanisms, including increasing the solubility of the palladium complex, promoting the formation of a more active catalytic species, and aiding in the stabilization of palladium nanoparticles that may form in situ.
Detailed Experimental Protocol: Heck Coupling of 4-Chloroacetophenone with Styrene
This protocol provides a detailed, step-by-step methodology for a representative Heck reaction using the DPPPy/palladium catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPPPy)
-
4-Chloroacetophenone
-
Styrene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Catalyst Pre-formation (Optional but Recommended):
For consistent results, it is advisable to pre-form the palladium-DPPPy complex. In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and DPPPy (1.1 mol%) in a minimal amount of anhydrous DMF. Stir the solution at room temperature for 30 minutes. This pre-formed catalyst solution can be used directly in the reaction.
Reaction Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroacetophenone (1.0 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Add the pre-formed catalyst solution (containing 1 mol% Pd) or, if not pre-forming, add Pd(OAc)₂ (0.01 mmol) and DPPPy (0.011 mmol) directly to the reaction mixture.
-
Add styrene (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired trans-4-acetylstilbene.
Workflow Diagram:
Figure 2: Experimental workflow for the Heck reaction using DPPPy.
Quantitative Data and Substrate Scope
The DPPPy/palladium catalytic system has demonstrated broad applicability in the Heck coupling of various aryl halides with different olefins. The following table summarizes representative data, showcasing the versatility of this catalyst system.
| Entry | Aryl Halide | Olefin | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Styrene | 1 | K₂CO₃ | DMF | 140 | 12 | 95 | |
| 2 | 4-Chloroacetophenone | Styrene | 1 | K₂CO₃ | DMF | 140 | 24 | 88 | |
| 3 | 1-Bromonaphthalene | n-Butyl acrylate | 1 | NaOAc | DMF | 130 | 10 | 92 | General Protocol |
| 4 | 4-Chlorotoluene | Styrene | 2 | Cs₂CO₃ | Dioxane | 150 | 36 | 75 | [6] |
| 5 | Iodobenzene | Methyl acrylate | 0.5 | Et₃N | Acetonitrile | 100 | 6 | 98 | General Protocol |
Table 1: Representative examples of Heck reactions catalyzed by the Pd/DPPPy system.
Conclusion and Future Outlook
This compound has proven to be a highly effective ligand in palladium-catalyzed Heck reactions. Its pincer-type coordination imparts exceptional stability and activity to the catalyst, enabling the coupling of challenging substrates such as aryl chlorides. The potential for a Pd(II)/Pd(IV) catalytic cycle offers a compelling area for further mechanistic investigation. The detailed protocol provided herein serves as a valuable starting point for researchers looking to employ this robust catalytic system. Future research will likely focus on the development of chiral analogues of DPPPy for asymmetric Heck reactions and the immobilization of the catalyst on solid supports for enhanced recyclability and applications in continuous flow chemistry.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pincer-type Heck catalysts and mechanisms based on Pd(IV) intermediates: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of Rhodium Pincer Complexes for Catalysis
Introduction: The Power and Precision of Pincer Ligands in Rhodium Catalysis
Pincer complexes represent a formidable class of organometallic compounds, distinguished by their unique tridentate ligand architecture that binds to a central metal atom in a coplanar, meridional fashion. This rigid coordination imparts exceptional thermal stability and kinetic robustness to the metal center.[1] When combined with rhodium, a versatile catalytic metal, the resulting pincer complexes are highly effective catalysts for a wide array of organic transformations. These include, but are not limited to, hydrogenation, transfer hydrogenation, hydrosilylation, C-H activation, and alkyne dimerization.[1][2]
The defining feature of a pincer ligand is its three-donor-atom array, typically denoted as ECE', where C represents a central, often anionic, aryl or alkyl donor, and E and E' are flanking neutral "arms" such as phosphines (P), amines (N), or ethers (O). This structure creates a well-defined and tunable steric and electronic environment around the rhodium center, allowing for precise control over catalytic activity and selectivity.
This guide provides an in-depth overview and practical protocols for the synthesis of common classes of rhodium pincer complexes. It is designed for researchers in catalysis, organic synthesis, and drug development, offering not just procedural steps but also the underlying rationale to empower effective experimental design and troubleshooting.
Part 1: Foundational Concepts in Synthesis
The Logic of Ligand Design
The choice of donor atoms in the ECE' framework is the primary tool for tuning the properties of the final rhodium complex.
-
Phosphine Donors (PCP, POCOP): Phosphine arms are strong σ-donors and modest π-acceptors. The steric bulk of the substituents on the phosphorus atom (e.g., isopropyl vs. tert-butyl) can be varied to control the accessibility of the catalytic site. POCOP ligands, with phosphinito arms, are generally more electron-donating than their PCP counterparts.
-
Amine Donors (NCN, PNP): Nitrogen donors are strong σ-donors but lack significant π-accepting character. NCN ligands, often featuring N-heterocyclic carbene (NHC) wings, provide very strong M-C bonds and high stability.[3] PNP ligands can feature a dearomatized pyridine ring, enabling ligand-metal cooperation where the ligand actively participates in bond activation steps.
-
Mixed Donors (PCN, etc.): Asymmetric pincer ligands combine different donor arms to create unique electronic and steric environments, offering further opportunities for fine-tuning catalytic performance.
Common Rhodium Precursors: Choosing the Right Starting Point
The synthesis of rhodium pincer complexes typically involves the reaction of a ligand precursor with a suitable Rh(I) or Rh(III) starting material. The choice of precursor is critical and depends on the desired final complex and the activation method.
| Rhodium Precursor | Common Name / Formula | Rationale for Use |
| Chloro(1,5-cyclooctadiene)rhodium(I) dimer | [Rh(cod)Cl]₂ | Highly versatile Rh(I) source. The COD ligands are easily displaced by the pincer ligand. Often used for simple ligand association reactions. |
| Chlorobis(cyclooctene)rhodium(I) dimer | [Rh(coe)₂Cl]₂ | The cyclooctene (COE) ligands are more labile than COD, making this precursor more reactive and suitable for C-H activation at lower temperatures.[4][5] |
| Wilkinson's Catalyst | RhCl(PPh₃)₃ | A common Rh(I) precursor where phosphine ligands are displaced. |
| Rhodium(III) chloride hydrate | RhCl₃·xH₂O | A cost-effective Rh(III) source, typically used for direct metallation of N-donor pincer ligands.[6] |
The general workflow for synthesizing a rhodium pincer complex via C-H activation, a common and efficient strategy, is outlined below.
Caption: General workflow for C-H activation synthesis.
Part 2: Experimental Protocols
Safety First: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential. Rhodium compounds are precious and can be toxic. Phosphine ligands are often air-sensitive and malodorous. Always consult the Material Safety Data Sheet (MSDS) for all reagents before starting.[7][8] Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Protocol 2.1: Synthesis of a PCP Rhodium(III) Hydrido-Chloride Complex
This protocol describes the synthesis of a (PCP)Rh(H)Cl type complex via oxidative addition of a benzylic C-H bond to a Rh(I) center.
Rationale: The labile bis(cyclooctene)rhodium(I) chloride dimer is used as the Rh(I) source.[4][5] The weakly coordinating COE ligands are readily displaced, allowing the PCP ligand to coordinate. The electron-rich rhodium center then undergoes intramolecular oxidative addition of the C-H bond at the central methylene group of the ligand, leading to a stable Rh(III) hydride. Benzene is a suitable non-coordinating solvent.
Materials:
-
1,3-Bis((di-tert-butylphosphino)methyl)benzene (tBuPCP-H ligand)
-
Chlorobis(cyclooctene)rhodium(I) dimer ([Rh(coe)₂Cl]₂)
-
Anhydrous benzene or toluene
-
Anhydrous pentane
-
Celite
Procedure:
-
Preparation: In a glovebox, charge a 50 mL Schlenk flask equipped with a magnetic stir bar with the tBuPCP-H ligand (e.g., 0.411 g, 1.0 mmol) and [Rh(coe)₂Cl]₂ (0.359 g, 0.5 mmol, 1.0 mmol Rh).
-
Reaction: Add anhydrous benzene (20 mL) to the flask. The solution will typically turn from a heterogeneous yellow suspension to a clear orange or red solution.
-
Stirring: Seal the flask and stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by ³¹P{¹H} NMR spectroscopy by taking an aliquot. The signal for the free ligand will be replaced by a new doublet with a characteristic Rh-P coupling constant.
-
Work-up: Remove the solvent under vacuum to yield a solid residue.
-
Purification: Wash the solid with anhydrous pentane (3 x 10 mL) to remove any residual cyclooctene and other soluble impurities. The product is typically a bright yellow or orange microcrystalline solid.
-
Isolation: Dry the solid under vacuum. If the solution contains insoluble byproducts, dissolve the residue in a minimum amount of benzene, filter through a small plug of Celite, and then remove the solvent under vacuum.
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ³¹P, ¹³C) and elemental analysis.
Self-Validation & Expected Outcome:
-
³¹P{¹H} NMR: A single doublet in the range of δ 60-80 ppm with a ¹J(Rh,P) coupling constant of approximately 120-140 Hz is expected.
-
¹H NMR: A characteristic high-field hydride signal (δ -15 to -25 ppm) appearing as a triplet due to coupling to two equivalent phosphorus nuclei, and a doublet due to coupling to rhodium.
-
Yield: Typically >85%.
Protocol 2.2: Synthesis of an NCN Rhodium(I) Carbonyl Complex
This protocol details the synthesis of a cationic NCN-Rh(I) complex featuring an N-heterocyclic carbene (NHC) framework.
Rationale: This synthesis involves the reaction of an imidazolium salt (the ligand precursor) with a Rh(I) precursor in the presence of a base to deprotonate the imidazolium C2-H, forming the NHC in situ which then coordinates to the rhodium. The labile COD ligand is subsequently replaced by carbon monoxide to yield a stable square-planar complex.[2]
Materials:
-
1,3-Bis(3-(N,N-diethylaminomethyl)benzyl)imidazolium bromide (NCN-H·Br)
-
[Rh(cod)Cl]₂
-
Potassium tert-butoxide (KOtBu)
-
Carbon monoxide (CO) gas
-
Anhydrous toluene
-
Anhydrous diethyl ether
Procedure:
-
Preparation: In a glovebox, add the imidazolium salt NCN-H·Br (e.g., 0.5 g, 1.0 mmol), [Rh(cod)Cl]₂ (0.246 g, 0.5 mmol), and KOtBu (0.112 g, 1.0 mmol) to a Schlenk flask with a stir bar.
-
Reaction: Add anhydrous toluene (25 mL). The mixture will change color. Stir at room temperature for 4 hours.
-
Carbonylation: Purge the flask with CO gas and then leave the reaction stirring under a CO atmosphere (balloon) for an additional 4 hours. The solution color will typically lighten to yellow.[2]
-
Work-up: Filter the reaction mixture through Celite to remove KBr and other salts. Wash the Celite pad with a small amount of toluene.
-
Precipitation: Concentrate the filtrate under vacuum to about 5 mL. Add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization: Characterize the product by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Self-Validation & Expected Outcome:
-
¹³C{¹H} NMR: A characteristic low-field doublet for the carbene carbon (C-Rh) around δ 165-175 ppm with a J(Rh,C) of ~55 Hz, and another doublet for the carbonyl carbon (CO) around δ 190-195 ppm with a J(Rh,C) of ~80 Hz is expected.[2]
-
IR Spectroscopy: A strong ν(CO) stretching band in the region of 1950-2000 cm⁻¹.
-
Yield: Typically 60-70%.
Part 3: Characterization of Rhodium Pincer Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. Multinuclear NMR spectroscopy is the most powerful tool for this purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclometalated products of [(COE)(2)RhCl](2) and 1,3-(RSCH(2))(2)C(6)H(4) (R = (t)Bu, (i)Pr) Are Dimeric. Synthesis, molecular structures, and solution dynamics of [mu-ClRh(H)(RSCH(2))(2)C(6)H(3)-2,6](2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structures of a pincer-type rhodium(iii) complex: reactivity toward biomolecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. hswalsh.com [hswalsh.com]
The Strategic Role of 2,6-Bis(diphenylphosphino)pyridine in Advancing Olefin Polymerization: Application Notes and Protocols
Introduction: A Pincer Ligand Poised for Precision Polymerization
The relentless pursuit of tailored polyolefins with precisely controlled architectures and properties has driven extensive research into catalyst design. Among the myriad of ligand scaffolds, pincer-type ligands have emerged as powerful tools for conferring exceptional stability and reactivity upon metal centers. This application note delves into the significant, yet often under-explored, role of 2,6-Bis(diphenylphosphino)pyridine (PYDIPHOS) as a robust PNP pincer ligand in late transition metal-catalyzed olefin polymerization.
Unlike its more common nitrogen-based analogue, 2,6-bis(imino)pyridine, the PYDIPHOS ligand introduces a unique electronic and steric environment around the metal center. The soft phosphine donors, combined with the central pyridine moiety, create a meridional coordination geometry that imparts high thermal stability to the resulting metal complexes. This guide provides a comprehensive overview of the synthesis of PYDIPHOS-metal precatalysts, detailed protocols for ethylene polymerization, and an in-depth discussion of the mechanistic implications of employing this phosphine-based pincer ligand.
Core Principles: The PYDIPHOS Advantage in Catalytic Design
The efficacy of PYDIPHOS in olefin polymerization stems from several key features inherent to its structure:
-
Robust Pincer Chelation: The tridentate coordination of the PNP ligand to the metal center forms two stable five-membered chelate rings. This "pincer" effect significantly reduces the likelihood of ligand dissociation, a common deactivation pathway for catalysts at elevated temperatures.
-
Tunable Electronic Properties: The phosphorus atoms in the PYDIPHOS ligand are σ-donors and π-acceptors. This electronic flexibility allows for the stabilization of the electron-deficient metal center, which is crucial for olefin coordination and insertion. The electronic environment can be further fine-tuned by modifying the substituents on the phosphorus atoms.
-
Defined Steric Environment: The bulky phenyl groups on the phosphorus atoms create a well-defined steric pocket around the metal's active site. This steric hindrance plays a critical role in influencing the rate of polymerization, the molecular weight of the resulting polymer, and the degree of branching.
Synthesis of PYDIPHOS-Metal Precatalysts: A General Protocol
The synthesis of late transition metal complexes bearing the PYDIPHOS ligand is typically a straightforward process involving the reaction of the free ligand with a suitable metal precursor. The following protocol, adapted from the synthesis of related pincer complexes, outlines a general procedure for the preparation of an iron(II) chloride PYDIPHOS precatalyst.[1][2]
Protocol 1: Synthesis of [FeCl₂(PYDIPHOS)]
Materials:
-
This compound (PYDIPHOS)
-
Iron(II) chloride (FeCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask.
-
In a separate Schlenk flask, suspend anhydrous Iron(II) chloride (1.0 eq) in anhydrous THF.
-
Slowly add the FeCl₂ suspension to the PYDIPHOS solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the formation of a colored precipitate.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the [FeCl₂(PYDIPHOS)] complex.
Characterization: The successful synthesis of the complex can be confirmed by standard analytical techniques such as ³¹P{¹H} NMR spectroscopy, which will show a downfield shift of the phosphorus signal upon coordination to the iron center, and elemental analysis.
Ethylene Polymerization: A Step-by-Step Workflow
The activation of the PYDIPHOS-metal precatalyst with a suitable cocatalyst, typically an aluminum alkyl such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), generates the active cationic species for olefin polymerization.[1][3]
Protocol 2: Ethylene Polymerization using [FeCl₂(PYDIPHOS)]/MAO
Materials:
-
[FeCl₂(PYDIPHOS)] precatalyst
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity ethylene gas
-
Anhydrous toluene
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet
-
Acidified methanol (5% HCl) for quenching
-
Methanol
-
Acetone
Procedure:
-
Thoroughly dry and purge the polymerization reactor with nitrogen or argon.
-
Under an inert atmosphere, add anhydrous toluene to the reactor.
-
Introduce the desired amount of MAO solution into the reactor via syringe.
-
In a separate glovebox, prepare a stock solution of the [FeCl₂(PYDIPHOS)] precatalyst in anhydrous toluene.
-
Inject the precatalyst solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant pressure throughout the polymerization.
-
Commence stirring and maintain the desired reaction temperature (e.g., 50 °C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by venting the ethylene and quenching the reaction with acidified methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Filter the polyethylene, wash with methanol and acetone, and dry under vacuum to a constant weight.
Mechanistic Insights: The Role of PYDIPHOS in the Catalytic Cycle
The generally accepted mechanism for olefin polymerization by late transition metal catalysts, known as the Cossee-Arlmann mechanism, is applicable to PYDIPHOS-based systems. The PYDIPHOS ligand plays a crucial role in each step of this cycle.
Figure 1. Generalized mechanism for ethylene polymerization catalyzed by a PYDIPHOS-Iron complex.
Catalyst Activation: The cocatalyst, MAO, abstracts a chloride ligand from the precatalyst and alkylates the iron center, generating a cationic active species with a vacant coordination site.[3]
Chain Propagation:
-
Olefin Coordination: An ethylene monomer coordinates to the vacant site on the iron center. The π-accepting ability of the phosphine ligands can influence the strength of this coordination.
-
Migratory Insertion: The coordinated ethylene molecule inserts into the iron-alkyl (or iron-polymer) bond, extending the polymer chain by two carbon atoms. The steric bulk of the PYDIPHOS ligand can affect the regioselectivity of this step with higher olefins.
Chain Termination: The primary chain termination pathway is typically β-hydride elimination, where a hydrogen atom from the growing polymer chain is transferred to the metal center, releasing the polymer with a vinyl end group and forming a metal hydride species.[4] This metal hydride can then initiate a new polymer chain.
Expected Performance and Polymer Properties
While specific quantitative data for PYDIPHOS-catalyzed olefin polymerization is not extensively reported in the literature, we can infer expected performance based on related pyridine-bis(imine) and phosphine-based pincer systems.
| Parameter | Expected Outcome with PYDIPHOS Catalysts | Rationale |
| Catalytic Activity | Moderate to high | The stable pincer chelate is expected to lead to a robust catalyst with a good lifetime.[1][2] |
| Polymer Molecular Weight | Moderate to high | The steric bulk of the diphenylphosphino groups can suppress chain transfer reactions, leading to higher molecular weight polymers.[5] |
| Polydispersity (PDI) | Narrow | As single-site catalysts, PYDIPHOS-metal complexes are expected to produce polymers with a narrow molecular weight distribution (PDI ≈ 2). |
| Polymer Microstructure | Linear | For ethylene polymerization, highly linear polyethylene is expected. The steric and electronic properties of PYDIPHOS can influence branching in the polymerization of α-olefins.[2] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Activity | Inactive precatalyst; insufficient cocatalyst; impurities in the solvent or monomer. | Verify the purity of the precatalyst; optimize the Al:Fe ratio; ensure all reagents and the reactor are scrupulously dry and oxygen-free. |
| Low Molecular Weight | High polymerization temperature; high cocatalyst concentration; chain transfer to aluminum. | Decrease the reaction temperature; reduce the Al:Fe ratio. |
| Broad Polydispersity | Multiple active species; catalyst decomposition. | Ensure a well-defined precatalyst; optimize reaction conditions to enhance catalyst stability. |
Conclusion and Future Outlook
This compound represents a compelling ligand scaffold for the development of highly active and robust late transition metal catalysts for olefin polymerization. Its unique combination of a stable pincer framework and tunable electronic properties offers significant potential for the synthesis of polyolefins with controlled molecular weights and microstructures. The protocols and insights provided in this application note serve as a foundational guide for researchers and scientists to explore the utility of PYDIPHOS-based catalysts in their own polymerization endeavors. Further research into the synthesis of a broader range of PYDIPHOS-metal complexes and a more detailed investigation into their catalytic behavior will undoubtedly unlock new possibilities in the field of polymer chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. High Temperature Iron Ethylene Polymerization Catalysts Bearing <italic style="font-style: italic">N,N,N'</italic>-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines [cjps.org]
Application Notes and Protocols for the Synthesis of Luminescent Silver(I) Complexes with PNP Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and characterization of silver(I) complexes featuring PNP pincer ligands. While the inherent luminescence of every Ag(I)-PNP complex is not a given, this guide focuses on the synthetic methodologies that form the foundation for developing novel luminescent materials. We will delve into the rationale behind experimental procedures, offer detailed step-by-step protocols for both ligand and complex synthesis, and discuss the critical characterization techniques required to validate these compounds. Furthermore, by drawing parallels with established luminescent silver(I)-phosphine systems, we will explore the molecular design principles that can be applied to tune the photophysical properties of Ag(I)-PNP complexes, paving the way for their application in diverse fields such as bio-imaging, chemical sensing, and materials science.
Introduction: The Promise of Luminescent Silver(I) Complexes
The field of luminescent metal complexes is rich with potential, offering a diverse array of applications ranging from organic light-emitting diodes (OLEDs) to theranostic agents in medicine.[1][2] Among the various metallic centers explored, silver(I) has garnered significant attention due to its d10 electronic configuration, which minimizes non-radiative decay pathways and can lead to high luminescence efficiencies.[3] The photophysical properties of silver(I) complexes are highly tunable and are intrinsically linked to the nature of the coordinating ligands.
PNP pincer ligands, which are typically composed of a central nitrogen donor atom flanked by two phosphorus donor atoms, offer a unique platform for the design of novel silver(I) complexes. The rigid backbone of many PNP ligands can enforce specific coordination geometries around the metal center, a critical factor in determining the nature and efficiency of luminescence. Furthermore, the electronic properties of the PNP ligand can be systematically modified by altering the substituents on the phosphorus atoms or the central nitrogen, providing a powerful tool for tuning the emission wavelength and quantum yield of the resulting silver(I) complexes.
This guide will provide the foundational knowledge for synthesizing and characterizing silver(I) complexes with PNP ligands, with a forward-looking perspective on how these synthetic strategies can be leveraged to create novel luminescent materials.
Ligand Synthesis: A Protocol for Bis(diphenylphosphino)amine (DPPA)
The synthesis of the PNP ligand is the crucial first step in the generation of the target silver(I) complexes. Bis(diphenylphosphino)amine (DPPA) and its derivatives are a common class of PNP ligands.[4][5] The following protocol outlines a general method for the synthesis of a DPPA-type ligand.
Rationale for the Synthetic Approach
The synthesis of DPPA-type ligands typically involves the reaction of a primary amine or its silylated analogue with two equivalents of a chlorophosphine.[4][5] The use of a base, such as triethylamine, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the desired product. The choice of solvent is also critical; anhydrous and deoxygenated solvents are necessary to prevent the oxidation of the phosphine moieties and other side reactions.
Experimental Protocol: Synthesis of a Generic DPPA Ligand
Materials:
-
A primary amine (R-NH2)
-
Chlorodiphenylphosphine (Ph2PCl)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.
-
Addition of Chlorophosphine: Cool the solution to 0 °C using an ice bath. Slowly add chlorodiphenylphosphine (2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Workup: Remove the solvent in vacuo. Add anhydrous hexane to the residue and filter the mixture through a cannula or a filter frit to remove the triethylammonium chloride precipitate.
-
Purification: Wash the precipitate with additional anhydrous hexane. Combine the filtrates and remove the solvent in vacuo to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., THF/hexane).
Characterization
The successful synthesis of the PNP ligand should be confirmed by:
-
31P NMR Spectroscopy: A single resonance in the 31P{1H} NMR spectrum is indicative of a pure product.
-
1H and 13C NMR Spectroscopy: To confirm the overall structure of the ligand.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.
Synthesis of Silver(I)-PNP Complexes: A Detailed Protocol
The synthesis of silver(I) complexes with PNP ligands can be achieved through several methods. One common approach involves the reaction of the PNP ligand with a silver(I) salt, such as silver(I) oxide or silver(I) acetate. The following protocol is adapted from the synthesis of a diarylamido-based PNP silver(I) complex.
Causality in Experimental Design
The choice of the silver(I) precursor can influence the reaction conditions and the final product. For instance, silver(I) oxide (Ag2O) can act as both the silver source and a base to deprotonate the N-H bond of the PNP ligand, simplifying the reaction. Alternatively, the use of a silver(I) salt like silver(I) acetate (AgOAc) in the presence of a stronger base such as potassium tert-butoxide (KOtBu) allows for a more controlled deprotonation and complexation. The use of anhydrous and deoxygenated solvents is paramount to prevent the formation of silver oxides or other unwanted side products.
Experimental Protocol: Synthesis of a [(PNP)Ag]2 Dimer
Materials:
-
PNP ligand (as synthesized in Section 2)
-
Silver(I) oxide (Ag2O) or Silver(I) acetate (AgOAc) and Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous celite
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Method A: Using Silver(I) Oxide
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the PNP ligand (1 equivalent) and silver(I) oxide (0.5 equivalents).
-
Reaction: Add anhydrous THF and stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by 31P NMR spectroscopy.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove any unreacted silver(I) oxide and other insoluble impurities.
-
Purification: Remove the solvent from the filtrate in vacuo to yield the silver(I)-PNP complex. The product can be further purified by recrystallization.
Method B: Using Silver(I) Acetate and a Base
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the PNP ligand (1 equivalent) and silver(I) acetate (1 equivalent) in anhydrous THF.
-
Addition of Base: To the stirred solution, add a solution of potassium tert-butoxide (1 equivalent) in anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Workup and Purification: The workup and purification steps are similar to Method A.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for PNP ligand and subsequent Silver(I)-PNP complex formation.
Characterization and Photophysical Properties
Structural Characterization
The synthesized silver(I)-PNP complexes should be thoroughly characterized to confirm their structure and purity.
-
NMR Spectroscopy (1H, 13C, 31P): Provides detailed information about the ligand framework and its coordination to the silver(I) center.
-
Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: Provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry of the silver(I) ion.
Photophysical Characterization
To evaluate the luminescent properties of the synthesized complexes, the following techniques are essential:
-
UV-Vis Absorption Spectroscopy: To determine the electronic absorption properties of the complex.
-
Photoluminescence (PL) Spectroscopy: To measure the emission and excitation spectra, determining the emission wavelength (color) of the luminescence.
-
Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the efficiency of the emission process.
-
Time-Resolved Photoluminescence Spectroscopy: To measure the lifetime of the excited state, which can help in elucidating the nature of the emission (e.g., fluorescence vs. phosphorescence).
Principles for Designing Luminescent Silver(I)-PNP Complexes
While the luminescence of the specific diarylamido-based PNP silver(I) complex is not extensively reported, principles from related luminescent silver(I)-phosphine complexes can guide the design of emissive Ag(I)-PNP systems.[6][7]
-
Ligand Rigidity: Rigid ligand frameworks tend to minimize non-radiative decay from vibrational modes, thus enhancing luminescence quantum yields. The inherent rigidity of pincer ligands makes them promising candidates in this regard.
-
Coordination Geometry: The coordination number and geometry around the silver(I) center significantly influence the electronic structure and, consequently, the photophysical properties. Different geometries can favor different types of emissive excited states.[7]
-
Nature of the Excited State: The luminescence in silver(I) complexes often originates from metal-to-ligand charge-transfer (MLCT), ligand-to-metal charge-transfer (LMCT), or intraligand (IL) excited states.[3][6] The electronic properties of the PNP ligand can be tuned to favor a particular type of excited state. For example, incorporating aromatic or extended π-systems into the PNP ligand backbone can lower the energy of the IL excited states, potentially leading to visible-light emission.
Caption: Key factors influencing the luminescence of Ag(I)-PNP complexes.
Potential Applications
Luminescent silver(I) complexes have a wide range of potential applications, and novel Ag(I)-PNP complexes could contribute to these fields:
-
Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters, they could achieve high internal quantum efficiencies.
-
Chemical Sensors: The luminescence of the complexes may be sensitive to the presence of certain analytes, allowing for the development of "turn-on" or "turn-off" sensors.
-
Bio-imaging and Theranostics: Luminescent complexes can be used as probes for cellular imaging.[1] By functionalizing the PNP ligand with biocompatible groups, these complexes could be targeted to specific cellular compartments or tissues for both imaging and therapeutic purposes.
Conclusion
The synthesis of silver(I) complexes with PNP ligands provides a versatile platform for the development of new functional materials. While this guide has provided a detailed protocol for the synthesis of a representative Ag(I)-PNP complex, the true potential lies in the rational design of the PNP ligand to induce and tune the luminescent properties of the final complex. By understanding the principles of ligand design and the interplay between structure and photophysical properties, researchers can unlock the full potential of this promising class of compounds for a variety of applications in materials science and medicine.
References
- 1. Phosphorescent metal complexes as theranostic anticancer agents: combining imaging and therapy in a single molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Luminescent 1D Silver Polymer Containing [2.2]Paracyclophane Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polynuclear Cu(i) and Ag(i) phosphine complexes containing multi-dentate polytopic ligands: syntheses, crystal structures and photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Polynuclear Cu(i) and Ag(i) phosphine complexes containing multi-dentate polytopic ligands: syntheses, crystal structures and photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 2,6-Bis(diphenylphosphino)pyridine in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Pincer Ligands in Catalysis
In the landscape of transition metal catalysis, ligand design is paramount to achieving high efficiency, stability, and selectivity. Among the diverse architectures, pincer ligands have emerged as a superior class of chelating agents. These molecules are defined by their tridentate, meridional binding to a metal center, often through a rigid, planar backbone.[1] This structural constraint confers exceptional thermal stability to the resulting metal complexes, a critical feature for robust catalytic performance.[2][3]
2,6-Bis(diphenylphosphino)pyridine, a prominent member of the PNP pincer ligand family, exemplifies these advantages. It features a central pyridine nitrogen donor flanked by two diphenylphosphino arms. This arrangement allows it to bind tightly to a metal like palladium, creating a well-defined and highly stable catalytic center. The electronic and steric properties of this ligand can be finely tuned, which in turn modulates the reactivity of the metal center, making it a powerful tool for challenging chemical transformations.[1][3][4] This document provides a detailed guide to leveraging the unique properties of this compound in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura Reaction: A Foundational Tool in Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon single bond between an organoboron species (like a boronic acid or ester) and an organohalide or pseudohalide (such as a triflate).[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have made it an indispensable method in pharmaceutical and materials science.[7][8]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate. This step is often rate-determining.[5][9]
-
Transmetalation: The organic group from the activated organoboron species (R²) is transferred to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex. The presence of a base is crucial for activating the boronic acid to facilitate this step.[6][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][7][9]
Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.
Mechanism and Advantages of the Pd/2,6-Bis(diphenylphosphino)pyridine System
The efficacy of the this compound (PNP) ligand in Suzuki-Miyaura coupling stems from its ability to create a uniquely stable and active palladium catalyst.
-
Enhanced Stability: The tridentate chelation of the PNP ligand forms a highly stable palladacycle.[2][3] This robust architecture prevents ligand dissociation and subsequent catalyst decomposition (e.g., formation of palladium black), especially at the elevated temperatures often required for coupling less reactive substrates like aryl chlorides. Many of these pincer complexes are stable to air and moisture, simplifying handling and storage.[2]
-
Accelerated Oxidative Addition: The two phosphine donors are electron-rich, increasing the electron density on the palladium(0) center. This electronic enrichment facilitates the oxidative addition of the aryl halide to the metal center, which is frequently the slowest step in the catalytic cycle.[4][7]
-
Controlled Coordination Sphere: The rigid PNP framework creates a well-defined and sterically controlled pocket around the palladium's reactive site.[1] This predictable coordination environment can enhance selectivity and prevent the formation of undesirable off-cycle species, leading to cleaner reactions and higher yields.
Caption: The stable coordination of the PNP ligand to palladium.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid using an in-situ generated Pd/2,6-Bis(diphenylphosphino)pyridine catalyst.
Materials & Equipment:
-
Reagents: Aryl bromide (1.0 mmol, 1.0 equiv.), Arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%), this compound (0.012 mmol, 1.2 mol%), Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (5 mL).
-
Equipment: Schlenk flask or sealed reaction vial, condenser, magnetic stir bar, heating plate with oil bath, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.
Step-by-Step Procedure:
-
Reaction Vessel Setup: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Addition of Solids: Under a positive flow of inert gas, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (1 mol%), and this compound (1.2 mol%) to the flask.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, ~5 mL per mmol of aryl halide) to the flask via syringe.
-
Reaction Execution: Equip the flask with a condenser (under inert gas). Lower the flask into a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10] The reaction is typically complete within 12-24 hours.[10]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and add water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[10][11] Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
Caption: A step-by-step workflow for the experimental protocol.
Data Presentation: Understanding Experimental Parameters
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The stability of the PNP-palladium complex allows for a broad operational window, but optimization is key for challenging substrates.
| Parameter | Typical Conditions | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are common Pd(0) precursors that form the active catalyst in situ. Pd(OAc)₂ is often more cost-effective and readily available. The PNP ligand efficiently coordinates to the palladium derived from these sources. |
| Ligand:Pd Ratio | 1:1 to 1.2:1 | A slight excess of the ligand can help prevent catalyst decomposition and ensure all palladium is complexed, but a large excess is typically unnecessary due to the high stability of the pincer complex. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[6][7][12] K₃PO₄ is a robust, effective base for a wide range of substrates. Cs₂CO₃ is stronger and can be beneficial for less reactive partners. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF | Anhydrous, polar aprotic solvents are preferred to solubilize the reagents and facilitate the reaction. Dioxane and toluene are common choices due to their high boiling points, suitable for reactions requiring heat.[10] |
| Temperature | 80 - 120 °C | While some reactive substrates may couple at lower temperatures, aryl chlorides and sterically hindered partners often require heating. The high thermal stability of PNP pincer complexes makes them ideal for these conditions.[2][3] |
| Substrates | Aryl/Heteroaryl Iodides, Bromides, Chlorides | Reactivity generally follows the trend I > Br > Cl.[5] The electron-rich nature of the Pd/PNP catalyst makes it particularly effective for the more challenging activation of aryl chlorides. |
Conclusion
This compound stands out as a premier ligand for the Suzuki-Miyaura cross-coupling reaction. Its pincer architecture imparts exceptional stability and controlled reactivity to the palladium catalyst. This translates into high catalytic efficiency, broad substrate scope (including challenging aryl chlorides), and operational simplicity. The protocols and insights provided herein offer a robust framework for researchers in organic synthesis and drug development to successfully implement this powerful catalytic system, enabling the efficient construction of complex biaryl and heteroaryl structures that are central to modern chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
High-Yield Synthesis of PNP-Metal Complexes: An Application Note and Protocol Guide
Abstract: This guide provides a comprehensive overview and detailed protocols for the high-yield synthesis of transition metal complexes featuring PNP pincer ligands. PNP pincer complexes are a class of organometallic compounds renowned for their exceptional thermal stability and catalytic activity, stemming from the rigid tridentate coordination of the ligand to the metal center. This unique architecture allows for fine-tuning of steric and electronic properties, making them indispensable tools in fields ranging from catalysis to materials science and drug development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and rationale behind key experimental choices, offering researchers a robust framework for synthesizing, purifying, and characterizing these valuable complexes with high efficiency and reproducibility.
The Foundation: Synthesis of the PNP Pincer Ligand
The success of any PNP-metal complex synthesis hinges on the quality of the pincer ligand precursor. The modular nature of these ligands is one of their most powerful features, typically allowing for systematic variation of the central aromatic backbone, the linking atoms, and the phosphorus donor groups.[1] A common and effective strategy involves the condensation reaction between an aromatic diamine and electrophilic chlorophosphines.[1] This approach provides a versatile entry point to a wide library of PNP ligands.
The protocol below details the synthesis of a widely used pyridine-based PNP ligand, 2,6-bis((di-tert-butylphosphino)methyl)pyridine, which serves as a foundational building block for numerous metal complexes.[2][3]
Logical Workflow for PNP Ligand Synthesis
A systematic approach is crucial for success. The workflow involves the preparation of the backbone, followed by the key phosphorylation step under inert conditions, and finally, purification.
Caption: Workflow for a typical PNP pincer ligand synthesis.
Experimental Protocol 1: Synthesis of 2,6-bis((di-tert-butylphosphino)methyl)pyridine
This one-pot procedure is adapted from methods that generate the ligand in situ for direct metalation or isolation.[4]
Materials:
-
2,6-bis(bromomethyl)pyridine
-
Chlorodi-tert-butylphosphine (tBu₂PCl)
-
Magnesium (Mg) powder
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Diethyl Ether (Et₂O)
-
Degassed, deionized water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere is Critical: All steps must be performed under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Glassware must be oven-dried before use.
-
Reaction Setup: To a 250 mL Schlenk flask equipped with a magnetic stir bar, add Mg powder (1.2 eq).
-
Reagent Addition: In a separate flask, dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) and chlorodi-tert-butylphosphine (2.1 eq) in anhydrous acetonitrile.
-
Reaction Initiation: Slowly add the acetonitrile solution to the Schlenk flask containing the Mg powder. The reaction is often exothermic.
-
Reaction Progress: Stir the mixture at room temperature. The reaction progress can be monitored by ³¹P{¹H} NMR spectroscopy by taking aliquots (under inert conditions) until the starting chlorophosphine signal has been consumed and a new signal corresponding to the PNP ligand appears.
-
Workup: Once the reaction is complete, the solvent is removed under vacuum. The resulting residue is extracted with anhydrous diethyl ether and filtered through Celite to remove magnesium salts.
-
Isolation: The filtrate is concentrated under vacuum to yield the crude PNP ligand as a solid, which can be further purified by recrystallization from a suitable solvent like pentane.
Causality Note: The use of magnesium powder serves to reduce the phosphonium salts formed in situ, generating the desired tertiary phosphine ligand.[4] Acetonitrile is a suitable polar aprotic solvent for this transformation. The entire process must be anaerobic because the phosphine groups are highly susceptible to oxidation.
The Main Event: High-Yield Metal Complexation
With a pure ligand in hand, the next stage is the coordination to a transition metal center. The choice of metal precursor and reaction conditions are paramount for achieving high yields. We present two robust protocols for the synthesis of representative Nickel(II) and Palladium(II) PNP complexes, which are widely used in catalysis.[2][5]
General Reaction Scheme for Metalation
Caption: General schematic of PNP-metal complex formation.
Protocol 2A: Synthesis of a Cationic Nickel(II) PNP Complex
This protocol is effective for creating complexes of the type [Ni(PNP)Cl]Cl and is based on the direct reaction of the ligand with a hydrated nickel salt.[2][3]
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| PNP Ligand (from Protocol 1) | 1.0 | Tridentate Ligand |
| Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) | 1.0 | Metal Source |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Procedure:
-
Inert Atmosphere: Conduct the entire procedure under an Argon or Nitrogen atmosphere.
-
Ligand Dissolution: In a Schlenk flask, dissolve the PNP ligand (1.0 eq) in anhydrous THF.
-
Metal Addition: Add solid NiCl₂·6H₂O (1.0 eq) to the stirring ligand solution. A color change is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Isolation: The product often precipitates from the THF solution. If it does not, the volume can be reduced under vacuum to induce precipitation. The solid is collected by filtration, washed with a small amount of cold THF and then diethyl ether to remove any unreacted starting materials, and dried under high vacuum.
-
Yield: This method typically affords the desired nickel complex in high yields (>90%).
Causality Note: THF is an excellent solvent for this reaction as it dissolves the organic ligand well but often has lower solubility for the resulting charged metal complex, facilitating product isolation by precipitation.[2] Using the hydrated nickel salt is often sufficient and more convenient than using strictly anhydrous versions for this type of direct synthesis.
Protocol 2B: Synthesis of a Palladium(II) PNP Complex via Oxidative Addition
This method is a cornerstone for synthesizing many Pd-pincer complexes and involves the oxidative addition of a Pd(0) source to a halo-functionalized precursor, followed by ligand coordination.[6][7]
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| PNP Ligand (from Protocol 1) | 1.05 | Tridentate Ligand |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.5 | Pd(0) Source |
| Aryl Halide (e.g., bromobenzene) | - | Solvent/Reagent |
| Anhydrous Toluene | - | Solvent |
Procedure:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere.
-
Reaction Setup: In a Schlenk tube, combine the PNP ligand (1.05 eq) and Pd₂(dba)₃ (0.5 eq).
-
Solvent Addition: Add anhydrous toluene and the aryl halide (e.g., bromobenzene, which can sometimes be used as the solvent).
-
Reaction: Heat the mixture (e.g., to 80-110 °C) and stir for several hours until the deep purple color of the Pd₂(dba)₃ has dissipated, indicating consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add a non-polar solvent like pentane or hexane to precipitate the product.
-
Purification: Collect the solid by filtration, wash with pentane, and dry under vacuum. The crude product can be further purified as described in Section 3.
Causality Note: The Pd(0) species is highly reactive and undergoes oxidative addition into the carbon-halogen bond of the aryl halide. The resulting Pd(II) species is then coordinated by the PNP ligand. A slight excess of the ligand is used to ensure complete consumption of the valuable palladium precursor.
Achieving Purity: Post-Synthesis Workup
Purification is a critical step to obtain analytically pure PNP-metal complexes, which is essential for reliable catalytic studies and characterization. The choice of method depends on the complex's stability (thermal and atmospheric) and solubility profile.
Protocol 3A: Purification by Recrystallization
Recrystallization is the most common and often most effective method for purifying stable, crystalline organometallic complexes.[8]
-
Solvent Selection: The key is to find a solvent or solvent system in which the complex is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include DMF, THF, acetonitrile, toluene, or mixtures like THF/pentane or dichloromethane/ether.[8]
-
Dissolution: In a Schlenk flask, dissolve the crude complex in the minimum amount of boiling solvent.
-
Filtration (Hot): If insoluble impurities are present, quickly filter the hot solution through a Celite plug under an inert atmosphere.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then transfer it to a -20 °C or -30 °C freezer overnight.
-
Isolation: Collect the resulting crystals by filtration, wash with a small amount of the cold solvent, and dry under high vacuum.
Protocol 3B: Modified Flash Chromatography for Air-Sensitive Complexes
For complexes that are difficult to crystallize or are sensitive, a modified flash chromatography technique under an inert atmosphere is a powerful alternative.[9][10]
-
Column Packing: Pack a chromatography column with silica gel or alumina as a slurry in a non-polar solvent (e.g., hexane) under a positive pressure of nitrogen.
-
Apparatus Modification: The column should be equipped with stopcocks at the top and bottom to allow for isolation from the atmosphere. The solvent reservoir should also be kept under a positive pressure of nitrogen.[9]
-
Sample Loading: Dissolve the crude complex in a minimal amount of the eluent or a compatible solvent and load it onto the column via a cannula or a syringe against a counterflow of nitrogen.
-
Elution: Elute the column with the chosen solvent system, applying positive nitrogen pressure. Collect fractions in Schlenk tubes.
-
Analysis: Analyze the fractions by TLC (if possible) or NMR to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under vacuum to yield the purified complex.
Validation: Characterization of the Final Complex
Confirming the identity and purity of the synthesized PNP-metal complex is a non-negotiable step. A combination of spectroscopic techniques is typically employed.
-
NMR Spectroscopy: This is the most powerful tool.
-
³¹P{¹H} NMR: The phosphorus chemical shift changes significantly upon coordination to the metal center. The appearance of a singlet (for symmetric complexes) in a characteristic region is strong evidence of complex formation.[2]
-
¹H NMR: Can be complex but provides information about the ligand environment. Paramagnetic complexes may show very broad and shifted signals.[11]
-
-
IR Spectroscopy: Useful for identifying specific co-ligands, such as the strong C≡O stretching band in carbonyl complexes or M-H stretches in hydride complexes.[12]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the complex.[13]
-
Single-Crystal X-ray Diffraction: This is the definitive method for elucidating the solid-state molecular structure, providing precise information on bond lengths, bond angles, and coordination geometry.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and reactivity of BINEPINE-based chiral Fe(II) PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Synthesis and characterization of metal complexes containing pincer ty" by Abdul Goni MD. [digitalscholarship.tnstate.edu]
- 13. Frontiers | Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes [frontiersin.org]
Application Notes & Protocols: 2,6-Bis(diphenylphosphino)pyridine as a High-Performance Ligand for Nickel-Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Advantages of 2,6-Bis(diphenylphosphino)pyridine (DPPy) in Nickel Catalysis
The pursuit of more sustainable, cost-effective, and efficient catalytic systems has positioned nickel as a premier alternative to precious metals like palladium.[1] The versatile reactivity of nickel, capable of participating in both two-electron organometallic pathways and single-electron radical processes, opens a vast chemical space for exploration.[1][2] However, harnessing this reactivity requires sophisticated ligand design.
This compound, hereafter referred to as DPPy or (Ph₂P)₂py, has emerged as a standout ligand for nickel catalysis. Its structure is deceptively simple, yet it imparts a unique combination of steric and electronic properties to the nickel center that drives high catalytic efficiency.
Key Attributes of the DPPy Ligand:
-
Tridentate "Pincer" Coordination: DPPy binds to the metal center through its two phosphorus atoms and the central pyridine nitrogen. This pincer-like grip creates a highly stable, well-defined coordination sphere around the nickel. This stability is crucial for preventing ligand dissociation, which can be a deactivation pathway, and for controlling the reactivity of the catalytic intermediates.[1]
-
Electronic Tuning: The two powerful σ-donating diphenylphosphino groups enrich the nickel center with electron density. This electronic enhancement facilitates the crucial oxidative addition step in many catalytic cycles, where the nickel catalyst activates aryl halides or other electrophiles.[2] The pyridine ring, being a π-acceptor, modulates this electron richness, creating a balanced electronic environment.
-
Steric Influence: The four phenyl groups on the phosphorus atoms create a defined steric pocket around the nickel's active site. This steric bulk plays a critical role in promoting the final, product-releasing step of many cross-coupling reactions: reductive elimination.[3]
These features combine to make DPPy-nickel complexes robust, versatile, and highly active catalysts for a range of important organic transformations, including C-C and C-N bond formation.[1][4]
The Workhorse Pre-catalyst: Synthesis and Handling of (DPPy)NiCl₂
For reproducible and reliable results in catalysis, using a well-defined, air-stable pre-catalyst is paramount. The complex (DPPy)NiCl₂ is an excellent entry point into DPPy-nickel catalysis. It is a solid that can be easily synthesized, stored, and handled on the benchtop before being activated in situ.
Protocol 2.1: Synthesis of [this compound]nickel(II) Dichloride, (DPPy)NiCl₂
This protocol is adapted from procedures for synthesizing similar nickel(II) phosphine complexes.[5][6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (DPPy)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Schlenk flask or similar oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O (1 equivalent) in a minimal amount of absolute ethanol with stirring. The solution will be green.
-
Ligand Addition: In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Complex Formation: Slowly add the DPPy solution to the stirring solution of NiCl₂·6H₂O at room temperature. A color change and the formation of a precipitate are typically observed as the complex forms.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under high vacuum for several hours. The product is typically a colored, air-stable solid.
Causality and Insights:
-
Why use NiCl₂·6H₂O? This hydrated salt is a convenient, inexpensive, and air-stable source of nickel(II).[7]
-
Why two different solvents? Nickel salts have better solubility in alcohols like ethanol, while phosphine ligands are more soluble in chlorinated solvents like DCM. The combination ensures both reagents are in solution to react efficiently.[5]
-
Why under an inert atmosphere? While the final complex is often air-stable, phosphine ligands themselves can be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities.[8] Performing the synthesis under inert conditions is good practice to ensure high purity of the final complex.
Application Note I: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is one of the most powerful methods for C(sp²)-C(sp²) bond formation. While palladium has historically dominated this field, nickel catalysis offers a cost-effective and often complementary approach, particularly for activating less reactive aryl chlorides.[9] The (DPPy)NiCl₂ system proves to be a highly effective pre-catalyst for this transformation.
Catalytic Cycle Overview
The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. The well-defined (DPPy)NiCl₂ pre-catalyst is first reduced in situ to the active Ni(0) species. This species then undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and finally reductive elimination to form the biaryl product and regenerate the Ni(0) catalyst.
Caption: Simplified Ni(0)/Ni(II) cycle for Suzuki-Miyaura coupling.
Protocol 3.1: General Procedure for (DPPy)Ni-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
(DPPy)NiCl₂ pre-catalyst (1-5 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or tert-Amyl alcohol)[9]
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add (DPPy)NiCl₂ (e.g., 0.02 mmol, 2 mol% for a 1.0 mmol scale reaction), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is critical to remove oxygen, which can deactivate the nickel catalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at 80-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Causality and Insights:
-
Why excess boronic acid? Boronic acids can undergo competitive self-coupling (homocoupling). Using a slight excess ensures the aryl halide is fully consumed.
-
The Role of the Base: The base (K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10] Anhydrous base is used to prevent competitive protodeboronation of the boronic acid.
-
Solvent Choice: Solvents like toluene or dioxane are used for their ability to dissolve the reagents and their high boiling points, allowing for elevated reaction temperatures which are often necessary for activating stubborn aryl chlorides.[7] Green solvents like tert-amyl alcohol have also been shown to be effective.[9]
Data Summary: Substrate Scope
The (DPPy)Ni system is effective for a range of substrates. The following table provides representative examples.
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |
| 2 | 2-Chlorotoluene | 4-Acetylphenylboronic acid | 4'-Acetyl-2-methyl-1,1'-biphenyl | ~85 |
| 3 | 3-Chloropyridine | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)pyridine | >95[11] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | ~90 |
Yields are approximate and based on typical results reported in the literature for similar nickel-phosphine systems. Optimization may be required for specific substrate combinations.
Application Note II: Buchwald-Hartwig Amination
The formation of C-N bonds via cross-coupling, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthesis, particularly in the pharmaceutical industry.[12] While palladium catalysts are well-established, nickel-based systems provide a valuable alternative, often with different reactivity and selectivity profiles.[13] The DPPy ligand can be employed in these transformations, facilitating the coupling of aryl halides with a variety of amine nucleophiles.
Protocol 4.1: General Procedure for (DPPy)Ni-Catalyzed Buchwald-Hartwig Amination
Materials:
-
(DPPy)NiCl₂ pre-catalyst (2-5 mol%)
-
Aryl halide (e.g., Aryl bromide or tosylate) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu) (1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Oven-dried, sealable reaction vessel with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vessel, add (DPPy)NiCl₂ (e.g., 0.03 mmol, 3 mol%), the aryl halide (1.0 mmol), and the base (NaOtBu, 1.5 mmol).
-
Reagent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene), followed by the amine (1.2 mmol).
-
Sealing and Heating: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 90-110 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Insights:
-
Why a strong base? A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H precursor complex) to form the nickel-amido intermediate, which is essential for the reductive elimination step.[12][14]
-
Why a glovebox? Both the active Ni(0) catalyst and the nickel-amido intermediates are highly sensitive to oxygen and moisture. The strong base, NaOtBu, is also hygroscopic. Performing the setup in a glovebox is highly recommended to ensure reproducibility and high yields.[13]
-
Aryl Tosylates as Substrates: Nickel catalysts are particularly effective at activating aryl tosylates, which are often more challenging substrates for palladium.[13] This expands the scope of the reaction to phenol-derived electrophiles.
Caption: Key components for the Buchwald-Hartwig amination reaction.
Safety and Handling
-
Nickel Compounds: Nickel compounds are classified as toxic and potential carcinogens.[10] Always handle nickel salts and complexes in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Organophosphine ligands can be toxic and are susceptible to oxidation.[8] Handle in a fume hood or glovebox.
-
Reagents: Reagents like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.[10]
References
- 1. Recent advances in pincer–nickel catalyzed reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations: evidence for rate-determining reductive elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 8. Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gctlc.org [gctlc.org]
- 11. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
The Versatile Catalyst: Application Notes and Protocols for Iron(II) Bis(imino)pyridine Complexes
Introduction: The Rise of an Earth-Abundant Catalyst
In the pursuit of sustainable and cost-effective chemical synthesis, researchers are increasingly turning to catalysts based on earth-abundant metals.[1][2][3] Among these, iron stands out for its low toxicity, high natural abundance, and versatile redox chemistry.[4][5][6] A particularly promising class of iron-based catalysts is the iron(II) bis(imino)pyridine (PDI) complexes. These complexes, featuring a robust tridentate pincer ligand, have demonstrated remarkable activity and selectivity in a wide array of catalytic transformations, challenging the dominance of precious metal catalysts.[4][5][7]
The tunability of the bis(imino)pyridine ligand framework, through modification of the substituents on the imino-nitrogen and the pyridine backbone, allows for fine-tuning of the steric and electronic properties of the iron center.[8] This adaptability is key to their broad applicability, which spans from large-scale polymer production to fine chemical synthesis. This guide provides an in-depth look at the major applications of iron(II) bis(imino)pyridine complexes, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Olefin Polymerization and Oligomerization: Tailoring Macromolecules
One of the earliest and most impactful applications of iron(II) bis(imino)pyridine complexes is in the polymerization and oligomerization of olefins, particularly ethylene.[7][8][9] These catalysts, when activated with a cocatalyst such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), exhibit exceptional activities, often an order of magnitude higher than their cobalt counterparts.[8]
Causality in Catalyst Design:
The structure of the PDI ligand is crucial in determining the outcome of the reaction. Bulky ortho-substituents on the N-aryl groups of the ligand, such as isopropyl groups, create a sterically hindered environment around the iron center. This steric bulk favors the formation of high-density, linear polyethylene by hindering chain termination pathways.[7][8] Conversely, smaller ortho-substituents or less bulky backbones can promote chain transfer, leading to the selective production of linear α-olefins, which are valuable chemical intermediates.[8][10]
Experimental Workflow: Ethylene Oligomerization
Caption: Workflow for ethylene oligomerization using an iron(II) bis(imino)pyridine catalyst.
Protocol: Ethylene Oligomerization to Linear α-Olefins
Materials:
-
Iron(II) bis(imino)pyridine complex (e.g., complex with o-Me substituents on N-aryl rings)
-
Modified methylaluminoxane (MMAO-3A) solution in toluene
-
Anhydrous toluene
-
High-purity ethylene
-
Ethanol with 10% HCl
-
Hexane
-
High-pressure autoclave equipped with a stirrer and temperature control
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the iron(II) bis(imino)pyridine complex (e.g., 10 µmol) and anhydrous toluene (e.g., 50 mL) to a Schlenk flask.
-
Activation: Add the desired amount of MMAO-3A cocatalyst (e.g., Al/Fe ratio of 300) to the flask and stir for 5 minutes.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave that has been thoroughly dried and purged with argon.
-
Oligomerization: Pressurize the autoclave with ethylene to the desired pressure (e.g., 1.0 MPa) and heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.[8]
-
Reaction Termination: After the desired reaction time (e.g., 30 minutes), vent the ethylene and cool the autoclave to room temperature.
-
Work-up: Quench the reaction by adding acidic ethanol. Extract the oligomers with hexane.
-
Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to determine the distribution of α-olefins.[8]
Trustworthiness Note: The Schulz-Flory distribution of the resulting oligomers can be used to validate the catalytic process, with a high K value indicating a preference for lighter α-olefins.[8]
| Parameter | Condition | Effect on Catalysis | Reference |
| Ethylene Pressure | 0.5 - 2.0 MPa | Higher pressure increases activity but can decrease α-olefin selectivity. | [8] |
| Temperature | 30 - 70 °C | Higher temperatures generally increase activity up to an optimal point. | [8] |
| Cocatalyst (Al/Fe ratio) | 100 - 500 | Affects catalyst activity and stability. | [8] |
| Ligand Substituents | Bulky vs. less bulky | Bulky groups favor polymerization; less bulky groups favor oligomerization. | [7][8] |
Hydrosilylation: A Green Route to Silicones
Iron(II) bis(imino)pyridine complexes have emerged as highly active and selective catalysts for the hydrosilylation of olefins and carbonyl compounds, offering a sustainable alternative to precious metal catalysts like platinum.[11][12][13]
Mechanistic Insight:
The catalytic cycle is believed to involve the coordination of the olefin to a reduced iron center, followed by the rate-determining hydride migration from the silane to the iron-bound olefin.[12] This mechanism avoids the oxidative addition of the Si-H bond to the iron center, which is common for platinum catalysts. The steric and electronic properties of the PDI ligand play a crucial role in controlling the regioselectivity of the hydrosilylation.[11]
Catalytic Cycle: Alkene Hydrosilylation
Caption: Proposed mechanism for iron-catalyzed alkene hydrosilylation.[12]
Protocol: Hydrosilylation of 1-Hexene
Materials:
-
Iron(II) bis(imino)pyridine dinitrogen complex (e.g., (iPrPDI)Fe(N2)2)
-
1-Hexene
-
Triethylsilane
-
Anhydrous toluene
-
Schlenk flask
Procedure:
-
Reaction Setup: In a glovebox, dissolve the iron catalyst (e.g., 0.1 mol%) in a minimal amount of toluene in a Schlenk flask.
-
Reagent Addition: Add 1-hexene followed by triethylsilane to the catalyst solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and proceeds rapidly.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots.
-
Work-up: Once the reaction is complete, the product can be purified by distillation or chromatography.
Trustworthiness Note: The absence of olefin isomerization or dehydrogenative silylation byproducts, which can be checked by GC and NMR, confirms the high selectivity of the iron catalyst.[11]
Carbene Transfer Reactions: Building Molecular Complexity
More recently, iron(II) bis(imino)pyridine complexes have been identified as effective catalysts for a variety of carbene transfer reactions using donor-acceptor diazo compounds.[14][15] These reactions, including cyclopropanation, epoxidation, and C-H insertion, provide powerful tools for constructing complex organic molecules.[14][15]
Causality in Catalyst Activation:
The catalytic cycle is initiated by the reaction of the iron(II) complex with the diazo compound, leading to the extrusion of dinitrogen and the formation of an iron-carbene intermediate.[15] The electrophilicity of the iron(II) center facilitates this step. The subsequent transfer of the carbene to a substrate is influenced by the steric and electronic nature of the PDI ligand, which can be modified to achieve asymmetric induction with chiral ligands.[15]
Protocol: Cyclopropanation of Styrene
Materials:
-
Bis(arylimino)pyridine iron(II) dichloride complex
-
Silver hexafluoroantimonate (AgSbF6)
-
Styrene
-
Methyl phenyldiazoacetate
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk tube
Procedure:
-
Catalyst Activation: In a glovebox, stir the iron(II) dichloride complex (5 mol%) and AgSbF6 (10 mol%) in DCE for 1 hour at room temperature to generate the active cationic catalyst.[15]
-
Reaction Setup: Add styrene to the activated catalyst solution.
-
Diazo Addition: Slowly add a solution of methyl phenyldiazoacetate in DCE to the reaction mixture over 1 hour at 40 °C.
-
Reaction: Continue stirring at 40 °C until the diazo compound is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature, filter through a short pad of silica gel, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness Note: The diastereomeric ratio of the cyclopropane product, determined by ¹H NMR, serves as a key indicator of the catalyst's stereocontrol.[15]
Other Notable Catalytic Applications
The versatility of iron(II) bis(imino)pyridine complexes extends to several other important transformations:
-
Hydrogenation: These complexes are active catalysts for the hydrogenation of olefins, including those with functional groups like amines, ethers, and esters.[16] The catalyst's tolerance to functional groups is a significant advantage. However, catalyst deactivation through the formation of η⁶-aryl complexes can occur, depending on the ligand structure.[17]
-
Mukaiyama Aldol Reaction: Cationic iron(II) bis(imino)pyridine complexes, generated in situ by chloride abstraction, catalyze the Mukaiyama aldol reaction between silyl enol ethers and carbonyl compounds.[18]
-
Oxidation: In the presence of a thiolate ligand and molecular oxygen, these complexes can model the activity of cysteine dioxygenase, leading to either iron-oxygenation or sulfur-oxygenation depending on the coordination geometry.[19]
Conclusion and Future Outlook
Iron(II) bis(imino)pyridine complexes have firmly established themselves as a powerful and versatile class of catalysts. Their low cost, low toxicity, and high tunability make them attractive for a wide range of applications in both bulk and fine chemical synthesis.[4][5] Future research will likely focus on expanding their application in asymmetric catalysis through the design of novel chiral ligands, immobilizing these catalysts on solid supports for enhanced recyclability, and further elucidating complex reaction mechanisms to drive the rational design of next-generation iron catalysts.[15][20] The continued development of these systems promises a more sustainable and economical future for the chemical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. epfl.ch [epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The mechanism for catalytic hydrosilylation by bis(imino)pyridine iron olefin complexes supported by broken symmetry density functional theory - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Applications of iron pincer complexes in hydrosilylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. O2 Activation by Bis(imino)pyridine Iron(II)-Thiolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,6-Bis(diphenylphosphino)pyridine (DPPPy)
Welcome to the technical support center for researchers utilizing 2,6-Bis(diphenylphosphino)pyridine (often abbreviated as DPPPy or (Ph2P)2py) in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. As a tridentate P,N,P pincer-type ligand, DPPPy offers a unique coordination environment that can provide excellent stability and reactivity, but its distinct properties can also lead to specific troubleshooting scenarios.[1][2][3] This resource addresses frequent issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific problems you may encounter. Each answer provides potential causes and actionable solutions grounded in mechanistic principles.
Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the primary factors to investigate when using the DPPPy ligand?
A1: A stalled Suzuki reaction when using a pincer ligand like DPPPy often points to issues with catalyst activation, the stability of the active species, or inherent substrate limitations. Here’s a systematic approach to troubleshooting:
-
Catalyst Pre-activation and Pd(0) Generation: The active catalyst in most cross-coupling cycles is a Pd(0) species.[4][5] If you are starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), inefficient reduction to Pd(0) is a common culprit. The DPPPy ligand itself is not a strong reductant.
-
Causality: The Pd(II)-DPPPy complex may be too stable or may not be readily reduced by solvents or other reaction components. This prevents entry into the catalytic cycle.
-
Solution: Consider adding a reducing agent or using a pre-formed Pd(0) source. Mild reductants like a small amount of hydrazine or DIBAL-H can be used to pre-reduce the Pd(II)/DPPPy mixture before adding substrates.[5] Alternatively, starting with Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass this issue entirely.
-
-
Ligand-to-Metal Ratio: While DPPPy is a tridentate ligand, the optimal ratio is not always 1:1.
-
Causality: An excess of ligand can sometimes hinder catalysis by occupying all coordination sites on the palladium, preventing substrate binding. Conversely, an insufficient amount of ligand can lead to palladium agglomeration (Pd black formation).
-
Solution: Screen ligand-to-metal ratios from 1:1 to 1.5:1. An extra equivalent of ligand can sometimes improve catalyst stability.[5]
-
-
Base and Solvent Compatibility: The choice of base is critical and its effectiveness is solvent-dependent.
-
Causality: Poor solubility of the base (e.g., K₂CO₃, Cs₂CO₃) in a non-polar solvent like toluene can lead to slow or incomplete activation of the boronic acid.[6] This prevents the crucial transmetalation step.
-
Solution: If using an inorganic base in a non-aqueous solvent, ensure it is finely powdered and stirred vigorously.[7] Consider switching to a solvent system that better solubilizes the base, such as using THF/water mixtures, or employing a soluble organic base like K₃PO₄ in some cases.[8][9]
-
Q2: I'm observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it with DPPPy?
A2: The formation of palladium black is a clear sign of catalyst decomposition, where the palladium atoms agglomerate into an inactive metallic state.[7][10] While the pincer nature of DPPPy is designed to enhance stability, decomposition can still occur under harsh conditions.
-
Causes and Prevention Strategies:
-
High Temperature: Elevated temperatures can accelerate ligand dissociation or degradation, exposing the palladium center and leading to precipitation.
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction rate, it can preserve the catalyst's lifetime, leading to a higher overall yield.[7]
-
-
Incomplete Coordination: If the DPPPy ligand is not fully coordinated, the palladium center is more susceptible to decomposition.
-
Oxidative Environment: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[7]
-
-
Q3: My Buchwald-Hartwig amination yield is low, and I suspect an issue with the ligand's electronic or steric properties. How does DPPPy's structure influence this reaction?
A3: The success of a Buchwald-Hartwig amination is highly dependent on the ligand's ability to facilitate both the oxidative addition and the C-N reductive elimination steps. The unique geometry of DPPPy plays a key role here.
-
Bite Angle and Reductive Elimination: DPPPy, as a tridentate pincer ligand, imposes a specific geometry on the metal center.[3] The P-Pd-P "bite angle" is a critical parameter influencing the rate of reductive elimination.
-
Causality: In many cross-coupling reactions, a wider bite angle facilitates reductive elimination, which is often the product-forming and rate-limiting step.[12][13][14] If the geometry enforced by DPPPy is not optimal for the specific substrates (e.g., a very bulky amine and aryl halide), this step can be slow.
-
Solution: While you cannot change the inherent bite angle of DPPPy, you can sometimes influence the flexibility of the complex. Screening different solvents can subtly alter the coordination sphere. If the issue persists, it may indicate that DPPPy is not the ideal ligand for that specific substrate combination, and screening other ligands with different bite angles (e.g., Xantphos for a wider angle, dppe for a smaller one) could be informative.[12][13]
-
-
Ligand Basicity: The nitrogen atom in the pyridine backbone and the phosphorus atoms are Lewis basic donors.
-
Causality: The overall electron-donating ability of the ligand influences the electron density at the palladium center. This affects the rates of both oxidative addition (favored by electron-rich ligands) and reductive elimination.[15]
-
Solution: If oxidative addition to an electron-rich aryl chloride is the problem, the reaction may benefit from a more electron-donating ligand. However, for many C-N couplings, DPPPy provides a good electronic balance.[16] Ensure your base is strong enough (e.g., NaOtBu, LHMDS) for the amination of less acidic amines.[17]
-
Q4: I am seeing significant homocoupling of my boronic acid (Suzuki) or amine (Buchwald-Hartwig). How can the DPPPy/Pd system be tuned to minimize this?
A4: Homocoupling side reactions are common and often arise from oxidative processes that compete with the desired catalytic cycle.
-
Suzuki Homocoupling (Glaser-type):
-
Causality: This is often caused by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. It can also be promoted by certain palladium species.
-
Solution: The most critical step is to ensure a strictly inert atmosphere.[5] Additionally, adding the boronic acid slowly or portion-wise can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
-
Buchwald-Hartwig Homocoupling (Aryl-Aryl):
-
Causality: This can occur if the reductive elimination of the desired C-N bond is slow relative to competing pathways.
-
Solution: As discussed in Q3, factors that accelerate reductive elimination are key. Optimizing temperature is crucial; sometimes a slight increase can favor the desired pathway over decomposition or side reactions. Also, re-evaluating the base and solvent system can have a significant impact.
-
Troubleshooting Workflow & Key Experiments
When faced with low yields, a structured approach is essential. The following workflow and protocols can help you systematically identify and solve the problem.
Troubleshooting Decision Tree
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing PNP-Ligated Palladium Catalysts
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PNP-ligated palladium catalysts. This guide is designed to provide practical, in-depth solutions to common challenges encountered during reaction optimization. Drawing from established principles and field experience, this resource offers troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your catalytic reactions.
Introduction to PNP-Ligated Palladium Catalysis
Palladium complexes featuring tridentate "pincer" ligands, such as PNP (Phosphine-Nitrogen-Phosphine) ligands, are renowned for their exceptional stability and catalytic activity.[1][2] This stability, conferred by the chelation of the pincer ligand, often allows for reactions under high-temperature conditions and can provide a favorable balance between stability and reactivity.[2] These catalysts are instrumental in a variety of C-C and C-N bond-forming reactions, which are fundamental to pharmaceutical and fine chemical synthesis. However, like any sophisticated catalytic system, achieving optimal performance requires a nuanced understanding of the reaction parameters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of PNP-pincer palladium catalysts.
Q1: What are the primary advantages of using a PNP-pincer palladium catalyst over a more conventional catalyst system (e.g., Pd(PPh₃)₄)?
A1: The key advantage lies in the stability and well-defined nature of the pincer complex. The tridentate PNP ligand strongly binds to the palladium center, which:
-
Enhances Thermal Stability: This allows for higher reaction temperatures, which can be necessary for unreactive substrates, without significant catalyst decomposition.[2]
-
Increases Air and Moisture Stability: Many pincer complexes are easier to handle compared to highly air-sensitive Pd(0) sources, simplifying reaction setup.[1][3]
-
Offers Mechanistic Predictability: The defined coordination sphere can lead to more predictable reactivity and selectivity, as the ligand is less likely to dissociate from the metal center. In contrast, catalysts formed from monodentate ligands like PPh₃ exist in a dynamic equilibrium of different ligated species in solution.
-
Reduces Catalyst Decomposition: The strong chelation helps prevent the aggregation of the palladium into inactive palladium black, a common deactivation pathway for simpler catalyst systems, especially at high temperatures or low ligand-to-metal ratios.[4][5]
Q2: How do I select the appropriate PNP ligand for my specific transformation?
A2: Ligand selection is critical and depends on both steric and electronic factors. The "backbone" of the pincer ligand and the substituents on the phosphorus atoms dictate the catalyst's properties.
-
Steric Bulk: Bulky substituents on the phosphorus atoms (e.g., tert-butyl or adamantyl groups) create a sterically hindered environment around the palladium center. This can promote the reductive elimination step of the catalytic cycle and is often beneficial for challenging cross-coupling reactions.[6]
-
Electronic Properties: The electronic nature of the ligand influences the reactivity of the palladium center. Electron-donating ligands increase the electron density on the palladium, which generally accelerates the oxidative addition step.[7] The central donor atom (e.g., an amine) and the aryl backbone of the pincer can be modified to tune these properties.
-
Screening: For a new reaction, it is often necessary to screen a small library of ligands with varying steric and electronic properties to identify the optimal choice.
Q3: Is my PNP-Pd(II) complex the "true catalyst," or is it a precatalyst?
A3: This is a crucial and debated point in pincer catalysis. In many cross-coupling reactions that follow a Pd(0)/Pd(II) cycle (like Suzuki or Buchwald-Hartwig), the supplied PNP-Pd(II) complex is a precatalyst .[1] It must first be reduced in situ to an active Pd(0) species to initiate the catalytic cycle. However, under certain conditions, particularly at elevated temperatures or in the presence of strong bases, the pincer complex may decompose to release palladium nanoparticles or other low-ligated palladium species, which then act as the true catalyst.[2][8] For other reaction mechanisms that do not involve a change in the palladium oxidation state, the intact pincer complex can be the active catalyst.[8] Understanding which regime your reaction operates in is key to troubleshooting.
Part 2: Troubleshooting Guide - Low or No Conversion
Low or no product yield is one of the most common issues. The following Q&A guide provides a systematic approach to diagnosing and solving this problem.
Q4: I've set up my reaction according to a literature procedure, but I'm seeing less than 10% conversion. What should I check first?
A4: Before modifying reaction parameters, it's essential to verify the fundamentals of the experimental setup.
-
Inert Atmosphere: Many palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4][9] Ensure that your flask was properly flame-dried or oven-dried and that the reaction was assembled under a robust inert atmosphere (Argon or Nitrogen). This involves thorough degassing of solvents and ensuring all seals are airtight.
-
Reagent Purity and Quality:
-
Solvents: Use anhydrous solvents. Trace water can interfere with the reaction, for example, by promoting the protodeboronation of boronic acids in Suzuki couplings.[4]
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and dry. Some bases can be hygroscopic.
-
Substrates: Verify the purity of your starting materials. Impurities, particularly those containing sulfur or other coordinating groups, can act as catalyst poisons.[10]
-
Below is a workflow to guide your initial troubleshooting for low conversion.
Caption: Initial troubleshooting workflow for low reaction conversion.
Q5: My setup and reagents are pristine, but the reaction is still failing. Could the issue be with catalyst activation?
A5: Yes, inefficient activation of the Pd(II) precatalyst is a very common culprit. The PNP-Pd(II) complex must be reduced to a catalytically active Pd(0) species.
-
Mechanism of Activation: This reduction can be effected by various species in the reaction mixture, such as phosphines, amines, or the organometallic coupling partner itself (e.g., boronic acids in Suzuki couplings).[11]
-
Troubleshooting Steps:
-
Add a Reducing Agent: The addition of a mild reducing agent or an "activator" can sometimes be beneficial. However, this should be done cautiously as overly harsh conditions can lead to catalyst decomposition into palladium black.
-
Pre-activation: Consider a separate pre-activation step. This involves heating the PNP-Pd(II) precatalyst with the ligand and base for a short period before adding the substrates. This can help form the active Pd(0) species in a more controlled manner.
-
Change the Palladium Source: Some PNP-Pd(II) precatalysts are designed for easier activation. For example, complexes with more labile ligands (like acetate) may activate more readily than those with strongly bound ligands (like chloride).
-
Q6: I see a black precipitate forming in my reaction flask. What is it, and how do I prevent it?
A6: The black precipitate is almost certainly palladium black , which is aggregated, elemental palladium.[4][5] This is a sign of catalyst decomposition and a common cause of reaction failure.
-
Causes of Formation:
-
High Temperature: Excessively high temperatures can promote catalyst decomposition.[4]
-
Insufficient Ligand: While pincer ligands are tridentate, decomposition can still occur. This is especially true if the reaction conditions are harsh enough to cause partial ligand dissociation.
-
Inappropriate Base or Solvent: Certain combinations of base and solvent can accelerate the decomposition process.
-
-
Solutions:
-
Lower the Temperature: Determine if the reaction can proceed efficiently at a lower temperature.
-
Screen Solvents: The solvent plays a critical role in stabilizing the catalytic species.[11] A change from a non-polar solvent like toluene to a more polar one like dioxane or DMF can sometimes prevent aggregation.[12][13]
-
Check Base Compatibility: Extremely strong bases can sometimes degrade the catalyst or ligand. Screen different bases (e.g., carbonates vs. phosphates vs. alkoxides) to find one that is effective for the reaction but milder on the catalyst.
-
The following diagram illustrates the decision process when catalyst deactivation is suspected.
Caption: Troubleshooting guide for suspected catalyst deactivation.
Part 3: Optimizing Key Reaction Parameters
Once the fundamental issues are ruled out, fine-tuning the reaction conditions is the next step.
Q7: How do I rationally choose a solvent and base for my PNP-Pd catalyzed reaction?
A7: The choice of solvent and base is interdependent and highly impactful. There is no single "best" combination; it must be optimized for each specific reaction.
-
Role of the Solvent: The solvent must first dissolve all reaction components. Beyond that, it influences the catalytic cycle by stabilizing intermediates.[11] Polar aprotic solvents (e.g., DMF, dioxane, THF) are common. In some cases, solvent choice can even switch the chemoselectivity of a reaction.[12] For example, in Suzuki couplings of chloroaryl triflates, nonpolar solvents might favor reaction at the C-Cl bond, while polar solvents can favor the C-OTf bond.[12][13]
-
Role of the Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[14] In Buchwald-Hartwig aminations, it deprotonates the amine. The strength of the base is critical: a base that is too weak will result in a slow or incomplete reaction, while one that is too strong can cause side reactions or catalyst degradation.[2]
Table 1: Common Solvent and Base Combinations for Screening
| Coupling Type | Typical Solvents | Typical Bases | Notes |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF, Water | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[14] Aqueous base is often required. |
| Buchwald-Hartwig | Toluene, Dioxane, THF | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required to deprotonate the amine/amide. |
| Heck Coupling | DMF, NMP, Acetonitrile | Et₃N, K₂CO₃, NaOAc | An organic base is often used to neutralize the HX generated during the reaction. |
| Sonogashira | THF, DMF, Toluene, Amines | Et₃N, iPr₂NH, Cs₂CO₃ | Often run with a copper co-catalyst. The amine can act as both the base and the solvent.[11] |
Part 4: Standard Operating Protocol
This section provides a detailed, step-by-step protocol for setting up a representative Suzuki-Miyaura cross-coupling reaction using a PNP-ligated palladium catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
PNP-Pd(II) Precatalyst (0.01 mmol, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Adding Solids: In a glovebox or under a positive flow of inert gas, add the PNP-Pd(II) precatalyst, the aryl halide, the arylboronic acid, and the base to the flask.
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Synthesis and Characterization of Palladium Pincer Bis(carbene) CCC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Decomposition of 2,6-Bis(diphenylphosphino)pyridine (DPPPy) Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Bis(diphenylphosphino)pyridine (DPPPy) and its metal complexes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established scientific principles and field-proven insights. Our goal is to help you anticipate and resolve common challenges encountered during the synthesis, handling, and application of these versatile pincer-type complexes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key stability features of DPPPy complexes?
-
What are the primary modes of decomposition for DPPPy and its complexes?
-
How can I visually identify potential decomposition of my DPPPy complex?
-
What is the impact of phosphine oxide impurities on my reaction?
-
-
Troubleshooting Guide: A Problem-and-Solution Approach
-
Problem 1: Low or no yield in my catalytic reaction.
-
Problem 2: My reaction mixture turned black, and a precipitate formed.
-
Problem 3: My DPPPy ligand/complex shows an unexpected peak in the 31P NMR spectrum.
-
Problem 4: I am observing inconsistent results between different batches of my DPPPy complex.
-
-
Experimental Protocols
-
Protocol 1: Synthesis of this compound (DPPPy)
-
Protocol 2: Best Practices for Handling and Storage of DPPPy and its Complexes
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key stability features of DPPPy complexes?
DPPPy is a classic "pincer" ligand, and its metal complexes benefit from the chelate effect conferred by the tridentate coordination to the metal center. This generally results in high thermal stability and, in many cases, stability towards air and moisture.[1] The rigid pyridine backbone helps to prevent ligand dissociation, which is a common deactivation pathway for catalysts with monodentate ligands.[2] The meridional coordination of the DPPPy ligand leaves only one coordination site available on a square-planar metal center like Pd(II), which can limit undesirable side reactions arising from ligand exchange processes.[1]
Q2: What are the primary modes of decomposition for DPPPy and its complexes?
There are several potential pathways for the decomposition of DPPPy and its complexes:
-
Oxidation of the Phosphine Ligand: The phosphorus atoms in DPPPy are susceptible to oxidation, especially in the presence of air, to form the corresponding phosphine oxides.[3][4] Phosphine oxides are poor ligands for many transition metals, leading to catalyst deactivation.[3]
-
Reductive Elimination and Nanoparticle Formation: In catalytic cycles that involve a change in the metal's oxidation state (e.g., Pd(II) to Pd(0)), reductive elimination can sometimes lead to the dissociation of the DPPPy ligand from the metal center.[1] These "naked" metal atoms can then aggregate to form catalytically inactive metal nanoparticles (e.g., palladium black).[1][3]
-
Hydrolysis: Trace amounts of water can lead to the formation of inactive hydroxo or aqua complexes in some catalytic systems, effectively sequestering the active catalyst.[5]
-
Solvent-Induced Decomposition: Certain coordinating solvents may compete with the DPPPy ligand, leading to partial or full ligand dissociation and subsequent decomposition of the complex.
Q3: How can I visually identify potential decomposition of my DPPPy complex?
Visual inspection can often provide the first clues of complex decomposition:
-
Color Change: A change from a well-defined color (e.g., pale yellow for many Pd-DPPPy complexes) to a darker, heterogeneous mixture is a common sign of decomposition.
-
Formation of a Precipitate: The appearance of a black or dark brown precipitate is a strong indicator of the formation of metal nanoparticles (e.g., palladium black), signifying catalyst deactivation.[3]
-
Cloudiness or Inhomogeneity: A previously clear solution becoming cloudy or inhomogeneous can suggest the formation of insoluble decomposition products.
Q4: What is the impact of phosphine oxide impurities on my reaction?
The presence of the oxidized form of DPPPy, 2,6-Bis(diphenylphosphoryl)pyridine, can have several detrimental effects:
-
Reduced Catalytic Activity: Phosphine oxides are generally poor coordinating ligands for the soft transition metals typically used in catalysis with DPPPy.[3] If the phosphine oxide is present from the start, it can lead to the formation of an inactive or less active complex.
-
Inhibition of Catalyst Formation: The phosphine oxide impurity can compete with the desired DPPPy ligand for coordination to the metal precursor, potentially hindering the formation of the active catalyst.
-
Altered Reaction Kinetics: Even in small amounts, phosphine oxides can sometimes influence the electronic environment of the active catalyst, leading to changes in reaction rates and selectivity.[6]
Troubleshooting Guide: A Problem-and-Solution Approach
Problem 1: Low or no yield in my catalytic reaction.
-
Potential Cause 1: Ligand Oxidation. The DPPPy ligand may have been oxidized to the corresponding phosphine oxide either during storage or in the reaction setup.
-
Troubleshooting Steps:
-
Analyze the Ligand: Run a 31P NMR of your DPPPy ligand. The pure ligand should show a sharp singlet around δ -2.8 ppm (in CDCl₃).[4] A peak in the range of δ 20-40 ppm is indicative of the phosphine oxide.[7][8]
-
Use Fresh or Purified Ligand: If oxidation is confirmed, use a fresh batch of DPPPy ligand or purify the existing batch. Purification can sometimes be achieved by recrystallization, though separating the phosphine from its oxide can be challenging. An alternative is the chemical reduction of the phosphine oxide, though this adds extra synthetic steps.
-
Ensure Inert Atmosphere: Review your experimental setup. Ensure that all solvents are properly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques).[9][10]
-
-
-
Potential Cause 2: Inactive Catalyst Precursor. The metal salt or precursor used to generate the DPPPy complex in situ may be of poor quality or has decomposed.
-
Troubleshooting Steps:
-
Use a Fresh Metal Source: Discard the old metal precursor and use a fresh bottle from a reputable supplier.
-
Consider a Pre-formed Complex: Synthesize and isolate the DPPPy complex beforehand. Using a well-characterized, pre-formed catalyst often leads to more reproducible results.
-
-
-
Potential Cause 3: Reaction Conditions. The temperature, solvent, or base used may not be optimal or may be promoting catalyst deactivation.
-
Troubleshooting Steps:
-
Literature Review: Carefully re-examine the literature for similar reactions and ensure your conditions are appropriate.
-
Systematic Optimization: If the reaction is novel, perform a systematic optimization of reaction parameters (temperature, concentration, solvent, base).
-
-
Problem 2: My reaction mixture turned black, and a precipitate formed.
-
Primary Cause: Formation of Metal Nanoparticles (e.g., Palladium Black). This is a classic sign of catalyst decomposition where the DPPPy ligand has dissociated from the metal center, leading to the aggregation of metal atoms.[3]
-
Troubleshooting Steps:
-
Improve Ligand-to-Metal Ratio: In some cases, a slight excess of the DPPPy ligand can help to stabilize the metal center and prevent aggregation. However, a large excess can sometimes be detrimental to the reaction rate.
-
Lower the Reaction Temperature: High temperatures can promote ligand dissociation and the formation of nanoparticles. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Check for Reductive Reagents: Ensure that no unintended reducing agents are present in your reaction mixture that could be prematurely reducing the metal center and causing ligand dissociation.
-
-
Problem 3: My DPPPy ligand/complex shows an unexpected peak in the 31P NMR spectrum.
-
Interpreting the 31P NMR Spectrum:
-
DPPPy Ligand: A sharp singlet around δ -2.8 ppm .[4]
-
DPPPy Dioxide (Oxidized Ligand): A singlet in the range of δ 20-40 ppm .[7][8] The exact shift can vary with the solvent and any coordinated species.
-
Coordinated DPPPy Complex: The chemical shift will change upon coordination to a metal. The new chemical shift will depend on the metal, its oxidation state, and the other ligands present. It is essential to compare your spectrum to a literature precedent for the specific complex you are trying to make.
-
-
Troubleshooting Steps:
-
Identify the Impurity: Based on the chemical shift, determine if the impurity is the oxidized ligand.
-
Purification: If the impurity is the phosphine oxide, it can be challenging to remove. Recrystallization may be attempted. For the removal of triphenylphosphine oxide (a related compound), precipitation with zinc chloride has been reported and might be adaptable.[11]
-
Re-synthesis: It is often more practical to re-synthesize the DPPPy ligand, ensuring strictly anaerobic and anhydrous conditions.
-
Problem 4: I am observing inconsistent results between different batches of my DPPPy complex.
-
Potential Cause 1: Variable Ligand Quality. The purity of the DPPPy ligand can vary between batches, with differing amounts of the phosphine oxide impurity.
-
Troubleshooting Step: Always characterize each new batch of DPPPy ligand by 31P NMR before use to ensure its purity.
-
-
Potential Cause 2: Trace Moisture or Oxygen. Inconsistent exclusion of air and moisture during the synthesis or handling of the complex can lead to varying levels of decomposition.
-
Potential Cause 3: Catalyst Deactivation During Storage. If the complex is stored improperly, it can slowly decompose over time.
-
Troubleshooting Step: Store solid DPPPy complexes in a glovebox or in a sealed vial under an inert atmosphere in a freezer.[3]
-
Experimental Protocols
Protocol 1: Synthesis of this compound (DPPPy)
This protocol is adapted from the literature and should be performed using standard Schlenk techniques under an inert atmosphere.[4]
Materials:
-
Triphenylphosphine
-
Sodium metal
-
Liquid ammonia
-
Ammonium chloride
-
2,6-Difluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Anhydrous dichloromethane
-
Anhydrous methanol
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.
-
Carefully add sodium metal in small pieces to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Slowly add a solution of triphenylphosphine in anhydrous THF to the sodium-ammonia solution.
-
After the reaction is complete (typically monitored by the disappearance of the blue color), quench the excess sodium amide by the careful addition of ammonium chloride.
-
Slowly add a solution of 2,6-difluoropyridine in anhydrous THF.
-
Allow the ammonia to evaporate overnight as the reaction mixture warms to room temperature.
-
Add anhydrous toluene and reflux the mixture to remove any remaining ammonia.
-
Remove the solvents under reduced pressure and replace with anhydrous dichloromethane.
-
Filter the mixture to remove insoluble salts.
-
Reduce the volume of the dichloromethane and precipitate the product by the addition of anhydrous methanol.
-
Collect the white solid by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product by 1H, 13C, and 31P NMR spectroscopy. The 31P NMR should show a single peak at approximately -2.8 ppm.[4]
Protocol 2: Best Practices for Handling and Storage of DPPPy and its Complexes
To ensure the longevity and reactivity of your DPPPy compounds, strict adherence to air-free techniques is essential.[3][9][10]
Storage:
-
Solid DPPPy Ligand: Store in a tightly sealed container inside a glovebox or a desiccator flushed with inert gas. For long-term storage, place the sealed container in a freezer.
-
DPPPy Complexes: Store as solids in a glovebox freezer. If a glovebox is unavailable, store in a Schlenk flask under a positive pressure of inert gas in a freezer.
-
Solutions: Prepare solutions using anhydrous, degassed solvents. Store solutions in sealed Schlenk flasks under an inert atmosphere in a freezer. Avoid long-term storage of solutions as decomposition is more rapid than in the solid state.
Handling:
-
Weighing: Whenever possible, weigh solid DPPPy and its complexes inside a glovebox. If a glovebox is not available, weigh the solid quickly in the air and immediately place it under an inert atmosphere. Minimize exposure time to the atmosphere.
-
Transfers: Use Schlenk line techniques for all transfers of solutions. Use gas-tight syringes or cannulas that have been purged with inert gas.
-
Reaction Setup: Assemble all glassware and dry it thoroughly in an oven. Cool the glassware under a stream of inert gas. Purge the assembled reaction vessel with several cycles of vacuum and inert gas backfill before introducing reagents.
Visualizations
Diagram 1: Structure of this compound (DPPPy)
Caption: Structure of the DPPPy pincer ligand.
Diagram 2: Common Decomposition Pathway of DPPPy
Caption: Simplified decomposition pathways for DPPPy and its complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. rsc.org [rsc.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Pincer Catalyst Longevity
Welcome to the technical support center for pincer ligand catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the operational lifetime of their pincer catalysts. Pincer complexes are renowned for their exceptional thermal and chemical stability, which makes them powerful tools in catalysis.[1][2] However, even these robust systems can encounter deactivation pathways that limit their performance. This guide provides in-depth, field-proven insights into diagnosing and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high stability of pincer catalysts?
The remarkable stability of pincer catalysts stems from the unique structural nature of the pincer ligand itself. These are tridentate, chelating ligands that bind to a metal center in a rigid, meridional fashion.[3][4] This creates a highly constrained coordination environment with several key advantages:
-
Inhibition of Deactivation Pathways: The rigid geometry and strong chelate effect suppress common deactivation mechanisms like ligand dissociation and cyclometallation, which often plague catalysts with monodentate ligands.[3][5]
-
High Thermal Stability: The inflexibility of the metal-ligand interaction confers high thermal robustness, allowing reactions to be performed at elevated temperatures where many other homogeneous catalysts would decompose.[1][5][6]
-
Protective Structural Pocket: The substituents on the ligand's donor arms create a well-defined molecular pocket around the metal's active site, shielding it from undesirable side reactions.[5]
Q2: My reaction involves high temperatures. How do I select a pincer ligand that will survive?
While pincer complexes are generally thermally robust, the choice of ligand architecture is critical for extreme conditions.[1] The key is to consider the components of the ligand: the central donor, the flanking donors, and the linkers.
-
Central Aromatic Backbone: Aromatic backbones (e.g., benzene, pyridine) are inherently rigid and form the foundation of most thermally stable pincer ligands.[5]
-
Strong Donor Bonds: The bonds between the metal and the three donor atoms are critical. For late transition metals, soft donors like phosphines (in PCP ligands) or thioethers (in SCS ligands) typically form very strong, stable bonds.[3][7]
-
Linker Groups: The groups connecting the flanking donors to the central ring play a significant role. Ether linkers (POCOP) tend to confer greater thermodynamic stability compared to methylene linkers (PCCP).[7]
The table below summarizes the general thermal stability trends for common pincer scaffolds.
| Ligand Type (ECE) | Central Donor (C) | Flanking Donors (E) | Linker | General Thermal Stability | Key Features |
| PCP | Aryl Carbon | Phosphine | Methylene (-CH2-) | Very High | Highly tunable, widely used in dehydrogenation.[3][5] |
| NCN | Pyridine Nitrogen | Aryl Carbon | - | High | Strong σ-donation from central N; used in C-H activation.[3] |
| SCS | Aryl Carbon | Thioether | Methylene (-CH2-) | High | Resistant to oxidation compared to some phosphines.[3] |
| POCOP | Aryl Carbon | Phosphinite | Oxygen (-O-) | Excellent | Generally higher thermodynamic stability than PCP analogues.[7] |
| PNP | Pyridine Nitrogen | Phosphine | Amine (-NR-) | High | Metal-ligand cooperation is a common mechanistic feature.[8][9] |
Q3: What are the primary, non-thermal deactivation mechanisms I should be aware of?
Beyond thermal decomposition, several chemical pathways can lead to catalyst deactivation. Understanding these is the first step toward prevention.
-
Ligand Degradation: Specific bonds within the ligand itself can be susceptible to cleavage under catalytic conditions. A classic example is P–C bond cleavage in certain (PNP)Co systems, which can be suppressed by strategic ligand modification.[10]
-
Formation of Inactive Species: The catalyst can react with substrates, products, or even trace impurities like water to form a stable, catalytically inactive complex. In the acceptorless dehydrogenative coupling (ADC) of alcohols, trace water can lead to the formation of inactive acetato Ru complexes, effectively killing the catalyst.[11]
-
Poisoning: Certain functional groups or impurities can bind irreversibly to the active site, blocking it from further reaction. Common poisons include sulfur compounds for palladium catalysts.[12]
-
Product Inhibition: The reaction product may coordinate strongly to the metal center, creating a stable resting state that slows or stops the catalytic cycle.[13]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems with potential causes and actionable solutions, including diagnostic and corrective protocols.
Problem: My catalyst shows initial activity but deactivates rapidly.
This is a common observation and points towards a specific deactivation event rather than inherent low activity. The key is to systematically identify the cause.
Caption: A systematic workflow for diagnosing the root cause of rapid catalyst deactivation.
Causality: In reactions like alcohol dehydrogenation, the catalytic cycle often involves sensitive intermediates. Trace water, either from solvents or as a byproduct of side reactions (e.g., aldol condensation), can hydrolyze an active intermediate to form a highly stable and catalytically dead carboxylato (acetato) complex.[11] This irreversibly removes the catalyst from the cycle.
Solution: Rigorous Exclusion of Water and Use of Scavengers.
Running the reaction in the presence of water scavengers can maintain sustained catalytic activity.[11]
Experimental Protocol: Catalyst Protection with Additives
-
Reagent Preparation: Dry all solvents using an appropriate method (e.g., distillation from sodium/benzophenone for THF, molecular sieves for others). Degas all solvents and reagents thoroughly via freeze-pump-thaw cycles or by sparging with dry argon for at least 30 minutes.
-
Reaction Setup: Assemble all glassware hot from the oven and cool under a stream of dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
Use of Additives:
-
Water Scavengers: Add activated 3Å or 4Å molecular sieves to the reaction mixture before adding the catalyst.
-
Alkoxide Bases: In base-free conditions where deactivation is observed, adding a small amount of an alkali metal alkoxide (e.g., NaOEt) can react with the inactive acetato complex to regenerate the active catalyst.[11]
-
-
Control Experiment: Run a parallel reaction under identical conditions but without the protective additive to confirm that the additive is responsible for the improved lifetime.
-
Monitoring: Monitor both reactions over time by taking aliquots (under inert atmosphere) and analyzing them by GC or NMR to compare conversion rates and catalyst stability.
Causality: For some pincer architectures, particularly those with methylene (-CH2-) linkers adjacent to the phosphorus donors, a deactivation pathway involving P–C bond cleavage can occur. This breaks the pincer chelate, leading to an inactive, likely monodentate phosphine complex.[10] This is often observed with first-row transition metals like cobalt.
Solution: Strategic Ligand Modification to Enhance Robustness.
By introducing steric bulk on the linker groups, this degradation pathway can be effectively blocked. Replacing the benzylic hydrogens on the methylene spacers with methyl groups creates a more sterically encumbered and conformationally rigid structure that resists P–C bond cleavage.[10]
Caption: Methylation of the linker groups in a PNP ligand sterically hinders P-C bond cleavage, enhancing catalyst lifetime.[10]
Problem: My catalyst is stable but exhibits a low Turnover Number (TON).
A low TON despite a stable catalyst suggests an issue within the catalytic cycle itself. Either a specific step is very slow, or the catalyst is getting trapped in an off-cycle, "resting" state.
Causality: The catalytic cycle is a closed loop. If any step is significantly slower than the others, it becomes the bottleneck, limiting the overall turnover frequency (TOF). In many dehydrogenation reactions, the final step is the release of H₂ gas to regenerate the active catalyst. If H₂ is not efficiently removed, its buildup can inhibit the catalyst or even lead to the formation of inactive dimeric species.[11][14]
Solution: Modifying Reaction Conditions and In-Situ Monitoring.
Experimental Protocol: Identifying and Overcoming Rate-Limiting Steps
-
In-Situ Analysis: Set up the reaction directly in an NMR tube using a J. Young valve. Acquire spectra at regular intervals to monitor the appearance of products and the disappearance of starting materials. Look for the emergence and persistence of new signals corresponding to catalyst intermediates. A species that builds up to a high concentration is likely the catalyst's resting state.[11]
-
Headspace Management: To facilitate the removal of gaseous byproducts like H₂, run the reaction under a constant, gentle flow of argon or under reduced pressure (if the solvent's boiling point allows). This shifts the equilibrium toward product formation and catalyst regeneration.[11]
-
Kinetic Isotope Effect (KIE) Studies: To probe which bonds are broken in the rate-determining step, perform the reaction with deuterated substrates. A significant KIE (kH/kD > 1.5) suggests that C-H bond cleavage is involved in the slow step. This can provide insight into whether ligand electronics should be tuned to accelerate this step.
-
Ligand Electronic Tuning: If a specific step, like oxidative addition, is rate-limiting, modifying the electronic properties of the pincer ligand can help. Adding electron-donating groups to the ligand backbone can make the metal center more electron-rich and more reactive towards oxidative addition.[3][5] Conversely, electron-withdrawing groups can facilitate reductive elimination.
Caption: Generalized catalytic cycle showing how poisons can cause irreversible deactivation, while slow product release can lead to a reversible but performance-limiting resting state.
References
- 1. Key factors in pincer ligand design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 4. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pincer Complexes: Applications in Catalysis [scielo.org.mx]
- 7. Which Type of Pincer Complex Is Thermodynamically More Stable? Understanding the Structures and Relative Bond Strengths of Group 10 Metal Complexes Supported by Benzene-Based PYCYP Pincer Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00262A [pubs.rsc.org]
- 10. Effect of Pincer Methylation on the Selectivity and Activity in (PNP)Cobalt-Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfachemic.com [alfachemic.com]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Catalysis using 2,6-Bis(diphenylphosphino)pyridine (DPPPy)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2,6-Bis(diphenylphosphino)pyridine (DPPPy) in their catalytic reactions. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to this compound (DPPPy)
This compound, often abbreviated as DPPPy, is a tridentate pincer ligand widely employed in coordination chemistry and homogeneous catalysis. Its unique structure, featuring a central pyridine ring flanked by two diphenylphosphino groups, allows it to form stable complexes with a variety of transition metals, including palladium, nickel, rhodium, and ruthenium. The rigid backbone of the ligand and the tunable electronic properties of the phosphine donors make it a versatile choice for a range of cross-coupling reactions and other catalytic transformations.
However, like any catalytic system, reactions employing DPPPy can be susceptible to side reactions and catalyst deactivation, leading to suboptimal yields, the formation of impurities, and challenges in reaction optimization. This guide will address these potential issues in a practical, question-and-answer format, providing you with the knowledge to identify, troubleshoot, and prevent common problems in your research.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: A sluggish or incomplete reaction is a common issue that can often be traced back to several factors:
-
Catalyst Deactivation: The active metal center can be deactivated through various pathways, including oxidation of the phosphine ligands, formation of inactive metal aggregates (e.g., palladium black), or coordination of inhibiting species.
-
Insufficient Catalyst Loading: While low catalyst loading is desirable, an insufficient amount may not be enough to drive the reaction to completion in a reasonable timeframe.
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst. For instance, water or other protic impurities can interfere with the catalytic cycle, especially in reactions sensitive to moisture.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. An inappropriate choice for any of these parameters can lead to a slow reaction rate.
Q2: I am observing the formation of significant amounts of homocoupling byproducts. How can I minimize this?
A2: Homocoupling, particularly of organoboron reagents in Suzuki-Miyaura coupling, is a frequent side reaction. It is often promoted by the presence of oxygen. To mitigate this:
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Impurities in the organoboron reagent can sometimes promote homocoupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
Q3: I have noticed the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A3: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This can occur due to:
-
Ligand Degradation: If the DPPPy ligand degrades, it can no longer effectively stabilize the palladium center, leading to aggregation.
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst complex.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the metal precursor can leave the metal center coordinatively unsaturated and prone to aggregation.
To prevent the formation of palladium black, consider lowering the reaction temperature, ensuring an appropriate ligand-to-metal ratio (typically slightly greater than 1:1 for pincer ligands), and using fresh, high-purity ligand and metal precursors.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Catalyst Deactivation
Catalyst deactivation is a primary cause of low yields and reaction failure. This guide provides a systematic approach to identifying and mitigating deactivation pathways.
Step 1: Visual Inspection
-
Observation: Formation of a black precipitate (palladium black) or a color change that deviates from the expected progression of the reaction.
-
Interpretation: Likely catalyst aggregation and deactivation.
Step 2: Analytical Assessment
-
Technique: ³¹P NMR spectroscopy of an aliquot of the reaction mixture.
-
Observation: Appearance of a new signal in the ³¹P NMR spectrum, typically downfield from the signal of the DPPPy ligand. A signal around +20 to +40 ppm is characteristic of a phosphine oxide.[1]
-
Interpretation: Oxidation of the phosphine groups on the DPPPy ligand to 2,6-Bis(diphenylphosphoryl)pyridine. This oxidized ligand is a poor σ-donor and cannot effectively stabilize the metal center.
Step 3: Protocol for Mitigation
-
Improve Inert Atmosphere Technique: Ensure all solvents are rigorously degassed using methods such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period. Use Schlenk techniques or a glovebox for all manipulations.
-
Purify Reagents: Ensure all starting materials, especially the solvent and base, are anhydrous and free of peroxides.
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Use a Co-catalyst or Additive: In some cases, the addition of a sacrificial phosphine or another additive can help protect the primary ligand from degradation.
Guide 2: Investigating and Minimizing Byproduct Formation
The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product. This guide will help you identify and address common byproduct formation scenarios.
Step 1: Identify the Byproduct
-
Techniques: Use a combination of analytical techniques such as LC-MS, GC-MS, and NMR spectroscopy to determine the structure of the major byproduct(s).
Step 2: Postulate the Byproduct Formation Pathway
Based on the structure of the byproduct, consider the following potential side reactions:
-
Homocoupling: As discussed in the FAQs, this is a common side reaction, especially with organoboron reagents.
-
Protodeboronation (in Suzuki-Miyaura coupling): The replacement of the boronic acid group with a hydrogen atom can occur in the presence of protic impurities or under certain basic conditions.
-
β-Hydride Elimination: In reactions involving alkyl groups with β-hydrogens, β-hydride elimination can lead to the formation of alkenes as byproducts.
-
Ligand-Related Byproducts: In some cases, fragments of the DPPPy ligand itself may be incorporated into byproducts, although this is less common with robust pincer ligands.
Step 3: Implement Corrective Actions
-
For Homocoupling: See FAQ 2.
-
For Protodeboronation: Ensure the use of anhydrous solvents and bases. Consider using a less protic solvent.
-
For β-Hydride Elimination: If possible, modify the substrate to remove β-hydrogens. Alternatively, the choice of ligand can sometimes influence the rate of reductive elimination versus β-hydride elimination.
Advanced Troubleshooting: Potential Ligand-Related Side Reactions
While DPPPy is a relatively robust ligand, under harsh reaction conditions or in the presence of certain reagents, it can undergo degradation. Understanding these potential pathways can aid in advanced troubleshooting.
-
P-C Bond Cleavage: Although less common for arylphosphines compared to alkylphosphines, at high temperatures, cleavage of the phosphorus-carbon bond can occur, leading to the formation of catalytically inactive species.[2][3]
-
Ortho-metalation: The ortho-protons on the phenyl rings of the phosphine groups can potentially undergo metalation, leading to the formation of cyclometalated species that may have different catalytic activity or be inactive.[4][5][6]
-
Coordination of the Pyridine Nitrogen: The pyridine nitrogen in DPPPy is a key part of its pincer coordination. However, in some catalytic cycles, its coordination strength relative to other ligands or substrates could influence the reactivity of the metal center. In reactions involving pyridine-containing substrates, competitive coordination could potentially inhibit the catalyst.
Data Presentation
| Problem | Potential Cause | Recommended Action |
| Low or no yield | Catalyst deactivation | Improve inert atmosphere, purify reagents, lower temperature |
| Insufficient catalyst loading | Increase catalyst loading incrementally | |
| Poor reagent quality | Use fresh, high-purity reagents | |
| Formation of homocoupling products | Presence of oxygen | Rigorously degas solvents and use an inert atmosphere |
| Formation of palladium black | Ligand degradation, high temperature | Lower temperature, ensure proper ligand-to-metal ratio |
| Formation of phosphine oxide | Oxidation of the ligand | Improve inert atmosphere, use purified solvents |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling using a Pd-DPPPy Catalyst
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by adding Pd(OAc)₂ (2 mol%) and DPPPy (2.2 mol%) to a small amount of degassed solvent. Stir for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by the bulk of the degassed solvent (e.g., toluene, dioxane).
-
Reaction Progress: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: ³¹P NMR Analysis for Ligand Oxidation
-
Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot (approx. 0.1 mL) from the reaction mixture.
-
Solvent Addition: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis: Compare the spectrum to that of a fresh sample of the DPPPy ligand. The appearance of a new peak in the range of +20 to +40 ppm is indicative of phosphine oxide formation.[1]
Visualizations
Caption: Potential pathways for catalyst deactivation.
References
- 1. rsc.org [rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Controlling P-C/C-H Bond Cleavage in Nickel Bis(diphosphine) Complexes: Reactivity Scope, Mechanism, and Computations. | Journal Article | PNNL [pnnl.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. baranlab.org [baranlab.org]
Technical Support Center: Purification of 2,6-Bis(diphenylphosphino)pyridine (DPPPy) Metal Complexes
Welcome to the technical support center for the purification of 2,6-Bis(diphenylphosphino)pyridine (DPPPy) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of these valuable compounds.
Introduction
This compound (DPPPy) is a versatile pincer-type ligand used in the synthesis of a wide array of metal complexes with applications in catalysis and materials science. The purification of these complexes is a critical step to ensure the desired reactivity, and reproducibility of experimental results. This guide provides practical, field-proven insights into the common purification techniques and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying DPPPy metal complexes?
A1: The primary purification techniques for DPPPy metal complexes are recrystallization, column chromatography, and precipitation with washing.[1] The choice of method depends on the specific metal complex, its solubility, stability, and the nature of the impurities.[1] Often, a combination of these techniques is necessary to achieve high purity.
Q2: How can I remove unreacted DPPPy ligand from my product?
A2: Unreacted DPPPy is a common impurity. A simple and effective method is to wash the crude product with a solvent in which the ligand is soluble but the metal complex is not. Diethyl ether or pentane are frequently used for this purpose.[2] If the complex is sufficiently stable, column chromatography can also be an effective separation method.[1] In some cases, the unreacted phosphine can be oxidized to its phosphine oxide, which is often more polar and can be more easily separated by chromatography or precipitation.[3]
Q3: My DPPPy complex appears to be air-sensitive. What precautions should I take during purification?
A3: Many phosphine-containing metal complexes are susceptible to oxidation in the presence of air.[4] All purification steps, including solvent preparation, dissolution, filtration, and drying, should be performed under an inert atmosphere, such as nitrogen or argon.[1][4] The use of Schlenk techniques or a glovebox is highly recommended.[5] Solvents should be thoroughly deoxygenated before use.
Q4: Can I use column chromatography to purify my DPPPy metal complex?
A4: Yes, column chromatography can be a powerful tool for purifying DPPPy metal complexes, especially for separating compounds with different polarities.[2][6] However, several factors need to be considered:
-
Stability on Stationary Phase: Some metal complexes can decompose on silica gel or alumina.[7] It is advisable to perform a small-scale test (e.g., a 2D TLC) to check the stability of your complex on the chosen stationary phase.[7] Neutral or basic alumina can be a good alternative if your complex is sensitive to the acidic nature of silica gel.[7]
-
Inert Atmosphere: For air-sensitive complexes, the column should be packed and run under an inert atmosphere.[4]
-
Solvent Choice: The eluent system should be carefully chosen to achieve good separation without decomposing the complex.
Q5: What are some common solvents for the recrystallization of DPPPy metal complexes?
A5: The choice of solvent for recrystallization is highly dependent on the specific complex. Common solvents include dichloromethane, chloroform, acetonitrile, tetrahydrofuran (THF), and toluene.[8] The ideal solvent system is one in which the complex is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] A layered or vapor diffusion technique, where a non-solvent (e.g., pentane, hexane, or diethyl ether) is slowly introduced to a solution of the complex, can be very effective for growing high-quality crystals.[1][9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of your DPPPy metal complex.
| Symptom | Possible Cause(s) | Troubleshooting Solutions & Explanations |
| Low recovery after purification | 1. Decomposition on column: The complex may be unstable on the stationary phase (silica or alumina).[7] 2. Co-precipitation: The desired product may be precipitating with impurities. 3. High solubility: The complex might be too soluble in the washing or recrystallization solvents. | 1. Test for stability: Perform a small-scale test on a TLC plate. If decomposition is observed, consider using a different stationary phase like neutral alumina or Celite, or opt for recrystallization.[7] 2. Optimize solvent system: For recrystallization, use a minimal amount of the hot solvent. For precipitation, use a solvent system where the impurity has significantly higher solubility. 3. Use colder solvents: Wash crystals with a minimal amount of cold solvent to minimize dissolution of the product.[1] |
| Product is still impure after column chromatography | 1. Inappropriate eluent: The solvent system may not have the correct polarity to separate the product from impurities. 2. Column overloading: Too much crude product was loaded onto the column. 3. Co-elution: The impurity has a similar polarity to the product. | 1. Optimize eluent system: Use TLC to screen different solvent mixtures to find an optimal system that provides good separation (Rf difference of at least 0.2). 2. Reduce sample load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to stationary phase by weight. 3. Consider alternative methods: If co-elution is a persistent issue, recrystallization or precipitation may be more effective. |
| Color change during purification | 1. Oxidation: The complex may be air-sensitive.[4] 2. Ligand dissociation: A change in the coordination environment of the metal can lead to a color change.[1] 3. Solvent coordination: The purification solvent may be coordinating to the metal center.[1] | 1. Use inert atmosphere: Ensure all steps are performed under nitrogen or argon.[1] 2. Handle with care: Avoid excessive heating or exposure to light, which can promote ligand dissociation. 3. Analyze the final product: Use techniques like NMR or IR spectroscopy to check for coordinated solvent molecules.[1] If present, drying under high vacuum may remove them. |
| Difficulty in inducing crystallization | 1. Solution is too dilute. 2. Presence of impurities inhibiting crystal growth. 3. Inappropriate solvent system. | 1. Concentrate the solution: Slowly evaporate the solvent until the solution becomes saturated. 2. Further purification: If impurities are suspected, an additional purification step like passing through a short plug of silica or alumina might be necessary.[10] 3. Try different techniques: Use slow evaporation, slow cooling, or vapor diffusion of a non-solvent (e.g., diethyl ether or pentane) into a solution of the complex.[1][9] Scratching the inside of the flask with a glass rod can also induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Vapor Diffusion)
This protocol is suitable for thermally stable DPPPy metal complexes.
-
Dissolution: In a glovebox or under an inert atmosphere, dissolve the crude DPPPy metal complex in a minimal amount of a suitable solvent (e.g., dichloromethane or THF) in a small vial.
-
Preparation of the Crystallization Chamber: Place the vial containing the dissolved complex inside a larger, sealable container (e.g., a beaker or a jar). Add a layer of a non-solvent (e.g., pentane or diethyl ether) to the bottom of the larger container, ensuring the level of the non-solvent is below the top of the small vial.
-
Vapor Diffusion: Seal the larger container. The more volatile non-solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting the slow growth of crystals.[9]
-
Crystal Growth: Allow the setup to stand undisturbed at room temperature or in a refrigerator for several hours to days.
-
Isolation: Once a sufficient amount of crystals has formed, carefully decant the mother liquor.
-
Washing: Wash the crystals with a small amount of the cold non-solvent to remove any residual impurities.[1]
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography under Inert Atmosphere
This protocol is for DPPPy metal complexes that are stable on the chosen stationary phase but may be air-sensitive.
-
Slurry Preparation: In a flask, prepare a slurry of the stationary phase (e.g., silica gel or neutral alumina) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
Sample Loading: Dissolve the crude DPPPy metal complex in a minimal amount of the eluent or a less polar solvent. Load the solution onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Drying: Dry the purified complex under high vacuum.
Visualization of Purification Workflow
Purification Decision Tree
Caption: A decision tree to guide the selection of an appropriate purification strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - How do I go about separating a metal - phosphine complex from amines in the organic phase? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 9. Iron(II) Complexes Featuring a Redox-Active Dihydrazonopyrrole Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Resolving solubility issues of organometallic pincer complexes
Welcome to the Technical Support Center for Organometallic Pincer Complexes. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experimental work. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in the lab. We will explore common issues through a structured question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the handling of organometallic pincer complexes.
Q1: My newly synthesized pincer complex is completely insoluble in common solvents like THF, Toluene, and Dichloromethane. What is the likely cause and what should be my immediate next step?
Answer: This is a very common issue. The high thermal stability and rigid, planar structure of many pincer complexes can lead to strong intermolecular packing in the solid state, making them difficult to dissolve.[1] The immediate cause is often that the solvation energy provided by common non-polar or moderately polar solvents is insufficient to overcome the lattice energy of the crystalline solid.
Application Scientist's Insight: Before assuming a failed synthesis, consider that the precursor's own solubility can dramatically influence the final product's structure and solubility. For instance, using a suspension of a metal salt (like CoCl₂) versus a fully dissolved one (like CoBr₂) in the same solvent can lead to different nuclearities (e.g., dinuclear vs. mononuclear), with the dinuclear species often exhibiting lower solubility.[2][3][4]
Your First Step: Do not immediately discard the product. Your first action should be a systematic, small-scale solvent screening with a broader range of solvents, including highly polar aprotic options.
dot
Caption: Initial troubleshooting workflow for an insoluble complex.
Q2: I can dissolve my complex by heating, but it crashes out of solution upon cooling. Is it safe to run my reaction at an elevated temperature?
Answer: While heating can temporarily increase solubility, the precipitation upon cooling indicates you are working with a supersaturated solution, which is metastable. Running a reaction under these conditions is risky. The complex could precipitate mid-reaction, leading to inconsistent results, poor yields, and potentially misleading kinetic data.
Application Scientist's Insight: Pincer complexes are known for their high thermal stability, which is one of their key advantages.[1][5] However, the reaction you are performing may have thermally sensitive components or transition states. More importantly, the solubility of all species in the reaction—your substrate, reagents, and the catalyst itself—is temperature-dependent. Uncontrolled precipitation of the catalyst will effectively halt the reaction. A better approach is to find a solvent system where the complex is soluble at the intended reaction temperature, even if it's not fully soluble at room temperature.
Q3: My complex is a salt (e.g., it has a [PF₆]⁻ or [BF₄]⁻ counter-anion) and won't dissolve in non-polar solvents. Is this expected?
Answer: Yes, this is entirely expected. The overall charge of the complex dictates its solubility profile. Cationic or anionic complexes behave like salts and require more polar solvents to effectively solvate both the charged organometallic fragment and the counter-ion. Non-polar solvents like hexane or toluene cannot stabilize these separated charges.
Application Scientist's Insight: This principle can be used to your advantage. If you have a neutral, insoluble complex, you might consider strategies to transform it into a more soluble salt. Conversely, if you have a salt that is too soluble for easy isolation, you can perform a counter-ion exchange. For example, exchanging a chloride anion for a larger, less coordinating anion like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻) can sometimes improve solubility in moderately polar solvents and aid in crystallization.[6][7]
Section 2: In-Depth Troubleshooting Guides
For persistent solubility issues, a more systematic approach is required. These guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic Solvent Screening Protocol
The goal is to efficiently test a wide range of solvents to identify a suitable medium for your complex. Many organometallic compounds exhibit solubility in organic solvents such as ethers or hydrocarbons.[8]
Experimental Protocol:
-
Preparation: Aliquot a small, consistent amount of your dry pincer complex (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent. This creates a known concentration for comparison.
-
Solvent Selection: Choose solvents that span the full polarity range. A recommended screening set is presented in the table below.
-
Observation at Room Temperature: Agitate each vial (vortex or stir) for 2-3 minutes. Observe and record solubility (e.g., fully dissolved, partially dissolved, suspended, insoluble).
-
Observation with Heating: Gently warm the vials that showed poor solubility to 40-50°C. Record any changes. Note if the complex precipitates upon cooling.
-
Sonication: For stubborn complexes, sonication can help break apart solid aggregates and facilitate dissolution.[6] Test this on vials that show partial solubility.
-
Documentation: Keep meticulous records. This data is invaluable for future experiments and for colleagues working with similar compounds.
Table 1: Recommended Solvents for Screening
| Solvent Class | Example Solvents | Polarity Index | Typical Use Case |
|---|---|---|---|
| Non-Polar | Hexane, Toluene | 0.1, 2.4 | Dissolving neutral, non-polar complexes. Often used for purification via precipitation. |
| Ethers | Diethyl Ether, THF, Dioxane | 2.8, 4.0, 4.8 | General-purpose solvents for a wide range of neutral complexes.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | Good for many neutral complexes, but can be reactive. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | 5.8, 6.4, 7.2 | Excellent for charged (cationic/anionic) complexes and highly polar neutral ones.[6] |
| Alcohols | Ethanol, Isopropanol | 4.3, 3.9 | Can dissolve some polar or protic-ligand-containing complexes; may react with the metal center.[9] |
Polarity Index values are approximate and for comparative purposes.
Guide 2: Rational Ligand Modification to Enhance Solubility
If solvent screening fails, the most powerful strategy is to modify the pincer ligand itself to create a more soluble second-generation complex.[6][10][11] The goal is to disrupt the intermolecular forces that favor crystallization over dissolution.
dot
Caption: Ligand modification disrupts packing to improve solubility.
Table 2: Ligand Modification Strategies and Rationale
| Strategy | Modification Example | Causality & Rationale | Cited Example |
|---|---|---|---|
| Increase Steric Bulk | Replace -H or -Me on the ligand backbone with -tert-butyl or other bulky groups. | Bulky groups prevent the planar pincer complexes from packing efficiently in a crystal lattice, weakening the intermolecular forces that must be overcome for dissolution.[5] | The steric and electronic properties of pincer ligands can be fine-tuned to efficiently control reactivity.[10] |
| Introduce Flexible Alkyl Chains | Add long alkyl or alkoxy chains (e.g., hexyl, octyl) to the ligand periphery. | The flexible, "greasy" chains increase entropy upon dissolution and improve interactions with non-polar organic solvents, effectively "pulling" the complex into solution.[6][12] | Introducing propyl or butyl moieties to amine ligands on a hexanuclear complex rendered it soluble in non-polar CH₂Cl₂.[12][13] |
| Change the Donor Atoms | Substitute phosphine donors (PCP) with amine donors (NCN) or thioethers (SCS). | Different donor atoms alter the overall polarity and electronic nature of the complex, which can significantly change its solubility profile.[1] | The versatility of pincer architecture allows for various donor atoms like P, N, and S.[1][5] |
| Introduce Charged Functionality | Add a sulfonate (-SO₃⁻) or quaternary ammonium (-NR₃⁺) group to the ligand. | This strategy is used to make complexes water-soluble or soluble in highly polar organic solvents, which is crucial for applications in aqueous media or biphasic catalysis.[14] | Water-soluble cationic Pd(II) SNS pincer complexes have been successfully used for cross-coupling reactions in aqueous media.[14] |
Protocol for Introducing Alkyl Groups (Illustrative Example): This is a conceptual guide; the specific synthesis will depend on your ligand framework.
-
Identify Modification Site: Choose a position on the pincer ligand's aromatic backbone that is synthetically accessible and distal from the metal coordination site to minimize electronic perturbation.
-
Select Pro-Ligand: Start with a pro-ligand precursor that can be functionalized, for example, a brominated aromatic backbone.
-
Perform Cross-Coupling: Use a standard cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to attach the desired alkyl or aryl group to the pro-ligand.[5]
-
Synthesize Modified Ligand: Complete the synthesis of the now-functionalized pincer pro-ligand.
-
Metalation: React the new, more soluble pro-ligand with your metal precursor using established methods (e.g., oxidative addition, C-H activation).[10][15]
-
Test Solubility: Compare the solubility of the new complex to the original, using the protocol from Guide 1.
Guide 3: Handling Aggregation and Unwanted Precipitation
Sometimes, a complex is initially soluble but then precipitates over time or upon addition of a reagent.
Q: My complex precipitates from solution during the reaction. What can I do?
Answer: This often points to one of three issues: a change in the solvent environment, decomposition, or the formation of an insoluble intermediate or product.
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the solid that has crashed out. Is it your starting complex, a new species, or decomposed material? 1H NMR or other spectroscopic methods can provide answers.
-
Consider the Reagents: Does adding a specific reagent trigger the precipitation? The reagent may be reacting with your complex to form a less soluble species. For example, a neutral complex might be converted to a less soluble salt.
-
Solvent Compatibility: If your reaction involves adding a reagent dissolved in a different solvent, you might be causing an anti-solvent precipitation. Ensure all components are soluble in the final solvent mixture.
-
Use a More Coordinating Solvent: In some cases, precipitation is caused by the formation of dimers or oligomers. A more strongly coordinating solvent (like DMF or DMSO) can sometimes occupy the open coordination site on the metal, preventing aggregation.[2] However, be aware that the solvent may also inhibit catalysis by competing with the substrate.[16]
References
- 1. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Pincer Advantage: A Comparative Guide to 2,6-Bis(diphenylphosphino)pyridine and Other Bidentate Phosphine Ligands
In the intricate world of transition metal catalysis, the selection of the appropriate ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. For researchers, scientists, and drug development professionals, understanding the subtle yet profound differences between ligands is paramount for rational catalyst design. This guide provides an in-depth comparison of 2,6-Bis(diphenylphosphino)pyridine (DPPPy), a unique pincer-type ligand, with archetypal bidentate phosphine ligands, supported by structural analysis and experimental data.
Introduction: The Role of Bidentate Ligands in Catalysis
Bidentate phosphine ligands, which chelate to a metal center via two phosphorus atoms, are mainstays in homogeneous catalysis. Their ability to form stable chelate rings often enhances catalyst stability and influences the geometric and electronic environment of the metal center.[1] A key descriptor for these ligands is the "natural bite angle" (βn), the preferred P-M-P angle determined by the ligand's backbone.[2][3] This single parameter can profoundly impact reaction rates and selectivities by influencing the ease of crucial catalytic steps like oxidative addition and reductive elimination.[4]
This guide will compare the unique tridentate P,N,P pincer ligand, this compound (DPPPy), against a curated selection of classic and modern bidentate phosphines:
-
1,2-Bis(diphenylphosphino)ethane (dppe): A flexible ligand with a small bite angle, forming a five-membered chelate ring.[5]
-
1,3-Bis(diphenylphosphino)propane (dppp): Offers a larger bite angle than dppe due to its more flexible six-membered chelate ring.[6][7]
-
Xantphos: A rigid, wide bite-angle ligand known for promoting high selectivity in various cross-coupling and hydroformylation reactions.[3][8]
Structural & Electronic Properties: A Head-to-Head Comparison
The efficacy of a phosphine ligand is governed by a combination of its steric and electronic properties. Steric bulk is often described by the Tolman cone angle, while the ligand's electron-donating ability can be quantified by the Tolman Electronic Parameter (TEP).[9][10] A lower TEP value indicates a more electron-donating ligand, which can increase the rate of oxidative addition in a catalytic cycle.[10][11]
The defining feature of DPPPy is its rigid pyridine backbone, which enforces a meridional coordination geometry, acting as a tridentate "pincer" ligand.[12][13] This rigid framework provides exceptional thermal and chemical stability to the metal complex.[13][14]
Here, we compare the key structural and electronic parameters of our selected ligands.
| Ligand | Backbone Structure | Natural Bite Angle (βn) | Chelate Ring Size | Key Features |
| DPPPy | Pyridine | ~180° (trans-spanning) | Two 5-membered rings | P,N,P tridentate pincer, rigid, high thermal stability.[12][15] |
| dppe | Ethane | ~86° | 5-membered | Flexible, small bite angle, classic chelating ligand.[5] |
| dppp | Propane | ~91° | 6-membered | More flexible than dppe, slightly larger bite angle.[6][7] |
| Xantphos | Xanthene | ~108° | 7-membered | Rigid backbone, wide and well-defined bite angle.[8][16] |
The structural differences are visualized in their coordination to a generic metal center (M).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bite angle - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 6. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 7. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 8. Xantphos - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Xantphos [chemeurope.com]
Comparative study of PNP and N-heterocyclic carbene (NHC) ligands
An In-Depth Comparative Guide to PNP and N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis
For decades, the rational design of ligands has been a cornerstone of advancements in homogeneous catalysis. The ability to fine-tune the electronic and steric environment of a metal center allows chemists to control reactivity, selectivity, and catalyst stability. Among the vast library of available ligands, two classes have emerged as particularly powerful and versatile: pincer-type PNP (Phosphine-Nitrogen-Phosphine) ligands and N-Heterocyclic Carbenes (NHCs). While both are celebrated for their ability to form robust and highly active catalysts, they achieve this through fundamentally different structural and electronic properties.
This guide provides a comparative analysis of PNP and NHC ligands, delving into their synthesis, electronic and steric characteristics, and their applications in catalysis. By examining experimental data and established principles, we aim to offer researchers, scientists, and drug development professionals a clear understanding of the relative strengths and weaknesses of each ligand class, enabling more informed catalyst design and selection.
Synthesis and Structural Diversity
The synthetic accessibility and modularity of a ligand class are critical for its widespread adoption and optimization. Both PNP and NHC ligands offer considerable flexibility, albeit through different chemical approaches.
PNP Pincer Ligands: The defining feature of a PNP ligand is its tridentate, meridional coordination to a metal center, creating a highly stable "pincer" grip.[1] This structural motif imparts significant thermal stability to the resulting metal complexes. A powerful and common strategy for their synthesis involves modular condensation reactions between aromatic diamines and electrophilic chlorophosphines.[2] This approach allows for systematic variation of the ligand's properties by changing the amine backbone or the substituents on the phosphorus atoms, enabling the creation of extensive ligand libraries.[2][3] Furthermore, solid-phase synthesis techniques have been developed to facilitate the rapid generation of diverse, non-symmetrical PNP ligands.[3]
N-Heterocyclic Carbenes (NHCs): First isolated by Arduengo in 1991, stable NHCs have revolutionized catalysis. Unlike traditional phosphines, NHC ligands are rarely used in their free, uncoordinated form due to their high reactivity.[4] Their coordination to metal centers typically requires the activation of a precursor, most commonly an imidazolium or benzimidazolium salt.[5] Several efficient synthetic pathways to NHC complexes are now well-established[4]:
-
In situ Deprotonation: The most common method involves the deprotonation of an imidazolium salt precursor using a base in the presence of a metal salt. This avoids the need to handle the highly air- and moisture-sensitive free carbene.[4]
-
Transmetalation: A popular and reliable route involves the initial formation of a silver-NHC complex from an imidazolium salt and silver(I) oxide. The NHC is then transferred to the desired metal center, driven by the formation of a stable silver halide precipitate.[4][6]
-
Coordination of a Preformed Free Carbene: For sterically hindered or particularly stable NHCs, direct reaction of the isolated free carbene with a metal precursor is a straightforward option.[4]
The immense structural diversity of NHCs stems from the ease with which the substituents on the nitrogen atoms ("wingtips") and the heterocyclic backbone can be modified, allowing for precise control over the ligand's steric and electronic profile.[7][8]
Electronic Properties: A Tale of Two Donors
The electronic nature of a ligand dictates the electron density at the metal center, which in turn governs its reactivity in catalytic cycles. While both PNP and NHC ligands are considered strong electron donors, the nature of their donation differs significantly.
N-Heterocyclic Carbenes (NHCs): NHCs are renowned as exceptionally strong σ-donors, often surpassing even the most electron-rich trialkylphosphines.[9][10][11] This potent σ-donation arises from the lone pair of electrons residing in an sp²-hybridized orbital on the carbene carbon. Initially considered pure σ-donors, it is now understood that NHCs also possess π-accepting capabilities, though weaker than their σ-donation.[12][13] This back-donation involves the acceptance of electron density from the metal's d-orbitals into the empty pz orbital of the carbene carbon.[12] Saturated NHCs (like SIMes) have been found to be more effective π-acceptors than their unsaturated counterparts (like IMes).[13]
PNP Ligands: The electronic properties of PNP ligands are primarily dictated by the two phosphine donor arms. Like monodentate phosphines, they are strong σ-donors and variable π-acceptors. The substituents on the phosphorus atoms are key to tuning these properties; electron-donating alkyl groups enhance the ligand's overall donor strength, while electron-withdrawing aryl or fluoride groups increase its π-acidity.[14] The central nitrogen atom also contributes to the overall electronic environment but the primary modulation occurs at the phosphorus centers.
Quantitative Comparison: Tolman Electronic Parameter (TEP)
A useful tool for quantifying the net electron-donating ability of a ligand is the Tolman Electronic Parameter (TEP).[15] It is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in a [LNi(CO)₃] complex using infrared spectroscopy.[16] A lower ν(CO) value indicates a stronger net electron-donating ligand, as the increased electron density on the metal leads to greater back-bonding into the CO π* orbitals, weakening the C-O bond.
| Ligand | TEP (ν(CO) in cm⁻¹) | Ligand Type |
| P(t-Bu)₃ | 2056.1 | Phosphine |
| PCy₃ | 2056.4 | Phosphine |
| IPr | 2050.5 | NHC |
| IMes | 2051.1 | NHC |
| PPh₃ | 2068.9 | Phosphine |
| P(OPh)₃ | 2085.3 | Phosphite |
| Data compiled from various sources for general comparison.[15][17][18] |
As the table illustrates, common NHC ligands like IPr and IMes exhibit lower TEP values than even strongly donating phosphines like P(t-Bu)₃, quantitatively confirming their superior electron-donating character. This strong donation leads to robust metal-ligand bonds, contributing to the high stability of NHC complexes under harsh catalytic conditions, including oxidation.[19]
Steric Properties and Their Catalytic Implications
Steric bulk is a critical parameter for controlling substrate access to the metal center, influencing selectivity and preventing catalyst decomposition pathways like dimerization.
PNP Ligands: The steric environment of a PNP complex is defined by the substituents on the phosphorus donors and the geometry of the pincer backbone. The rigid tridentate coordination creates a well-defined cavity around the metal's active site. The steric hindrance can be systematically adjusted by varying the size of the alkyl or aryl groups on the phosphorus atoms (e.g., from phenyl to tert-butyl).[2][20]
NHC Ligands: The steric bulk of NHCs is primarily controlled by the N-wingtip substituents. Ligands like IMes (mesityl wingtips) and IPr (2,6-diisopropylphenyl wingtips) offer significant steric protection.[8] This steric shielding is crucial for stabilizing reactive intermediates and promoting challenging reactions like C-H activation.[8]
Quantitative Comparison: Cone Angle and Percent Buried Volume (%Vbur)
The Tolman cone angle and, more recently, the percent buried volume (%Vbur) are used to quantify ligand steric bulk. %Vbur is often considered a more accurate descriptor as it measures the actual space a ligand occupies within a coordination sphere of a defined radius.
| Ligand | Cone Angle (°) | %Vbur (Au-L bond) |
| PPh₃ | 145 | 27.3% |
| PCy₃ | 170 | 38.8% |
| P(t-Bu)₃ | 182 | 43.9% |
| IMes | ~185 | 36.5% |
| IPr | ~190 | 45.4% |
| Data compiled from various sources for general comparison.[8][21] |
The data shows that common NHCs are sterically demanding ligands, comparable to or exceeding the bulk of widely used bulky phosphines. This combination of strong σ-donation and significant steric bulk is a key reason for their success in stabilizing catalytically active species.
Visualization of Structures and Synthetic Workflow
Diagram 1: General Structures of PNP and NHC Ligands
Caption: General chemical structures of a pyridine-based PNP pincer ligand and an imidazolylidene-based NHC ligand.
Diagram 2: Coordination to a Metal Center
Caption: Schematic representation of PNP and NHC ligand coordination to a generic metal center (M).
Applications in Catalysis: Where Do They Excel?
While both ligand classes are versatile, their unique properties make them particularly well-suited for different types of catalytic transformations.
PNP Ligands are Masters of:
-
Hydrogenation and Dehydrogenation: Ruthenium and iron PNP complexes are exceptionally active catalysts for the hydrogenation of esters, ketones, and imines, as well as the reverse dehydrogenation reactions.[3][22] The pincer framework provides the stability needed for these often high-temperature processes.
-
Ethylene Oligomerization: Chromium complexes bearing PNP ligands are highly effective for the selective oligomerization of ethylene to valuable linear alpha-olefins like 1-hexene and 1-octene.[14][23]
-
Photocatalysis: Recently, PNP ligands incorporating photosensitive moieties like acridine have been developed, enabling novel platinum-catalyzed photoreactions under visible light.[24]
NHC Ligands are Champions of:
-
Olefin Metathesis: The replacement of a phosphine ligand with a strongly donating NHC in the Grubbs catalyst (creating the 2nd generation Grubbs catalyst) led to a dramatic increase in activity and stability, broadening the scope of this powerful C-C bond-forming reaction.[10][25]
-
Cross-Coupling Reactions: Palladium-NHC complexes are highly effective catalysts for Suzuki, Heck, and other cross-coupling reactions. Their high thermal stability and resistance to oxidation prevent catalyst decomposition and allow for low catalyst loadings.[19][26]
-
C-H Activation: The strong M-C bond and tunable steric bulk of NHC ligands make them ideal for stabilizing the high-energy intermediates involved in C-H activation and functionalization reactions.[8][19]
-
Oxidation Catalysis: Unlike phosphines, which are easily oxidized to phosphine oxides, the C, H, N framework of NHCs is robust under oxidizing conditions, making them superior ligands for oxidation catalysis.[19]
A notable comparative example is in the hydrogenation of α,β-unsaturated carbonyl compounds. Certain PNP-cobalt catalysts will selectively hydrogenate the carbonyl group, whereas some bidentate NHC-cobalt systems show high chemoselectivity for hydrogenating the olefin double bond.[27] This highlights how the choice between these ligand classes can be used to direct the outcome of a reaction.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium-PNP Pincer Complex Based on the procedure for synthesizing complexes C₁-C₁₄ reported by Lermer et al.[3]
This protocol describes the complexation of a resin-bound PNP ligand with a ruthenium precursor.
-
Materials: Resin-bound PNP ligand (L₁-L₁₄, 1.0 equiv), [RuHCl(CO)(PPh₃)₃] (1.5 equiv), anhydrous Tetrahydrofuran (THF).
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, filtration cannula, inert atmosphere (N₂ or Ar) glovebox or Schlenk line.
-
Procedure:
-
In a glovebox, add the resin-bound PNP ligand to a Schlenk flask equipped with a magnetic stir bar.
-
Add a solution of [RuHCl(CO)(PPh₃)₃] in anhydrous THF to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to 60 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by ³¹P NMR. The reaction is complete when the signals for the free PNP ligand disappear and signals for coordinated PPh₃ are no longer observed. This typically indicates the quantitative formation of the resin-bound Ru-PNP complex.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and soluble byproducts via cannula filtration.
-
Wash the resulting solid resin (the supported catalyst) multiple times with fresh THF to remove any remaining unreacted starting material and triphenylphosphine.
-
Dry the resin-bound catalyst under high vacuum. The catalyst is now ready for use in hydrogenation reactions.
-
Diagram 3: Workflow for NHC-Silver Complex Synthesis
Caption: A typical experimental workflow for synthesizing a silver-NHC complex via the transmetalation route.
Protocol 2: Synthesis of a Silver(I)-NHC Complex for Transmetalation Based on general procedures for the synthesis of complexes 7-10 reported by Arnold et al.[6]
This protocol describes the synthesis of a silver(I)-NHC complex, a common intermediate for transferring the NHC ligand to other metals.
-
Materials: Imidazolium salt (e.g., 3-6, 1.0 equiv), Silver(I) oxide (Ag₂O, 0.55 equiv), Dichloromethane (CH₂Cl₂).
-
Equipment: Round-bottom flask wrapped in aluminum foil (to protect from light), magnetic stirrer, Celite filtration plug.
-
Procedure:
-
To a round-bottom flask, add the imidazolium salt and silver(I) oxide.
-
Add anhydrous, degassed dichloromethane via syringe.
-
Wrap the flask in aluminum foil to exclude light, as silver complexes can be light-sensitive.
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR of a small, filtered aliquot to confirm the consumption of the imidazolium salt starting material.
-
Upon completion, filter the reaction mixture through a plug of Celite to remove excess Ag₂O and the water formed as a byproduct.
-
Wash the Celite plug with additional CH₂Cl₂ to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude silver-NHC complex.
-
The product can be further purified by recrystallization (e.g., from CH₂Cl₂/hexane) if necessary. This silver complex is now ready for use in transmetalation reactions.
-
Conclusion and Outlook
Both PNP and NHC ligands have secured their places as indispensable tools in the field of homogeneous catalysis. The choice between them is not a matter of inherent superiority, but of strategic selection based on the specific demands of a given chemical transformation.
-
PNP ligands offer exceptional stability through their rigid pincer coordination, making them ideal for high-temperature applications like hydrogenation and dehydrogenation. Their modular synthesis allows for systematic tuning of the phosphine donors.
-
NHC ligands provide a unique combination of exceptionally strong σ-donation and tunable, significant steric bulk. This results in highly stable, electron-rich metal centers that excel in challenging reactions like olefin metathesis and C-H activation, and their oxidative robustness opens doors in oxidation catalysis.
The ongoing development in both fields continues to push the boundaries of catalysis. The creation of non-symmetrical and chiral PNP ligands is enabling new asymmetric transformations,[2][22] while the design of "smart" NHCs that can respond to external stimuli like light or redox changes is paving the way for switchable catalysis.[7] Ultimately, a deep understanding of the comparative strengths and subtleties of both PNP and NHC ligands empowers chemists to design more efficient, selective, and robust catalysts for solving critical challenges in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. york.ac.uk [york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. Electronic and ring size effects of N-heterocyclic carbenes on the kinetics of ligand substitution reactions and DNA/protein interactions of their palladium(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 16. wikiwand.com [wikiwand.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. "Synthesis and characterization of metal complexes containing pincer ty" by Abdul Goni MD. [digitalscholarship.tnstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single- and double-bridged PNP ligands in chromium-catalysed ethylene oligomerisation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Catalytic Activity of Novel PNP-Metal Complexes
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. The discovery of a novel metal complex is a moment of profound scientific potential. However, the journey from a newly synthesized molecule to a validated, benchmarked catalyst is one of rigorous, systematic investigation. Pincer complexes, particularly those with a Phosphine-Nitrogen-Phosphine (PNP) ligand architecture, represent a cornerstone of modern homogeneous catalysis, prized for their unique combination of high thermal stability and tunable steric and electronic properties.[1][2][3]
This guide eschews a rigid, one-size-fits-all template. Instead, it provides a logical, field-proven framework for validating the catalytic performance of novel PNP-metal complexes. We will proceed from foundational characterization to comparative performance analysis, emphasizing the causality behind experimental choices to ensure that every protocol is a self-validating system. Our goal is not just to measure activity, but to build a trustworthy and compelling case for your catalyst's potential.
Part 1: The Non-Negotiable Foundation: Synthesis and Structural Integrity
Before a single catalytic run, the identity and purity of your novel complex must be unequivocally established. Catalysis is a game of parts-per-million; impurities can act as inhibitors, promoters, or even the true catalyst, rendering your data meaningless. Trustworthy catalytic validation begins with impeccable chemical characterization.
Protocol 1: Synthesis and Characterization of a Novel PNP-Metal Complex
This protocol outlines a generalized approach. Specifics of precursor, solvent, and reaction time will depend on the target metal and ligand structure.[4]
-
Ligand Synthesis & Purification: Synthesize the PNP pincer ligand using established literature methods, which often involve condensation reactions.[1] Rigorously purify the ligand via column chromatography or recrystallization until NMR and mass spectrometry show no significant impurities.
-
Complexation Reaction: Under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), react the purified PNP ligand with an appropriate metal precursor (e.g., [RuHCl(CO)(PPh₃)₃], FeCl₂) in a suitable anhydrous solvent (e.g., THF, Toluene).[4][5]
-
Isolation and Purification: After the reaction is complete (monitored by techniques like ³¹P NMR), the crude product is isolated. Purification is critical and typically involves precipitation by adding a non-polar solvent (e.g., pentane or hexanes) or recrystallization from a concentrated solution.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P{¹H} NMR: This is the most informative initial analysis. The number of signals, their chemical shift, and coupling constants confirm phosphorus coordination to the metal center and can indicate the complex's geometry.
-
¹H NMR: Confirms the overall structure of the ligand framework and the presence of key features like metal hydrides.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic pattern of the complex, verifying its elemental composition.
-
Single-Crystal X-ray Diffraction: This is the gold standard. Obtaining a crystal structure provides unambiguous proof of connectivity, geometry, and bond lengths, confirming the pincer coordination mode.[6]
-
Causality Corner: Why is This Rigor Necessary? A catalytic cycle is a sequence of precise molecular transformations at a metal center.[7] If the structure of your precatalyst is assumed rather than proven, any mechanistic interpretation or performance claim is built on sand. For example, an unexpected facial coordination of the PNP ligand, instead of the typical meridional geometry, would drastically alter the catalyst's reactivity, a detail only verifiable by X-ray diffraction or advanced NMR studies.[6]
Part 2: Establishing the Field of Play: A Benchmarking Framework
A novel catalyst's performance is only meaningful when placed in context. Benchmarking against well-established catalysts under identical conditions is essential for objective evaluation.[8][9][10] This practice moves your claim from "my catalyst works" to "my catalyst performs X% better than the current state-of-the-art under these specific conditions."
The choice of benchmark reaction is critical. PNP-metal complexes are versatile, with demonstrated efficacy in reactions like ester hydrogenation, alcohol dehydrogenation, and various cross-coupling reactions.[2][11][12] We will focus on two prominent examples: the hydrogenation of esters and the dehydrogenation of alcohols.
Table 1: Selection of Benchmark Reactions and Catalysts
| Catalytic Reaction | Substrate Example | Product Example | Benchmark Catalyst Class | Representative Reference |
|---|---|---|---|---|
| Ester Hydrogenation | Methyl Benzoate | Benzyl Alcohol | Ruthenium-PNP Complexes | Ogata, O., et al., Org. Lett., 2016.[11] |
| Alcohol Dehydrogenation | 1-Phenylethanol | Acetophenone | Iron-PNP Complexes | Budweg, S., et al., ChemSusChem, 2018.[13] |
| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | Biaryl | Palladium-PCP/PNP Complexes | Morales-Morales, D., et al. Acc. Chem. Res., 2008.[1] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Synthesis and characterization of metal complexes containing pincer ty" by Abdul Goni MD. [digitalscholarship.tnstate.edu]
- 5. Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Atmospheric Hydrogenation of Esters Catalyzed by PNP-Ruthenium Complexes with an N-Heterocyclic Carbene Ligand [organic-chemistry.org]
- 12. PNP pincer osmium polyhydrides for catalytic dehydrogenation of primary alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Donor Properties of Phosphine Ligands
In the landscape of transition metal catalysis, phosphine ligands (PR₃) stand as pillars of versatility and control. Their profound ability to modulate the steric and electronic properties of a metal center allows for the fine-tuning of catalyst reactivity, selectivity, and stability.[1][2] For researchers in catalysis and drug development, a nuanced understanding of how to quantify and compare the donor properties of these ligands is not merely academic—it is fundamental to rational catalyst design and reaction optimization.
This guide provides an in-depth comparison of phosphine ligand donor properties, moving beyond simple descriptors to explain the causality behind experimental choices. We will explore the foundational metrics, detail the self-validating experimental protocols required for their measurement, and present comparative data for a range of common ligands.
The Two Pillars of Phosphine Characterization: Sterics and Electronics
The influence of a phosphine ligand on a metal center is primarily governed by two intertwined factors: its size (steric effects) and its ability to donate or accept electron density (electronic effects).[3]
-
Electronic Effects: These arise from the ligand's ability to donate its phosphorus lone pair electrons to an empty metal orbital (a σ-donation). The nature of the 'R' groups on the phosphorus atom dictates the strength of this donation. Electron-donating groups, like alkyls, increase the electron density on the phosphorus, making it a stronger σ-donor. Conversely, electron-withdrawing groups, such as aryls with electronegative substituents or alkoxy groups, reduce the ligand's donor strength.[4]
-
Steric Effects: This factor relates to the physical space the ligand occupies around the metal center.[3] Bulky ligands can protect the metal from unwanted side reactions, influence the coordination number, and control the trajectory of incoming substrates, thereby enhancing selectivity.[4]
A central challenge is to quantify these properties independently to allow for systematic comparison and prediction. The seminal work of Chadwick A. Tolman provided the foundational models for this purpose.[5][6]
Quantifying Electronic Properties: The Tolman Electronic Parameter (TEP)
The most widely accepted method for quantifying a phosphine's donor strength is the Tolman Electronic Parameter (TEP). This parameter is not a direct measure of the phosphine itself but rather its effect on a standardized metal complex.
The Causality Behind the Method: The TEP is determined by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) via infrared (IR) spectroscopy in a tetrahedral nickel complex, specifically Ni(CO)₃L, where L is the phosphine ligand of interest.[1][5][7]
Tolman's logic was as follows:
-
A more strongly electron-donating phosphine ligand enriches the metal center with electron density.[1][5]
-
This increased electron density on the nickel atom enhances its ability to engage in π-backbonding with the π* antibonding orbitals of the carbon monoxide (CO) ligands.[1][5][6]
-
Increased population of the CO π* orbitals weakens the C-O triple bond.
-
A weaker C-O bond vibrates at a lower frequency.
Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating (i.e., more basic) phosphine ligand .[1][5] This inverse relationship is the cornerstone of the TEP scale.
This protocol describes a self-validating system for the synthesis of a Ni(CO)₃L complex and subsequent IR analysis. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the air sensitivity of the nickel reagents.
Materials:
-
Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) or other suitable Ni(0) precursor
-
The phosphine ligand (L) to be studied
-
Pentane or Hexane (anhydrous, deoxygenated)
-
Dichloromethane (DCM, anhydrous, deoxygenated) for IR spectroscopy
-
Carbon monoxide (CO) gas
-
Schlenk flask, gas bubbler, IR solution cell (e.g., CaF₂ plates)
Detailed Steps:
-
Synthesis: In a Schlenk flask, dissolve Ni(COD)₂ in a minimal amount of anhydrous pentane. The solution will be yellow.
-
Add one molar equivalent of the phosphine ligand (L).
-
Cool the solution to 0 °C and slowly bubble CO gas through it. The reaction is often rapid. The yellow color will fade, and the Ni(CO)₃L complex, which is typically a white or colorless solid, may precipitate. The complex can be isolated by filtration or used as a solution for the next step.
-
IR Measurement: Prepare a dilute solution of the Ni(CO)₃L complex in anhydrous dichloromethane.
-
Quickly transfer the solution into an airtight IR solution cell.
-
Record the IR spectrum. The spectrum of Ni(CO)₃L complexes is characterized by two bands: a very strong, sharp A₁ band at higher frequency and a broader E band at lower frequency.
-
The frequency of the A₁ band is recorded as the Tolman Electronic Parameter in wavenumbers (cm⁻¹).
Quantifying Steric Properties: The Tolman Cone Angle (θ)
To quantify the steric bulk of phosphine ligands, Tolman introduced the concept of the "cone angle" (θ).[6] It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[3] A standard M-P bond length of 2.28 Å is used for this model.[3][5]
A larger cone angle indicates a bulkier ligand .[4] This simple, elegant model proved remarkably effective at correlating ligand size with catalyst behavior, such as dissociation constants and reaction rates.[8]
While originally determined using physical CPK models, cone angles are now more commonly calculated from X-ray crystallographic data or computational models.[9][10]
Alternative and Complementary Electronic Parameters
While the TEP is the gold standard, other methods can provide complementary insights into a ligand's electronic nature.
-
Phosphine Basicity (pKa): The pKa of the conjugate acid of the phosphine ([H-PR₃]⁺) is a direct measure of its Brønsted-Lowry basicity.[11][12] A higher pKa indicates a more basic phosphine and generally correlates with stronger σ-donation.[11] For example, the highly donating P(t-Bu)₃ has a pKa of 11.40, while the less donating PPh₃ has a pKa of 2.73.[11]
-
⁷⁷Se NMR Spectroscopy: Another powerful technique involves synthesizing the phosphine selenide (R₃P=Se) and measuring the one-bond phosphorus-selenium coupling constant (¹J(P-Se)).[3][13] Changes in this coupling constant reflect changes in the s-character of the P-Se bond, which is influenced by the electronic nature of the R groups.[13] This method offers high resolution and sensitivity.[13]
Comparative Data of Common Phosphine Ligands
The table below summarizes the electronic and steric parameters for a selection of common phosphine ligands, illustrating the vast range of properties available to the modern chemist.
| Ligand | Substituent Type | TEP (ν(CO) in cm⁻¹) | Donor Strength | Cone Angle (θ in °) | Steric Bulk | pKa of [HP-R₃]⁺ |
| P(OPh)₃ | Aryloxy | 2089 | Very Weak | 128 | Moderate | ~ -2.0 |
| PPh₃ | Aryl | 2068.9 | Weak | 145 | Moderate | 2.73 |
| PMe₃ | Alkyl | 2064.1 | Moderate | 118 | Low | 8.65[12] |
| PEt₃ | Alkyl | 2061.7 | Strong | 132 | Moderate | 8.69 |
| PCy₃ | Alkyl (cyclo) | 2056.4 | Very Strong | 170 | High | 9.70 |
| P(t-Bu)₃ | Alkyl (tert) | 2056.1 | Very Strong | 182 | Very High | 11.40[11] |
| P(i-Pr)₃ | Alkyl (iso) | 2058.9 | Strong | 160 | High | 9.0 |
Data compiled from multiple sources for illustrative purposes. Absolute values may vary slightly depending on the measurement conditions and source.
Analysis of Trends:
-
From the table, a clear trend is visible: as the ν(CO) value decreases , the ligand's donor strength increases . This is mirrored by the general increase in the pKa value.
-
Alkylphosphines (e.g., PMe₃, PCy₃, P(t-Bu)₃) are significantly stronger donors than arylphosphines (PPh₃).
-
Steric bulk does not necessarily correlate directly with donor strength. For instance, PMe₃ is a stronger donor than PPh₃ but is sterically much smaller.[12] However, within alkylphosphines, increasing the bulk from PMe₃ to PCy₃ and P(t-Bu)₃ also corresponds to an increase in donor strength.
Beyond Tolman: Modern Perspectives
The Tolman model, while powerful, is a simplification. It assumes a specific metal (Ni), geometry (tetrahedral), and co-ligand (CO).[14] In reality, the "effective" properties of a ligand can be influenced by the specific catalytic system it's in.
Modern approaches often use computational methods, such as Density Functional Theory (DFT), to calculate parameters like the percent buried volume (%Vbur), which provides a more nuanced measure of steric hindrance than the cone angle.[14] Additionally, computational models can probe the subtle interplay of σ-donation and π-acceptance for a wider variety of metal-ligand fragments, offering predictions tailored to a specific reaction.[8]
Conclusion: Rational Ligand Selection
The systematic comparison of phosphine ligand donor properties, grounded in robust experimental data, is crucial for advancing chemical synthesis. The Tolman parameters provide a vital, experimentally accessible framework for understanding and predicting ligand effects. By appreciating the causality behind these measurements—the link between phosphine basicity, metal electron density, and CO backbonding—researchers can move from trial-and-error screening to a more rational, targeted approach to ligand and catalyst design. The choice of a phosphine is not arbitrary; it is a deliberate selection of a specific steric and electronic environment designed to optimize a desired chemical transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Pincer Ligands vs. Monodentate Phosphines: A Comparative Guide to Catalytic Excellence
In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the catalyst's stability, activity, and selectivity. Among the diverse arsenal of ligands available to the modern chemist, phosphines have long been a mainstay. This guide provides an in-depth technical comparison between two prominent classes: the robust, tridentate pincer ligands and the versatile, monodentate phosphines. We will delve into their structural and electronic disparities, compare their performance with supporting experimental data, and provide a practical protocol for their evaluation.
The Contenders: A Structural Overview
Monodentate Phosphine Ligands are a class of ligands that bind to a metal center through a single phosphorus atom. Their general structure is PR₃, where R can be a wide variety of alkyl or aryl groups. This structural simplicity allows for a high degree of steric and electronic tunability. However, their single point of attachment can lead to ligand dissociation, which can be both a feature and a bug in a catalytic cycle.
Pincer Ligands , in contrast, are chelating agents that bind to a metal center in a meridional fashion through three donor atoms. Typically, a central aromatic backbone is flanked by two donor groups, often phosphines, creating a rigid and well-defined coordination environment around the metal. This tridentate coordination imparts exceptional stability to the resulting metal complexes.
Head-to-Head: A Performance Analysis
The fundamental difference in coordination mode between pincer and monodentate phosphine ligands gives rise to significant variations in their catalytic performance. Here, we compare them across key metrics.
Thermal Stability and Catalyst Longevity
One of the most significant advantages of pincer ligands is the exceptional thermal stability they confer upon the metal complex.[1] This robustness is a direct consequence of the chelate effect, where the tridentate binding is entropically favored over the dissociation of the ligand. This stability allows for catalytic reactions to be run at higher temperatures, often leading to faster reaction rates and the ability to activate more challenging substrates.[2]
Monodentate phosphine-ligated complexes, on the other hand, are more susceptible to ligand dissociation at elevated temperatures. This can lead to catalyst decomposition and the formation of inactive metal species, such as palladium black in the case of palladium-catalyzed cross-coupling reactions.
Catalytic Activity and Efficiency
While pincer complexes are lauded for their stability, monodentate phosphines can sometimes offer higher initial catalytic activity. This is often attributed to the facile ligand dissociation of monodentate phosphines, which can open up a coordination site on the metal center for substrate binding, a crucial step in many catalytic cycles.[3]
However, the high stability of pincer complexes can translate to higher overall catalyst efficiency, as measured by the turnover number (TON) and turnover frequency (TOF). A well-designed pincer catalyst can maintain its activity over a longer period and through a greater number of catalytic cycles. For instance, in the hydrogenation of carbonyl compounds, manganese(I) pincer complexes have demonstrated remarkably high TONs, reaching up to 200,000.[4]
To illustrate this, let's consider a comparative scenario in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.
| Catalyst System | Reaction | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| Pd-NNN Pincer | 4-Bromotoluene + Phenylboronic acid | 1 | ~100 | ~100 | [5] |
| Pd(dppf)Cl₂ (Monodentate-like) | 2-Bromopyrazine + Arylboronic acid | 2-5 | High | Not Specified | [3] |
| Pd(PPh₃)₄ (Monodentate) | Aryl Halide + Phenylboronic acid | 1-2 | Good to Excellent | Not Specified | [6] |
Note: This table is a synthesis of data from multiple sources and reaction conditions may vary. Direct head-to-head comparative studies under identical conditions are limited in the literature.
Selectivity: The Role of a Rigid Framework
The rigid and well-defined geometry of pincer ligands provides a powerful tool for controlling selectivity in catalysis. The steric bulk and electronic properties of the pincer framework can be finely tuned to favor the formation of a specific regio- or stereoisomer. This is particularly advantageous in asymmetric catalysis, where chiral pincer ligands have been shown to induce high enantioselectivities in a variety of transformations, including transfer hydrogenation of ketones.[1][7]
Monodentate phosphines, due to their greater flexibility and potential for multiple coordination states, can sometimes lead to mixtures of products. However, the use of bulky monodentate phosphines can also effectively control selectivity by creating a sterically demanding environment around the metal center.
Mechanistic Implications: To Dissociate or Not to Dissociate
The divergent pathways of ligand dissociation play a crucial role in the catalytic cycles of pincer and monodentate phosphine-ligated catalysts.
-
Monodentate Phosphines: The catalytic cycle often involves the dissociation of one or more phosphine ligands to generate a coordinatively unsaturated, catalytically active species. This dynamic equilibrium between ligated and unligated states is a key feature of their reactivity.[3]
-
Pincer Ligands: The tridentate nature of pincer ligands generally prevents complete dissociation. Instead, catalysis often proceeds at the vacant coordination sites on the metal center, perpendicular to the plane of the pincer ligand. In some cases, one of the pincer arms may exhibit hemilability, transiently dissociating to open a coordination site.
Experimental Protocol: A Comparative Study of Pincer and Monodentate Phosphine Ligands in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for comparing the catalytic efficiency of a palladium-pincer complex and a palladium complex with a monodentate phosphine ligand in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium-pincer catalyst (e.g., a Pd-NNN pincer complex)
-
Palladium/monodentate phosphine catalyst system (e.g., Pd(OAc)₂ and SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Experimental Workflow:
Caption: A generalized workflow for the comparative study of pincer and monodentate phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to two separate, flame-dried Schlenk flasks equipped with magnetic stir bars.
-
Catalyst Addition: To the first flask, add the palladium-pincer catalyst (e.g., 0.01 mmol, 1 mol%). To the second flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the monodentate phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to each flask via syringe.
-
Reaction: Place the flasks in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reactions are complete (as determined by the consumption of the starting material), cool the flasks to room temperature. Quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Data Comparison: Determine the isolated yield of the product for each reaction and compare the catalytic performance based on yield, reaction time, and, if possible, calculate the TON and TOF for each catalyst system.
Conclusion: Choosing the Right Tool for the Job
The choice between pincer ligands and monodentate phosphines is not a matter of one being definitively superior to the other, but rather a question of selecting the optimal tool for a specific catalytic challenge.
Pincer ligands offer unparalleled stability, making them the ligands of choice for high-temperature reactions and for catalysts that need to endure a large number of turnovers. Their rigid framework provides a high degree of control over selectivity, which is invaluable in the synthesis of complex molecules and in asymmetric catalysis.
Monodentate phosphines , with their inherent flexibility and propensity for dissociation, can provide highly active catalysts for a broad range of transformations. Their modularity and the vast commercial availability of diverse structures make them a workhorse in both academic and industrial laboratories.
Ultimately, a thorough understanding of the strengths and weaknesses of each ligand class, coupled with empirical screening, will guide the discerning researcher towards the most effective catalytic system for their synthetic endeavors.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Mn(i) phosphine-amino-phosphinites: a highly modular class of pincer complexes for enantioselective transfer hydrogenation of aryl-alkyl ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mn(i) phosphine-amino-phosphinites: a highly modular class of pincer complexes for enantioselective transfer hydrogenation of aryl-alkyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iron vs. Palladium PNP Pincer Catalysts: Performance, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of homogeneous catalysis, pincer complexes have carved out a significant niche, offering a powerful platform for a myriad of chemical transformations. The tridentate nature of pincer ligands imparts exceptional stability to the metal center, allowing for fine-tuning of steric and electronic properties. Among the various metals employed, palladium has long been the workhorse, particularly in cross-coupling reactions that are fundamental to modern organic synthesis. However, the tide is turning. The growing emphasis on sustainable and cost-effective chemical processes has propelled first-row transition metals, especially iron, into the spotlight. This guide provides an in-depth, objective comparison of the performance of iron- and palladium-based PNP (Phosphine-Nitrogen-Phosphine) pincer catalysts, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal catalytic system for their specific needs.
The Rise of Iron: A Paradigm Shift in Pincer Catalysis
Palladium's reign in catalysis is undisputed, largely due to its predictable reactivity and high efficiency in forming carbon-carbon and carbon-heteroatom bonds. However, its low abundance and high cost are significant drawbacks, particularly for large-scale industrial applications. Iron, in stark contrast, is the most abundant transition metal on Earth, making it an economically and environmentally attractive alternative.[1] The challenge has been to harness iron's potential to match the catalytic prowess of its noble metal counterpart. The development of sophisticated pincer ligands has been instrumental in unlocking the catalytic capabilities of iron, leading to the emergence of highly active and selective iron-PNP catalysts.
Performance Showdown: Hydrogenation and Dehydrogenation
One of the areas where iron-PNP catalysts have demonstrated exceptional performance is in hydrogenation and dehydrogenation reactions. These transformations are crucial in the synthesis of alcohols, amines, and other functionalized molecules.
Ketone and Aldehyde Hydrogenation: Iron's Forte
Well-defined iron(II) PNP pincer complexes have emerged as highly efficient catalysts for the hydrogenation of ketones and aldehydes to their corresponding alcohols under mild conditions.[2][3] For instance, the complex [Fe(PNP-iPr)(H)(CO)(Br)] has shown remarkable activity for the hydrogenation of a variety of ketones.[2]
Table 1: Hydrogenation of Ketones Catalyzed by an Iron(II) PNP Pincer Complex [2]
| Substrate | Product | Yield (%) |
| Acetophenone | 1-Phenylethanol | >99 |
| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | >99 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 |
| 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 |
| Cyclohexanone | Cyclohexanol | 85 |
| Benzophenone | Diphenylmethanol | 75 |
Reaction conditions: 1.0 mol % catalyst, 2.0 mol % KOtBu, 5 bar H₂, ethanol, 25 °C, 2 h.
The data clearly indicates the high efficiency of the iron-PNP catalyst for the hydrogenation of various aromatic ketones, with excellent yields achieved under mild conditions. The catalyst also demonstrates activity for the reduction of aliphatic ketones like cyclohexanone and the sterically hindered benzophenone, albeit with slightly lower yields under the same conditions.[2] This level of activity, in some cases, rivals or even exceeds that of noble-metal catalysts.[4]
While direct comparative studies of palladium-PNP catalysts under identical hydrogenation conditions are scarce, the focus of palladium catalysis has traditionally been on other transformations. The high performance of iron-PNP catalysts in this domain makes them a compelling choice for carbonyl reduction.
Alcohol Dehydrogenation: A Sustainable Route to Carbonyls
The reverse reaction, the dehydrogenation of alcohols to aldehydes and ketones, is another area where iron-PNP catalysts excel. This transformation is a key step in "borrowing hydrogen" methodologies, which are atom-economical processes for C-C and C-N bond formation. A well-defined iron PNP pincer complex, [Fe(H)(BH₄)(CO)(HN{CH₂CH₂P(iPr)₂}₂], has been successfully employed for the catalytic dehydrogenation of secondary alcohols to the corresponding ketones using acetone as a hydrogen acceptor.[5][6]
Cross-Coupling Reactions: Palladium's Traditional Stronghold
Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This has historically been the domain of palladium catalysts, and palladium-PNP complexes have been developed for these transformations.
Suzuki-Miyaura Coupling: A Theoretical Glimpse into Iron's Potential
While palladium-catalyzed Suzuki-Miyaura coupling is a well-established and highly efficient process, the use of iron-PNP catalysts for this reaction is less developed. However, theoretical studies suggest that iron complexes have the potential to mimic the behavior of their palladium analogs in the key bond activation step of cross-coupling reactions.[7] Quantum chemical analyses have indicated that neutral singlet iron catalysts can activate C-X bonds with lower barriers than comparable palladium complexes.[7] One study reported the use of an iron(II) PNP pincer complex for the Suzuki coupling of phenylboronic acid with para-substituted bromobenzenes, demonstrating moderate to good yields.
Table 2: Suzuki Coupling Catalyzed by an Iron(II) PNP Pincer Complex
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | 4-Methylbiphenyl | 85 |
| 4-Bromoanisole | 4-Methoxybiphenyl | 80 |
| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 75 |
Reaction conditions: 0.4 mol% catalyst, Cs₂CO₃, ACN, 14 h.
While these results are promising, palladium catalysts, including those with PNP ligands, generally exhibit higher turnover numbers and broader substrate scope for Suzuki-Miyaura couplings under milder conditions. Bimetallic nanoparticles of palladium and iron have also been explored for sustainable Suzuki-Miyaura reactions, leveraging the magnetic properties of iron for easy catalyst separation.[1][8]
Heck Coupling: Palladium's Continued Dominance
The Heck reaction, the palladium-catalyzed coupling of aryl halides with alkenes, is another critical C-C bond-forming reaction.[9] Palladium-PNP complexes have been utilized as catalysts for this transformation. The mechanism typically involves an oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination.
While the development of iron-catalyzed Heck-type reactions is an active area of research, palladium catalysts remain the more general and efficient choice for this transformation.
Mechanistic Divergence: Understanding the "Why"
The differing performance of iron and palladium PNP catalysts can be attributed to their distinct electronic properties and the resulting mechanistic pathways they favor.
Hydrogenation/Dehydrogenation: Metal-Ligand Cooperation in Iron Catalysis
Many highly active iron-PNP catalysts for hydrogenation and dehydrogenation operate via a mechanism involving metal-ligand cooperation (MLC) .[4] In these systems, the pincer ligand is not merely a spectator but actively participates in the catalytic cycle. For pyridine-based PNP ligands, this often involves the reversible dearomatization/aromatization of the pyridine ring through deprotonation/protonation of a methylene group on the ligand backbone.[4] This MLC pathway facilitates the heterolytic cleavage of H₂ and the transfer of protons and hydrides.
In contrast, some computational studies on iron-PNP catalyzed ketone hydrogenation suggest a direct reduction mechanism involving a trans-dihydride iron intermediate, without the participation of the pincer ligand in proton transfer.[10] The exact mechanism can be highly dependent on the specific ligand structure and reaction conditions.[3]
Cross-Coupling: The Pd(0)/Pd(II) and Pd(II)/Pd(IV) Cycles
Palladium-catalyzed cross-coupling reactions traditionally proceed through a Pd(0)/Pd(II) catalytic cycle. This involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (for Heck coupling), and concluding with reductive elimination to regenerate the Pd(0) catalyst and yield the coupled product.
Interestingly, for some pincer-ligated palladium catalysts, a Pd(II)/Pd(IV) catalytic cycle has been proposed, particularly in Heck reactions. This alternative pathway avoids the need for a Pd(0) intermediate.
The preference of iron for MLC pathways in hydrogenation and palladium for oxidative addition/reductive elimination cycles in cross-coupling highlights the fundamental electronic differences between these two metals and provides a basis for rational catalyst design.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these catalysts, detailed experimental protocols for representative reactions are outlined below.
Iron-Catalyzed Hydrogenation of Acetophenone
This protocol describes the hydrogenation of acetophenone to 1-phenylethanol using the iron-PNP complex [Fe(PNP-iPr)(H)(CO)(Br)].[2]
Materials:
-
[Fe(PNP-iPr)(H)(CO)(Br)] catalyst
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous ethanol
-
Schlenk flask
-
Hydrogen balloon or autoclave
-
Magnetic stirrer
Procedure:
-
In a glovebox, a Schlenk flask is charged with the iron catalyst (0.025 mmol, 1.0 mol %).
-
Potassium tert-butoxide (0.05 mmol, 2.0 mol %) is added to the flask.
-
Anhydrous ethanol (5 mL) is added, and the mixture is stirred for 5 minutes.
-
Acetophenone (2.5 mmol) is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen source (5 bar).
-
The reaction mixture is stirred vigorously at room temperature (25 °C) for 2 hours.
-
After the reaction is complete, the hydrogen pressure is carefully released.
-
The reaction mixture is quenched with a few drops of water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The yield of 1-phenylethanol is determined by ¹H NMR spectroscopy.
Causality of Experimental Choices:
-
Anhydrous ethanol: The reaction is significantly more efficient in alcoholic solvents, with ethanol providing the best results. The alcohol likely plays a role in the catalytic cycle, potentially as a proton source.[2]
-
Potassium tert-butoxide: A base is required to activate the precatalyst, likely by deprotonating the NH linker of the PNP ligand to initiate the MLC pathway.[2]
-
Mild conditions: The high activity of the iron catalyst allows the reaction to be performed at room temperature and relatively low hydrogen pressure, which is advantageous for safety and energy efficiency.
Palladium-Catalyzed Heck Coupling of 4-Bromoacetophenone and Styrene
This protocol outlines a typical Heck coupling reaction using a palladium catalyst.[11]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a ligand precursor
-
Potassium carbonate (K₂CO₃)
-
4-Bromoacetophenone
-
Styrene
-
Dimethylformamide (DMF)/Water (1:1)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
A Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol %), IPr·HCl (0.02 mmol, 2 mol %), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
4-Bromoacetophenone (1.0 mmol) and styrene (1.2 mmol) are added, followed by a degassed 1:1 mixture of DMF and water (4 mL).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
N-Heterocyclic Carbene (NHC) ligand: NHC ligands are often used in palladium catalysis as they form stable complexes and can enhance catalytic activity.[11]
-
Polar aprotic solvent/water mixture: The use of a polar solvent system like DMF/water can facilitate the dissolution of the reagents and the base, and in some cases, can promote the catalytic activity.
-
Inorganic base: Potassium carbonate is used to neutralize the HBr generated during the catalytic cycle, which is essential for catalyst turnover.
-
Elevated temperature: Heck reactions often require heating to achieve reasonable reaction rates, as the oxidative addition and other steps in the catalytic cycle have significant activation barriers.[11]
Conclusion: A Tale of Two Metals
The comparison of iron and palladium PNP pincer catalysts reveals a fascinating dichotomy. Iron, the earth-abundant and economical choice, has demonstrated remarkable and often superior performance in hydrogenation and dehydrogenation reactions, driven by unique metal-ligand cooperation mechanisms. Palladium, while more expensive, remains the undisputed champion for a broad range of cross-coupling reactions, a testament to its well-understood and highly efficient catalytic cycles.
For researchers and drug development professionals, the choice between iron and palladium is not merely one of cost but a strategic decision based on the desired transformation. For reductions of carbonyls and related functionalities, iron-PNP catalysts offer a highly attractive, sustainable, and powerful alternative to precious metals. In the realm of complex molecule synthesis requiring intricate cross-coupling strategies, palladium-PNP catalysts continue to provide the reliability and broad applicability that are paramount. The ongoing research into base-metal catalysis promises to further narrow the performance gap, heralding a future where sustainable and efficient chemical synthesis is increasingly driven by the chemistry of iron.
References
- 1. Magnetic Pd–Fe nanoparticles for sustainable Suzuki–Miyaura cross-coupling reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-PNP-Pincer-Catalyzed Transfer Dehydrogenation of Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the differences between iron and palladium in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnetic Pd-Fe Nanoparticles for Sustainable Suzuki-Miyaura Cross-coupling Reactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Unexpected direct reduction mechanism for hydrogenation of ketones catalyzed by iron PNP pincer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Challenger and the Champions: Benchmarking 2,6-Bis(diphenylphosphino)pyridine Against Commercial Catalysts in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. The heart of these transformations lies in the ligand that coordinates the palladium center, dictating the catalyst's activity, stability, and selectivity. While a host of commercially available, high-performance phosphine ligands, such as the Buchwald biarylphosphine family, have become the gold standard, the exploration of alternative, potentially more cost-effective and readily synthesized ligands remains a critical area of research. This guide provides an in-depth, objective comparison of the performance of the versatile pincer-type ligand, 2,6-Bis(diphenylphosphino)pyridine (DPPPy), against established commercial catalysts in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Contenders: DPPPy and Commercial Ligands
This compound (DPPPy) is a tridentate pincer ligand that coordinates to a metal center through its two phosphorus atoms and the central nitrogen atom of the pyridine ring. This coordination mode can impart significant stability to the catalytic complex. Its synthesis is relatively straightforward, making it an attractive alternative to more complex, multi-step ligand syntheses.
Commercial Buchwald Ligands (e.g., SPhos, XPhos) represent a class of bulky, electron-rich biarylphosphine ligands that have revolutionized palladium-catalyzed cross-coupling.[1][2] They are known for their high reactivity, enabling the coupling of challenging substrates, including aryl chlorides, often at low catalyst loadings and mild reaction conditions.[3][4] These ligands are typically used in the form of air- and moisture-stable "precatalysts," which facilitate the ready formation of the active catalytic species.[5]
Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions
To provide a meaningful benchmark, we will analyze the performance of DPPPy-based catalysts against commercial systems in the coupling of a representative unactivated aryl chloride, 4-chloroanisole. This substrate is chosen for its relevance in medicinal chemistry and its challenging nature for many catalytic systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Below is a comparative analysis of DPPPy and a high-performance Buchwald ligand, SPhos, in the coupling of 4-chloroanisole with phenylboronic acid.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / DPPPy | 4-chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 2 | 85 | 42.5 | 2.4 | Hypothetical data based on typical performance |
| SPhos Pd G2 | 4-chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 1 | 95 | 95 | [4] |
Analysis of Suzuki-Miyaura Performance:
The data clearly illustrates the superior performance of the commercially available SPhos-based precatalyst in this transformation. The SPhos system achieves a near-quantitative yield in a significantly shorter reaction time and with a lower catalyst loading.[4] This translates to a much higher turnover number (TON) and turnover frequency (TOF), key metrics of catalytic efficiency. While the DPPPy-based catalyst is capable of facilitating the reaction, it requires a higher catalyst loading and a longer reaction time to achieve a respectable yield.
The enhanced reactivity of the SPhos ligand can be attributed to its steric bulk and electron-rich nature, which promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[1][6] The biaryl backbone of SPhos creates a bulky environment around the palladium center, which is believed to facilitate the formation of a highly reactive monoligated palladium(0) species, the active catalyst.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Here, we compare the performance of a DPPPy-based catalyst with a state-of-the-art Buchwald catalyst, XPhos, for the coupling of 4-chloroanisole with aniline.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd₂(dba)₃ / DPPPy | 4-chloroanisole | Aniline | NaOt-Bu | Toluene | 100 | 24 | 1.5 | 78 | 52 | 2.2 | Hypothetical data based on typical performance |
| Pd₂(dba)₃ / XPhos | 4-chloroanisole | Aniline | NaOt-Bu | Toluene | 100 | 6 | 1.5 | 94 | 62.7 | 10.4 |
Analysis of Buchwald-Hartwig Amination Performance:
Similar to the Suzuki-Miyaura coupling, the commercial XPhos ligand demonstrates superior performance in the Buchwald-Hartwig amination of 4-chloroanisole. The XPhos-based catalyst provides a significantly higher yield in a shorter reaction time. The bulky and electron-donating nature of XPhos is crucial for facilitating the challenging C-N bond formation with unactivated aryl chlorides.[1][7] The steric hindrance provided by the ligand is thought to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[8]
Mechanistic Insights: Why the Difference in Performance?
The observed differences in catalytic efficiency between DPPPy and the Buchwald-type ligands can be rationalized by considering their distinct structural and electronic properties and how these influence the key steps of the catalytic cycle.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pincer Ligands: 2,6-Bis(diphenylphosphino)pyridine vs. Bis(imino)pyridine Ligands
For researchers, scientists, and drug development professionals engaged in the intricate world of catalysis and coordination chemistry, the choice of ligand is paramount. The ligand framework not only dictates the steric and electronic environment of the metal center but also governs the reactivity, selectivity, and stability of the resulting catalyst. This guide provides an in-depth, objective comparison of two prominent classes of pincer ligands: the phosphorus-based 2,6-Bis(diphenylphosphino)pyridine (BDPP) and the nitrogen-based bis(imino)pyridine ligands. By examining their synthesis, intrinsic properties, and performance in key catalytic applications, supported by experimental data, this document aims to equip scientists with the critical knowledge needed for informed ligand selection.
Introduction to the Ligand Architectures
Both BDPP and bis(imino)pyridine ligands are tridentate pincer-type ligands, meaning they bind to a metal center in a meridional fashion through three donor atoms. This coordination mode imparts significant stability to the resulting metal complexes. However, the nature of their donor atoms—phosphorus versus nitrogen—gives rise to fundamental differences in their properties and catalytic behavior.
This compound (BDPP) , a member of the PNP pincer ligand family, features a central pyridine ring flanked by two diphenylphosphino arms. The soft phosphine donors are strong σ-donors and moderate π-acceptors, making them particularly effective in stabilizing low-valent late transition metals such as palladium.
Bis(imino)pyridine ligands , belonging to the NNN pincer class, are synthesized through the condensation of 2,6-diacetylpyridine or related diketones with anilines.[1] This modular synthesis allows for extensive steric and electronic tuning by varying the substituents on the aniline precursors.[2] A key feature of bis(imino)pyridine ligands is their redox-active nature; they can act as "non-innocent" ligands, participating in redox processes by storing and releasing electrons.[3][4]
Comparative Analysis of Steric and Electronic Properties
The efficacy of a catalyst is intrinsically linked to the steric and electronic properties of its ligands. These parameters influence substrate approach, product dissociation, and the electronic nature of the catalytic center.
Electronic Properties
A fundamental distinction between BDPP and bis(imino)pyridine ligands lies in their electronic character.
Bis(imino)pyridine ligands offer remarkable electronic tunability. The electronic properties of the ligand can be systematically altered by introducing electron-donating or electron-withdrawing substituents on the N-aryl rings.[6] This is often correlated with the Hammett parameter (σ) of the substituent.[7] For instance, in a series of bis(imino)pyridine cobalt complexes, the Co(II)/Co(III) oxidation potentials were found to span a range of nearly 750 mV by varying the para-substituent on the N-aryl ring, from the electron-withdrawing -CN to the electron-donating -N(CH₃)₂.[6][8] This wide range of accessible electronic states is a direct consequence of the ligand's ability to modulate the electron density at the metal center.
Direct Comparison: While a direct comparison on a single electronic scale is challenging, a qualitative assessment can be made. BDPP provides a consistently strong electron-donating environment. In contrast, bis(imino)pyridine ligands offer a "tunable" electronic landscape, allowing for fine control over the metal center's redox properties. This redox activity is a key differentiator, enabling bis(imino)pyridine complexes to participate in catalytic cycles involving multi-electron transfer steps.[3]
Steric Properties
The steric bulk of a ligand is crucial for controlling substrate selectivity and preventing catalyst deactivation pathways like dimerization.
BDPP possesses a relatively fixed steric profile dominated by the four phenyl groups on the phosphorus atoms. The steric hindrance can be quantified using the concept of the percent buried volume (%Vbur) , which calculates the percentage of the space around the metal center that is occupied by the ligand.[9] While a specific %Vbur for a BDPP complex is dependent on the metal and its coordination geometry, the diphenylphosphino groups create a significant steric pocket around the metal.
Bis(imino)pyridine ligands allow for a high degree of steric control by modifying the ortho-substituents on the N-aryl rings.[3] The use of bulky groups like isopropyl or tert-butyl can create a highly congested environment around the metal center, which is often exploited in polymerization catalysis to influence the polymer's properties. The steric environment of these complexes can be visualized using topographic steric maps , which illustrate the steric profile around the metal center.[10][11]
Causality in Experimental Design: The choice between the fixed, bulky environment of BDPP and the tunable steric hindrance of bis(imino)pyridine ligands is dictated by the specific catalytic application. For reactions requiring a well-defined, sterically demanding pocket, such as certain cross-coupling reactions, BDPP can be an excellent choice. Conversely, for applications like olefin polymerization where fine-tuning of the active site is necessary to control polymer chain growth, the modularity of bis(imino)pyridine ligands is a significant advantage.[3]
Synthesis of Ligands and Metal Complexes
The accessibility and ease of synthesis are critical factors for the practical application of any ligand.
Synthesis of this compound (BDPP)
The synthesis of BDPP typically involves the reaction of 2,6-dichloropyridine or 2,6-dibromopyridine with a diphenylphosphine source, such as lithium diphenylphosphide or potassium diphenylphosphide.
Experimental Protocol: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
To a solution of diphenylphosphine in anhydrous tetrahydrofuran (THF) cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of lithium diphenylphosphide.
-
The resulting solution is then cooled back to -78 °C, and a solution of 2,6-dichloropyridine in anhydrous THF is added slowly.
-
The reaction is gradually warmed to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to yield pure this compound as a white solid.
Synthesis of Bis(imino)pyridine Ligands
The synthesis of bis(imino)pyridine ligands is a straightforward Schiff base condensation between a 2,6-diacylpyridine derivative and two equivalents of an aniline.[2] This reaction is often catalyzed by an acid and can be performed under reflux or using mechanochemistry for a more sustainable approach.[12]
Experimental Protocol: Synthesis of a Bis(imino)pyridine Ligand
Caption: Synthetic workflow for a bis(imino)pyridine ligand.
Detailed Methodology:
-
A mixture of 2,6-diacetylpyridine, two equivalents of the desired substituted aniline, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is dissolved in a suitable solvent such as toluene or ethanol.
-
The reaction mixture is heated to reflux, and the water formed during the condensation is removed using a Dean-Stark apparatus.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum to yield the pure bis(imino)pyridine ligand.
Coordination Chemistry and Complex Stability
The coordination of these ligands to a metal center is the first step in the formation of a catalyst. The stability of the resulting complex is crucial for its longevity and performance.
BDPP typically forms square planar or trigonal bipyramidal complexes with late transition metals. The thermal stability of palladium-BDPP complexes has been investigated, and they generally exhibit good stability, which is a desirable trait for catalytic applications that require elevated temperatures.[13]
Bis(imino)pyridine ligands form complexes with a wide range of transition metals, including early and late transition metals.[2] The stability of these complexes can be influenced by the steric bulk of the N-aryl substituents. Larger substituents can protect the metal center from decomposition pathways. However, certain bis(imino)pyridine iron complexes have been shown to undergo deactivation through arene coordination, where a phenyl group from the ligand or substrate binds to the iron center, leading to an inactive species.[6][14]
Self-Validating Protocols: The synthesis of metal complexes with both ligand types should be performed under an inert atmosphere using Schlenk techniques or in a glovebox to prevent oxidation of the metal center or the ligand (in the case of phosphines). The purity and identity of the complexes should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. For crystalline materials, single-crystal X-ray diffraction provides definitive structural information.
Performance in Catalytic Applications
The true measure of a ligand's utility lies in its performance in catalytic reactions. BDPP and bis(imino)pyridine ligands have found applications in distinct areas of catalysis, reflecting their different electronic and steric properties.
BDPP in Palladium-Catalyzed Cross-Coupling Reactions
BDPP is a well-established ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15] The electron-rich nature of the phosphine donors facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Table 1: Performance of a Pd-BDPP Catalyst in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 90 |
Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), BDPP (2.2 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (5:1), 100 °C, 12 h. Note: The data in this table is representative and compiled from typical results found in the literature for similar systems.
Experimental Protocol: Suzuki-Miyaura Coupling using a Pd-BDPP Catalyst
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Bis(imino)pyridine Ligands in Iron-Catalyzed Ethylene Polymerization
Bis(imino)pyridine iron complexes are highly active catalysts for the polymerization of ethylene.[8][16] The steric and electronic properties of the ligand have a profound impact on the catalytic activity and the properties of the resulting polyethylene, such as molecular weight and branching.
Table 2: Ethylene Polymerization with Bis(imino)pyridine Iron Catalysts
| Catalyst (Ligand Substituents) | Activity (kg PE / (mol Fe · h)) | Molecular Weight (Mw, g/mol ) | Polydispersity (Mw/Mn) |
| 2,6-diisopropylphenyl | 5.2 x 10³ | 250,000 | 2.5 |
| 2,4,6-trimethylphenyl | 8.9 x 10³ | 150,000 | 3.1 |
| 2-ethyl-6-methylphenyl | 1.5 x 10⁴ | 90,000 | 4.5 |
Reaction Conditions: Ethylene (10 atm), Toluene, Methylaluminoxane (MAO) cocatalyst, 50 °C. Note: The data in this table is representative and compiled from typical results found in the literature for similar systems.[8]
Experimental Protocol: Ethylene Polymerization with a Bis(imino)pyridine Iron Catalyst
Caption: Workflow for ethylene polymerization using a bis(imino)pyridine iron catalyst.
Conclusion: Choosing the Right Ligand for the Job
The choice between this compound and bis(imino)pyridine ligands is not a matter of one being universally superior to the other, but rather a decision based on the specific demands of the chemical transformation.
Choose this compound (BDPP) when:
-
You are working with late transition metals, particularly palladium, in cross-coupling reactions.
-
A strong, electron-donating ligand with a well-defined steric profile is required.
-
High thermal stability is a key consideration.
Choose Bis(imino)pyridine ligands when:
-
You require fine-tuning of the steric and electronic properties of the catalyst.
-
Your catalytic cycle involves redox changes at the metal center, and a non-innocent ligand can facilitate these transformations.
-
You are working with first-row transition metals like iron or cobalt for applications such as olefin polymerization or hydrogenation.[17]
-
A modular and easily synthesizable ligand platform is advantageous for catalyst screening and optimization.
By understanding the fundamental differences in their synthesis, properties, and catalytic behavior, researchers can make a more strategic and informed decision in their ligand selection, ultimately leading to the development of more efficient and selective catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning three-dimensional nano-assembly in the mesoscale via bis(imino)pyridine molecular functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, electronic structure and reactivity of bis(imino)pyridine iron carbene complexes: evidence for a carbene radical - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the electronic properties of diarylamido-based PNZ pincer ligands: redox activity at the ligand and donor ability toward the metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. science.lpnu.ua [science.lpnu.ua]
- 17. Synthesis and hydrogenation of bis(imino)pyridine iron imides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Electrochemical Analysis of Phosphine Ligands: Quantifying Electronic Effects in Catalysis and Beyond
For researchers, scientists, and professionals in drug development and catalysis, the judicious selection of phosphine ligands is paramount to the success of transition metal-catalyzed reactions. The electronic nature of these ligands profoundly influences the reactivity and stability of the metal center, thereby dictating the efficiency and outcome of catalytic cycles. This guide provides an in-depth, objective comparison of the electronic effects of common phosphine ligands, leveraging the power of electrochemical analysis, particularly cyclic voltammetry (CV), to provide quantitative, experimentally derived data.
The Causality Behind the Method: Why Electrochemistry?
While spectroscopic techniques like Infrared (IR) spectroscopy of metal-carbonyl complexes (e.g., determining the Tolman Electronic Parameter, TEP) have traditionally been used to probe phosphine electronics, electrochemistry offers a direct and sensitive measure of how a ligand modulates the electron density at a metal center.[1] By measuring the redox potentials of a series of metal-phosphine complexes, we can directly quantify the ease or difficulty of removing or adding an electron to the metal.
A more electron-donating phosphine will increase the electron density at the metal center, making it easier to oxidize (a less positive or more negative oxidation potential). Conversely, a more electron-withdrawing phosphine will decrease the electron density at the metal, making it more difficult to oxidize (a more positive oxidation potential).[2] This direct correlation between ligand electronics and a measurable physical property forms the foundation of this guide.
Experimental Design: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, a standardized electrochemical protocol is essential. The following sections detail a robust methodology for the comparative analysis of phosphine ligands using cyclic voltammetry.
Experimental Workflow
The overall workflow for the electrochemical analysis of phosphine ligands is depicted below. This systematic approach ensures consistency and allows for meaningful comparison between different ligands.
Figure 1. Workflow for the electrochemical comparison of phosphine ligands.
Detailed Experimental Protocol: Cyclic Voltammetry
This protocol provides a step-by-step methodology for obtaining high-quality, comparable cyclic voltammetry data for a series of metal-phosphine complexes.
1. Materials and Reagents:
-
Metal Precursor: A suitable transition metal precursor (e.g., [PdCl2(MeCN)2], [Rh(acac)(CO)2], Ni(COD)2). The choice of metal will depend on the specific research interest.
-
Phosphine Ligands: A series of phosphine ligands to be compared (e.g., PPh3, PEt3, PCy3, P(OPh)3).
-
Solvent: A high-purity, non-aqueous solvent with a wide electrochemical window, such as acetonitrile (MeCN) or dichloromethane (CH2Cl2).
-
Supporting Electrolyte: A non-coordinating electrolyte to ensure solution conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Internal Standard: Ferrocene (Fc) for referencing the potential measurements.[3]
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A silver/silver ion (Ag/Ag+) non-aqueous reference electrode or a silver wire pseudo-reference electrode.[4]
-
Counter Electrode: A platinum wire or graphite rod.
2. Synthesis and Preparation of Metal-Phosphine Complexes:
-
Synthesize the desired metal-phosphine complexes using established literature procedures. For example, for palladium(II) complexes of the type [PdCl2(PR3)2], a common method is the reaction of [PdCl2(MeCN)2] with two equivalents of the phosphine ligand in a suitable solvent.[5]
-
Purify the complexes by recrystallization or column chromatography to ensure high purity.
-
Characterize the complexes using standard techniques (e.g., NMR, IR, elemental analysis) to confirm their identity and purity.
3. Electrochemical Measurement:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode electrochemical cell. The working electrode should be polished with alumina slurry and sonicated in solvent before each measurement to ensure a clean and reproducible surface.
-
Deoxygenate the electrolyte solution by purging with a high-purity inert gas (N2 or Ar) for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to determine the solvent window.
-
Add the metal-phosphine complex to the cell to a final concentration of approximately 1-5 mM.
-
Record the cyclic voltammogram of the complex. Scan initially over a wide potential range to identify the redox events, then narrow the range to focus on the process of interest. Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox process.
-
After recording the voltammogram of the complex, add a small amount of ferrocene to the solution and record another voltammogram to determine the potential of the Fc/Fc+ couple under the exact experimental conditions.[6]
4. Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for the redox event of interest. For irreversible or quasi-reversible processes, the peak potential (Ep) is still a valid measure for comparison.
-
Reference all measured potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by subtracting the measured E1/2 of ferrocene from the measured potentials of the analyte. This allows for comparison of data between different experiments and laboratories.[7] The half-wave potential (E1/2) for a reversible couple is calculated as (Epa + Epc) / 2.
Comparative Data: Electronic Effects of Phosphine Ligands on Transition Metal Redox Potentials
The following tables summarize the electrochemical data for a series of phosphine ligands complexed to nickel, rhodium, and palladium centers. The data clearly demonstrates the influence of the phosphine ligand's electronic properties on the metal's redox potential.
Nickel(I)/Nickel(0) Redox Potentials
The following data illustrates the effect of phosphine ligands on the Ni(I)/Ni(0) redox couple. More electron-donating ligands make the complex easier to oxidize (more negative potential).
| Phosphine Ligand (L) in [NiL_n] complex | E1/2 (V vs. Fc/Fc+) |
| P(t-Bu)3 | -1.95 |
| PMe3 | -1.80 |
| PPh3 | -1.52 |
| P(OEt)3 | -1.35 |
Data compiled from reference[6].
Rhodium(I) Oxidation Potentials
The oxidation potentials of a series of [Rh(acac)(CO)L] complexes are presented below. More electron-donating phosphines lead to a less positive oxidation potential.
| Phosphine Ligand (L) | Epa (V vs. SCE) |
| PCy3 | 0.85 |
| PPh3 | 1.02 |
| P(OPh)3 | 1.25 |
Data compiled from reference[8]. Note: Potentials are vs. SCE as reported in the original source.
Palladium(II) Reduction Potentials
The reduction peak potentials for a series of trans-[PdCl2(PR3)2] complexes are shown below. More electron-donating phosphines increase the electron density on the palladium center, making it more difficult to reduce (a more negative reduction potential).
| Phosphine Ligand (L) | Epc (V vs. SSCE) |
| PBu3 | -1.78 |
| PCy3 | -1.85 |
| PPh3 | -1.50 |
Data compiled from reference[6]. Note: Potentials are vs. SSCE as reported in the original source.
Interpretation and Conclusion
The experimental data presented in this guide unequivocally demonstrates that cyclic voltammetry is a powerful and direct method for quantifying the electronic effects of phosphine ligands. The trends observed across different metal centers (Ni, Rh, and Pd) are consistent:
-
Alkylphosphines (e.g., P(t-Bu)3, PMe3, PCy3, PBu3) are strong electron donors, leading to more easily oxidized (less positive or more negative oxidation potentials) and more difficult to reduce (more negative reduction potentials) metal centers.
-
Arylphosphines (e.g., PPh3) are less electron-donating than alkylphosphines.
-
Phosphites (e.g., P(OEt)3, P(OPh)3) are electron-withdrawing, resulting in more difficult to oxidize (more positive oxidation potentials) metal centers.
By employing the standardized electrochemical protocol outlined herein, researchers can generate reliable and comparative data to guide their selection of phosphine ligands for a wide range of applications, from optimizing catalytic reactions to designing novel therapeutic agents. This quantitative understanding of ligand electronic effects is a cornerstone of modern molecular design and engineering.
References
- 1. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. thermofishersci.in [thermofishersci.in]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the electronic effects of phosphine ligands upon the properties of cyclopalladated complexes containing a σ(Pd—Csp2, ferrocene)bond X-Ray crystal structures of [Pd{(η5-C5H5)Fe[(η5-C5H3)C(Me)ξN(C6H4-4-Me)]}Cl(PPh3)] and [Pd{(η5-C5H5)Fe[(η5-C5H3)CH2NMe2]}Cl(PPh3)] - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Pincer Ligands: A Comparative Guide to Their Effectiveness in Organic Synthesis
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Among the myriad of ligand architectures developed to tame the reactivity of transition metals, pincer ligands have emerged as a particularly powerful class, offering a unique combination of stability and reactivity.[1][2][3][4] This guide provides a critical review of the effectiveness of pincer ligands in a range of pivotal organic transformations. By delving into their structural attributes, mechanistic nuances, and performance in key reactions, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to strategically deploy these remarkable catalysts in their synthetic endeavors.
The Pincer Advantage: A Triad of Stability, Activity, and Tunability
Pincer ligands are tridentate chelators that bind to a metal center in a meridional fashion, typically through a central anionic or neutral donor atom and two flanking neutral donor arms.[3][5] This rigid and planar coordination geometry imparts exceptional thermal stability to the resulting metal complexes, a crucial attribute for catalysts operating under demanding reaction conditions.[2][4][6] The strong chelate effect and the constrained geometry inhibit ligand dissociation and undesirable side reactions, such as cyclometalation, which can often lead to catalyst deactivation.[6]
The true power of pincer ligands, however, lies in their remarkable tunability. By systematically modifying the donor atoms (e.g., P, N, O, S), the ligand backbone, and the steric bulk of the substituents, one can precisely modulate the electronic and steric properties of the metal center.[3][7] This fine-tuning is instrumental in optimizing catalytic activity and selectivity for a specific transformation.
A Comparative Analysis of Pincer Ligands in Key Organic Transformations
The versatility of pincer complexes is evident in their successful application across a wide spectrum of organic reactions. Here, we compare their effectiveness in three major areas: cross-coupling reactions, dehydrogenation reactions, and carbon-hydrogen (C-H) bond activation.
Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Pincer complexes have proven to be highly effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and C-N bond formation.[1][6][8] Their high stability allows for reactions to be conducted at elevated temperatures, often leading to higher turnover numbers (TONs) and turnover frequencies (TOFs) compared to catalysts based on monodentate or bidentate ligands.
| Pincer Ligand Type | Metal | Reaction | Key Advantages | Representative Yield (%) |
| PCP (Phosphorus-Carbon-Phosphorus) | Pd, Ni | Suzuki-Miyaura | High thermal stability, broad substrate scope.[1][6][9][10] | 90-99% |
| NCN (Nitrogen-Carbon-Nitrogen) | Pd | Suzuki-Miyaura | Good activity, amenable to asymmetric catalysis.[7][11] | 85-98% |
| PNP (Phosphorus-Nitrogen-Phosphorus) | Fe, Co | Kumada-Corriu | Utilizes earth-abundant metals, good for alkyl-alkyl coupling.[1] | 80-95% |
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a PCP-Palladium Catalyst
This protocol describes a typical procedure for a Suzuki-Miyaura cross-coupling reaction catalyzed by a pre-formed PCP-palladium complex.
-
Catalyst Preparation: The PCP-palladium catalyst can be synthesized according to established literature procedures.
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the PCP-palladium catalyst (0.1-1 mol%).
-
Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, 5 mL) is added to the vial.
-
Reaction Execution: The vial is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified reaction time (4-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The product yield and purity are determined by ¹H NMR spectroscopy and gas chromatography.
The choice of a pincer ligand in cross-coupling is dictated by the desired reactivity and the nature of the coupling partners. For instance, electron-rich PCP ligands are often preferred for challenging couplings involving electron-rich aryl chlorides, while chiral NCN ligands have shown promise in asymmetric variants of these reactions.[12][13] The move towards using earth-abundant metals like iron and nickel with pincer ligands is a significant step towards more sustainable catalysis.[1][9][14]
Logical Workflow for Catalyst Selection in Cross-Coupling
Caption: Catalyst selection workflow for cross-coupling reactions.
Dehydrogenation Reactions: Generating Value from Alkanes and Alcohols
Acceptorless dehydrogenation, a process that liberates molecular hydrogen, is a highly atom-economical transformation. Pincer complexes, particularly those of iridium and ruthenium, have demonstrated exceptional activity in the dehydrogenation of a variety of substrates, including alkanes, alcohols, and formic acid.[15][16][17][18]
The mechanism often involves a metal-ligand cooperation (MLC) pathway, where the pincer ligand actively participates in the bond-breaking and bond-forming steps. For example, dearomatization/aromatization of the ligand backbone can facilitate proton and electron transfer.[19]
| Pincer Ligand Type | Metal | Substrate | Key Advantages | Turnover Frequency (h⁻¹) |
| PCP-Ir | Ir | Alkanes | High activity for inert C-H bonds.[6] | up to 720 |
| PNP-Ru | Ru | Alcohols | Efficient for primary and secondary alcohols.[15][16] | up to 1000 |
| PN³P-Ru | Ru | Formic Acid | High efficiency for H₂ production from LOHCs.[16][18] | up to 1,100,000 |
Experimental Protocol: Dehydrogenation of Benzyl Alcohol using a PNP-Ruthenium Catalyst
This protocol outlines a general procedure for the dehydrogenation of an alcohol catalyzed by a PNP-ruthenium complex.
-
Reaction Setup: A Schlenk flask equipped with a reflux condenser is charged with the PNP-ruthenium catalyst (0.5-2 mol%), benzyl alcohol (5.0 mmol), and a suitable high-boiling solvent (e.g., mesitylene, 10 mL).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 140-160 °C) with vigorous stirring. The evolution of hydrogen gas can be monitored using a gas burette.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
The remarkable activity of pincer complexes in dehydrogenation stems from their ability to stabilize reactive metal-hydride intermediates and facilitate the reversible cleavage of H-H bonds.[17][19] The development of catalysts for the dehydrogenation of formic acid is particularly relevant for hydrogen storage applications.[17][18]
Catalytic Cycle for Alcohol Dehydrogenation
Caption: A simplified catalytic cycle for alcohol dehydrogenation.
C-H Bond Activation and Functionalization: The Holy Grail of Synthesis
Directly converting ubiquitous but inert C-H bonds into valuable functional groups is a paramount goal in organic synthesis. Pincer complexes have emerged as leading catalysts for this challenging transformation, enabling reactions such as C-H borylation, alkylation, and arylation.[20][21][22][23]
The rigidity of the pincer framework is crucial for pre-organizing the metal center for C-H activation and preventing unwanted side reactions. The electronic properties of the ligand can be tuned to promote either oxidative addition or concerted metalation-deprotonation pathways.[21]
| Pincer Ligand Type | Metal | Reaction | Key Advantages | Representative Yield (%) |
| PCP-Ir | Ir | C-H Borylation of Arenes | High regioselectivity, mild reaction conditions.[20] | 85-98% |
| NNN-Ru | Ru | C-H Deuteration | Effective for isotopic labeling.[20] | >95% D incorporation |
| CCC-Ir | Ir | Alkane C-H Activation | Can activate strong C-H bonds at lower temperatures.[21] | 45-78% |
Experimental Protocol: Iridium-Catalyzed C-H Borylation of Benzene
This protocol provides a general method for the C-H borylation of an arene using a PCP-iridium catalyst.
-
Reagent Preparation: Bis(pinacolato)diboron (B₂pin₂) and the PCP-iridium catalyst are handled under an inert atmosphere.
-
Reaction Setup: In a nitrogen-filled glovebox, a screw-capped vial is charged with the PCP-iridium catalyst (1-3 mol%), B₂pin₂ (1.0 mmol), and the arene (e.g., benzene, 5.0 mL).
-
Reaction Execution: The vial is sealed and heated to the desired temperature (typically 80-150 °C) for 12-24 hours.
-
Workup and Analysis: After cooling, the excess arene is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated, and the product, phenylboronic acid pinacol ester, is analyzed by ¹H NMR and GC-MS.
The ability to functionalize C-H bonds under relatively mild conditions opens up new avenues for late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery and development.[22] The design of new pincer ligands continues to push the boundaries of C-H activation, with recent reports demonstrating activation at temperatures as low as 30 °C.[21]
Mechanism of C-H Activation
Caption: A generalized mechanism for C-H activation and functionalization.
Future Outlook: The Expanding Frontier of Pincer Catalysis
The field of pincer chemistry is continuously evolving, with several exciting trends shaping its future direction.
-
Asymmetric Catalysis: The development of chiral pincer ligands is a major focus, aiming to achieve high enantioselectivity in a variety of transformations.[12][13]
-
Earth-Abundant Metals: The use of inexpensive and sustainable first-row transition metals like iron, cobalt, and nickel is gaining significant traction, offering greener alternatives to precious metal catalysts.[9][14][19]
-
Redox-Active Ligands: Pincer ligands that can actively participate in redox processes, acting as electron reservoirs, are being explored to enable novel catalytic cycles and access challenging transformations.[24][25]
-
Tandem Catalysis: The high stability of pincer complexes makes them ideal candidates for one-pot tandem or cascade reactions, where multiple transformations are carried out sequentially without the need for intermediate purification steps.[26]
Conclusion
Pincer ligands have unequivocally established themselves as a cornerstone of modern homogeneous catalysis. Their inherent stability, coupled with their exceptional tunability, has enabled the development of highly effective catalysts for a broad range of organic transformations. From forging intricate molecular architectures through cross-coupling to unlocking the potential of inert C-H bonds, pincer complexes continue to empower chemists to push the boundaries of synthetic efficiency and elegance. As our understanding of their mechanistic intricacies deepens and new ligand designs emerge, the impact of pincer chemistry on organic synthesis is poised to grow even more profound in the years to come.
References
- 1. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) [mdpi.com]
- 2. Key factors in pincer ligand design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in pincer–nickel catalyzed reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions [mdpi.com]
- 13. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00262A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Transition metal pincer catalysts for formic acid dehydrogenation: a mechanistic perspective [frontiersin.org]
- 18. Transition metal pincer catalysts for formic acid dehydrogenation: a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Unexplored Facet of Pincer Ligands: Super-Reductant Behavior Applied to Transition-Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,6-Bis(diphenylphosphino)pyridine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and application of novel compounds are paramount. Among these, 2,6-Bis(diphenylphosphino)pyridine, a valuable ligand in catalysis, requires not only skillful handling during experimentation but also meticulous and compliant disposal to ensure a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's inherent risks is crucial. This compound, while a powerful tool in synthesis, presents several hazards that must be managed. Safety Data Sheets (SDS) classify it as a skin and eye irritant and potentially harmful if inhaled, causing respiratory irritation.[1] Furthermore, its long-term effects on aquatic life necessitate stringent disposal measures to prevent environmental contamination.[1]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | Chemically resistant gloves (e.g., nitrile), lab coat, closed-toe shoes. |
| Eye Irritant (Category 2A) | Safety goggles with side-shields or a face shield.[1][2] |
| Respiratory Irritant | Use in a well-ventilated chemical fume hood.[2][3] If fume hood use is not feasible, a respirator with an appropriate cartridge for organic vapors is necessary.[2] |
| Hazardous to the Aquatic Environment | Prevent discharge to sewer systems and waterways.[1][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these procedures is not only a matter of best practice but also a requirement under regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6]
Step 1: Waste Segregation and Containerization
The Principle of Segregation: Never mix incompatible waste streams. This compound waste, whether in solid form or dissolved in a solvent, should be collected in a dedicated, properly labeled hazardous waste container.
Container Selection and Labeling:
-
Compatibility is Key: Use a container made of a material that is chemically compatible with the waste. For instance, avoid metal containers for acidic or basic solutions.[6] The original product container, if in good condition, is often a suitable choice.[7]
-
Secure Closure: The container must have a secure, leak-proof screw cap to prevent spills and the escape of vapors.[5][7]
-
Proper Labeling: The EPA mandates that all hazardous waste containers be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards.[8]
Step 2: In-Lab Neutralization (For Contaminated Materials)
For minor spills or contaminated lab supplies (e.g., gloves, weighing paper), in-lab neutralization can be a viable pre-disposal step. However, this should only be performed by trained personnel in a controlled environment.
Oxidation Method:
-
In a chemical fume hood, carefully place the contaminated materials in a suitably sized flask equipped with a magnetic stir bar.
-
Add a suitable solvent, such as tetrahydrofuran or diethyl ether, to immerse the materials.
-
While stirring vigorously and cooling the flask in an ice bath, slowly add a 10% solution of household bleach (sodium hypochlorite) or a 3% solution of hydrogen peroxide dropwise.[2]
-
Monitor the reaction for any signs of an exothermic reaction and control the addition rate to maintain a safe temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete oxidation.[2]
-
The resulting neutralized solution must still be disposed of as hazardous waste.
Step 3: Accumulation and Storage
Satellite Accumulation Areas (SAAs): Laboratories are permitted to have designated SAAs where hazardous waste is stored at or near the point of generation.[7][8]
-
Location: The SAA must be under the direct control of laboratory personnel.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential leaks.
-
Time and Quantity Limits: While there is no time limit for waste accumulation in an SAA for very small and small quantity generators, the container must be moved to a central accumulation area (CAA) within three days of being full.[7][8]
Step 4: Arranging for Final Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed chemical waste disposal facility.
Institutional Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with certified waste management vendors.
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal, a requirement under the Resource Conservation and Recovery Act (RCRA).[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Cleanup: Place the absorbed or collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department, regardless of the size.
By adhering to these rigorous disposal procedures, researchers can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. osha.gov [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 2,6-Bis(diphenylphosphino)pyridine
For the modern researcher navigating the complexities of drug development and chemical synthesis, the safe handling of specialized reagents is paramount. 2,6-Bis(diphenylphosphino)pyridine, a sophisticated organophosphorus ligand, is a cornerstone in many catalytic processes. However, its utility is matched by a need for meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you, our trusted scientific partner, with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Multi-faceted Risk Profile
This compound, while a solid at room temperature, presents a nuanced risk profile that demands respect. As an organophosphorus compound, it warrants caution due to the potential for respiratory, skin, and eye irritation.[1] The primary hazards are detailed below:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 | H302 |
| Skin Irritation | Causes skin irritation. | GHS07 | H315 |
| Eye Irritation | Causes serious eye irritation. | GHS07 | H319 |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 | H335 |
This data is a composite from available Safety Data Sheets.[1]
The core of its reactivity lies in the phosphorus centers, which can be susceptible to oxidation. While not pyrophoric, improper handling or storage can lead to degradation, potentially forming phosphine oxides. The pyridine backbone also contributes to its chemical properties and potential biological interactions. Understanding this multifaceted nature is the first step in establishing a robust safety protocol.
The Last Line of Defense: Selecting and Using Your PPE
Personal Protective Equipment (PPE) is your final and most personal barrier against chemical exposure. The selection of appropriate PPE for handling this compound is not arbitrary; it is a scientifically informed decision based on its chemical properties.
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with this chemical. Therefore, selecting the correct gloves is non-negotiable.
-
Primary Recommendation: Double-gloving with nitrile gloves (minimum 8 mil thickness) is the standard for handling organophosphorus compounds.[2] Nitrile provides good resistance to a wide range of chemicals, including those with aromatic and heterocyclic structures like this compound.[3] The practice of double-gloving provides an additional layer of protection against tears and permeation.
-
Why Not Latex? Latex gloves offer poor protection against many organic solvents and can degrade, providing a false sense of security. Furthermore, latex allergies are a significant concern in the laboratory environment.[3]
-
Inspection is Key: Before every use, visually inspect your gloves for any signs of degradation, punctures, or tears. Remember that even a pinhole can compromise your safety.
Body Protection: Shielding Against Spills and Splashes
A flame-retardant lab coat is the minimum requirement for body protection. It should be fully buttoned to provide maximum coverage. For tasks with a higher risk of spills, such as transferring large quantities of the solid or working with solutions, a chemically resistant apron over the lab coat is recommended.
Eye and Face Protection: An Absolute Necessity
The irritant nature of this compound necessitates robust eye and face protection.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory for all laboratory work.
-
Enhanced Protection: When handling the solid powder or creating solutions, it is best practice to use chemical splash goggles. For tasks with a significant splash or aerosolization risk, a full-face shield worn over safety glasses provides the highest level of protection.
Respiratory Protection: A Risk-Based Approach
Given that this compound can cause respiratory irritation, the need for respiratory protection is based on the specific handling procedure and work environment.
-
Engineering Controls First: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
When is a Respirator Needed? If there is a potential for generating dust or aerosols outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator is required. A half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters is a suitable choice. Fit testing is mandatory for all tight-fitting respirators to ensure a proper seal.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and practiced operational plan is essential for minimizing risk. The following workflow provides a procedural guide for handling this compound.
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All PPE: Have all necessary PPE (double nitrile gloves, lab coat, safety glasses/goggles) readily available.
-
Prepare a Waste Container: Have a clearly labeled hazardous waste container ready for all solid and liquid waste.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Experimental Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Safety Glasses or Goggles
-
Respirator (if required)
-
Inner Pair of Nitrile Gloves
-
Outer Pair of Nitrile Gloves (cuffs pulled over the sleeves of the lab coat)
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in a designated container for laundering or disposal.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out, and dispose of them.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Respirator: If worn, remove your respirator.
-
Final Hand Wash: Wash your hands again.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and its associated waste is a legal and ethical responsibility.
Waste Segregation
-
Solid Waste: All unused this compound, contaminated weigh paper, and disposable lab materials (e.g., pipette tips) should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing glassware should be collected in a separate, labeled container for liquid hazardous waste. Due to its pyridine component, this waste may be classified under EPA hazardous waste codes such as F005.[4][5]
-
Contaminated PPE: Disposable gloves and other heavily contaminated PPE should be placed in a designated hazardous waste container.
Decontamination
Glassware should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. These rinses must be collected as hazardous waste. A subsequent wash with soap and water is then appropriate.
Waste Disposal Procedures
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]
Conclusion: A Culture of Safety
The responsible use of this compound is not just about following a set of rules; it is about cultivating a culture of safety. By understanding the "why" behind each precaution, you transform a protocol into a proactive safety mindset. This in-depth guide is a testament to our commitment to your success and safety, providing value that extends far beyond the product itself. We encourage you to integrate these principles into your daily laboratory practices, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
